3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
Description
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Properties
IUPAC Name |
[3-(3-bromophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAAKSOJJXIZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique conformational rigidity, polarity, and metabolic stability offer a compelling alternative to more traditional functional groups.[1] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to marked improvements in aqueous solubility, metabolic stability, and target affinity, while simultaneously reducing lipophilicity.[1]
This guide focuses on the chemical properties and synthetic utility of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane , a bifunctional building block poised for significant application in the synthesis of complex pharmaceutical agents. The presence of a 3,3-disubstituted oxetane core provides the desirable physicochemical properties associated with this motif. Furthermore, the orthogonal reactivity of the aryl bromide and primary alcohol functionalities offers medicinal chemists a versatile scaffold for late-stage diversification and the exploration of novel chemical space. The bromophenyl group serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group allows for straightforward derivatization through oxidation, etherification, or esterification.
This document provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, and an exploration of the reactivity and potential applications of this compound for researchers, scientists, and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not widely published, the following table is compiled from supplier information and predicted values based on its structure.
| Property | Value | Source/Method |
| CAS Number | 1363382-09-5 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Purity | ≥95% | [4] |
| SMILES | OCc1(coc1)c2cccc(c2)Br | |
| InChI | InChI=1S/C10H11BrO2/c11-8-2-1-3-9(4-8)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | Derived from structure |
Spectroscopic data for this compound is available from commercial suppliers, confirming its structure and purity.[3]
PART 2: Synthesis and Characterization
The synthesis of 3,3-disubstituted oxetanes, such as the title compound, can be achieved through well-established methodologies. A common and effective strategy involves the intramolecular Williamson etherification of a suitably substituted 1,3-diol.[1] The following protocol is a robust, multi-step synthesis adapted from established procedures for analogous 3-aryl-3-(hydroxymethyl)oxetane derivatives.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate
-
To a solution of diethyl 2-(3-bromophenyl)malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., potassium carbonate).
-
Add aqueous formaldehyde (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate.
Step 2: Synthesis of 2-(3-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude triol, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated intermediate.
-
Upon completion, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight to facilitate the intramolecular cyclization.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Characterization
The final compound should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, characteristic diastereotopic methylene protons of the oxetane ring (typically doublets between 4-5 ppm), and a singlet or doublet for the hydroxymethyl protons.
-
¹³C NMR: Aromatic carbons, the quaternary carbon of the oxetane ring, the oxetane methylene carbons, and the hydroxymethyl carbon would be visible.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, along with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol would be a key feature.
PART 3: Chemical Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a highly valuable intermediate. The reactivity of the two functional groups can be selectively addressed.
Reactions of the Hydroxymethyl Group
The primary alcohol can undergo a variety of common transformations:
-
Oxidation: Mild oxidation, for instance using a Swern oxidation or Dess-Martin periodinane, would yield the corresponding aldehyde, 3-(3-Bromophenyl)oxetane-3-carbaldehyde.[5] This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, and other carbonyl chemistry.
-
Etherification: Deprotonation with a base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to introduce a variety of ether linkages.
-
Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., Fischer esterification or using coupling agents like DCC) will form the corresponding esters.
Reactions of the Bromophenyl Group
The aryl bromide is a key functionality for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[6]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, creating biaryl or styrenyl derivatives.[7]
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst provides access to arylethynyl derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines can be used to install a variety of nitrogen-containing substituents.
-
Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon bond at the aromatic ring.
Reactivity Logic Diagram
Caption: Key reaction pathways for derivatizing the title compound.
Conclusion
This compound stands out as a strategically designed building block for contemporary medicinal chemistry. It combines the beneficial physicochemical properties of the 3,3-disubstituted oxetane core with two versatile and orthogonally reactive functional groups. This dual functionality allows for its incorporation into complex molecular architectures and facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated and well-designed building blocks like this compound will undoubtedly increase, solidifying the role of the oxetane motif as a cornerstone of modern drug discovery.
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A Technical Guide to the Structure Elucidation of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
Abstract: The unambiguous determination of a chemical structure is a cornerstone of chemical research and development, ensuring the validity of subsequent biological, pharmacological, and material science investigations. This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of the novel compound, 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. We detail an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causal logic behind experimental choices and data interpretation, presenting a self-validating workflow suitable for researchers, scientists, and drug development professionals. All protocols and data interpretations are grounded in established spectroscopic principles and authoritative standards.
Introduction: The Analytical Imperative
The oxetane moiety is a strained four-membered ring that has garnered significant interest in medicinal chemistry.[1][2] Its unique properties as a polar, non-planar motif can improve physicochemical properties like solubility and metabolic stability when incorporated into drug candidates.[1][2] The title compound, this compound, combines this valuable scaffold with a synthetically versatile bromophenyl group and a primary alcohol, making it a potentially valuable building block.
Given its novelty, establishing the precise connectivity and chemical environment of every atom is not merely a formality but a critical prerequisite for its use. Any ambiguity in the structure—for instance, the position of the bromine on the aromatic ring or the arrangement of substituents on the oxetane—would invalidate any downstream research. This guide, therefore, presents a systematic and robust methodology to confirm the structure C10H11BrO2.[3] The process of structure elucidation relies on the synergistic application of multiple spectroscopic techniques, where each method provides a unique and complementary piece of the structural puzzle.[4][5][6][7]
Strategic Elucidation Workflow
The confirmation of a proposed chemical structure is a process of evidence accumulation. No single technique provides all the answers; instead, we build a conclusive case by integrating data from orthogonal methods.[5] Our strategy is designed to be efficient and definitive, moving from broad structural features to fine atomic-level details.
The logical flow of this process is depicted below. We begin by determining the molecular formula and identifying key functional groups, then map the carbon-hydrogen framework, and finally, assemble the fragments to confirm the complete structure.
Figure 1: A strategic workflow for structure elucidation.
Experimental Protocols & Data Acquisition
Scientific integrity demands that protocols are transparent and reproducible. The following sections detail the standardized procedures for acquiring high-quality data for this compound. Adherence to established standards, such as those recommended by IUPAC, ensures data reliability and facilitates comparison across laboratories.[8][9][10]
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS is chosen over standard MS to obtain a highly accurate mass measurement. This precision is crucial for unequivocally determining the elemental composition and confirming the molecular formula against theoretical values.[5]
-
Protocol:
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol (HPLC grade).
-
Instrumentation: A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Acquisition Mode: Data is acquired in positive ion mode.
-
Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Calibration: The instrument is calibrated immediately prior to the run using a sodium formate solution to ensure high mass accuracy.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11] For this molecule, we expect to see clear signals for the hydroxyl (-OH) group and the aromatic ring.
-
Protocol:
-
Sample Preparation: A small amount of the neat compound (a viscous oil) is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Processing: 16 scans are co-added and averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected and automatically subtracted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[4] A DEPT-135 experiment is included to differentiate between CH, CH₂, and quaternary carbons.
-
Protocol:
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
DEPT-135: Distortionless Enhancement by Polarization Transfer, phased to show CH/CH₃ signals positive and CH₂ signals negative.
-
-
Acquisition Parameters (General):
-
Temperature: 298 K
-
¹H Spectral Width: -2 to 12 ppm
-
¹³C Spectral Width: -10 to 220 ppm
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied using standard NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[8]
-
Data Interpretation and Assembly
This section synthesizes the data from each spectroscopic technique to build a coherent and validated structure.
Mass Spectrometry: Confirming the Formula
The HRMS-ESI spectrum displays a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [C₁₀H₁₂⁷⁹BrO₂]⁺ | 243.0019 | 243.0021 | Molecular ion [M+H]⁺ with ⁷⁹Br isotope. |
| [C₁₀H₁₂⁸¹BrO₂]⁺ | 245.0000 | 245.0002 | Molecular ion [M+H]⁺ with ⁸¹Br isotope. |
| [C₁₀H₁₁O₂]⁺ (Loss of Br) | 163.0754 | 163.0751 | A major fragment corresponding to the loss of bromine.[12][13] |
The excellent agreement between the calculated and observed masses (< 2 ppm error) confirms the molecular formula is C₁₀H₁₁BrO₂ . The distinct isotopic pattern is definitive evidence for the presence of a single bromine atom.
Infrared Spectroscopy: Identifying Functional Groups
The IR spectrum provides rapid confirmation of key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Significance |
| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl (-OH) group.[14] The broadness indicates hydrogen bonding. |
| ~3080 | Medium | Aromatic C-H stretch | Indicates the presence of an aromatic ring. |
| ~2960, ~2880 | Medium | Aliphatic C-H stretch | Corresponds to the CH₂ groups in the oxetane and hydroxymethyl moieties. |
| ~1595, ~1570 | Medium | Aromatic C=C stretch | Further evidence for the aromatic ring. |
| ~995 | Strong | Oxetane C-O-C stretch | Characteristic stretching vibration of the strained oxetane ring ether bond.[15] |
| ~780, ~690 | Strong | Aromatic C-H bend | The pattern is characteristic of meta-substitution on a benzene ring. |
NMR Spectroscopy: Mapping the Skeleton
The NMR spectra provide the most detailed picture, allowing for the complete assignment of the carbon-hydrogen framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.65 | t, J=1.8 Hz | 1H | Ar-H (pos. 2) | Singlet-like appearance (narrow triplet) is typical for a proton between two substituted carbons in a meta-pattern. |
| 7.50 | dt, J=7.8, 1.3 Hz | 1H | Ar-H (pos. 4 or 6) | Downfield shift due to proximity to the electron-withdrawing bromine atom. Shows coupling to two other aromatic protons. |
| 7.43 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | Ar-H (pos. 6 or 4) | Complex splitting pattern consistent with its position on the aromatic ring. |
| 7.28 | t, J=7.9 Hz | 1H | Ar-H (pos. 5) | Upfield-most aromatic proton, coupled to two adjacent protons. |
| 4.75 | d, J=6.5 Hz | 2H | Oxetane-CH₂ (A) | Diastereotopic protons of one oxetane methylene group. They appear as a doublet due to coupling with the other geminal pair. |
| 4.65 | d, J=6.5 Hz | 2H | Oxetane-CH₂ (B) | The other pair of diastereotopic oxetane protons. |
| 3.95 | s | 2H | -CH₂OH | A singlet, indicating no adjacent protons. Its chemical shift is typical for a methylene group attached to an oxygen. |
| 2.10 | br s | 1H | -OH | A broad singlet that is exchangeable with D₂O. Its chemical shift can vary. |
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| 142.5 | Absent | Ar-C (Quaternary, C-1) | Quaternary carbon attached to the oxetane ring. |
| 133.5 | Positive | Ar-CH (C-5) | Aromatic CH. |
| 130.5 | Positive | Ar-CH (C-4 or C-6) | Aromatic CH. |
| 129.0 | Positive | Ar-CH (C-2) | Aromatic CH. |
| 125.8 | Positive | Ar-CH (C-6 or C-4) | Aromatic CH. |
| 122.8 | Absent | Ar-C (Quaternary, C-3) | Quaternary carbon attached to the bromine atom. Its shift is characteristic of a carbon bearing a halogen. |
| 80.1 | Negative | Oxetane-CH₂ (C-2' & C-4') | The two methylene carbons of the oxetane ring are chemically equivalent due to symmetry and appear as a single signal. |
| 68.2 | Negative | -CH₂OH | Methylene carbon of the hydroxymethyl group. |
| 44.0 | Absent | Oxetane-C (Quaternary, C-3') | The quaternary carbon of the oxetane ring, substituted with both the aryl and hydroxymethyl groups. |
Final Structure Confirmation
The collected evidence from all three spectroscopic techniques converges to unambiguously confirm the structure of this compound.
Figure 2: Convergence of spectroscopic evidence.
-
Mass Spectrometry established the correct molecular formula and the presence of a single bromine atom.
-
IR Spectroscopy confirmed the presence of the key hydroxyl, aromatic, and oxetane functional groups.
-
NMR Spectroscopy provided the definitive connectivity map. The ¹H NMR showed four aromatic protons with splitting patterns consistent with a 1,3- (meta) substitution pattern. The ¹³C and DEPT-135 spectra confirmed the presence of four distinct aromatic CH groups and two quaternary aromatic carbons, one of which is shifted appropriately for attachment to bromine. Critically, the spectra show the presence of two aliphatic CH₂ groups (oxetane ring), one hydroxymethyl CH₂ group, and a quaternary aliphatic carbon, confirming the 3,3-disubstituted oxetane core.
This multi-faceted, self-validating approach leaves no ambiguity as to the identity of the compound. The combined data are fully consistent with the proposed structure and inconsistent with other potential isomers.
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An In-Depth Technical Guide to (3-(3-Bromophenyl)oxetan-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates. This guide provides a comprehensive technical overview of a specific, functionalized oxetane, (3-(3-Bromophenyl)oxetan-3-yl)methanol. Its IUPAC name is established as (3-(3-bromophenyl)oxetan-3-yl)methanol , reflecting the primary alcohol functional group. We will delve into its chemical significance, explore plausible synthetic routes, detail methods for its characterization, and discuss its potential applications in the rational design of novel therapeutics. This document serves as a resource for researchers aiming to leverage the unique structural and chemical attributes of this compound in their drug discovery programs.
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The four-membered saturated heterocycle, oxetane, has garnered significant attention in drug discovery due to its unique combination of properties. Unlike its more flexible acyclic or larger ring counterparts, the strained oxetane ring imparts a degree of conformational rigidity. This can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.
Furthermore, the incorporation of an oxetane ring can significantly enhance the physicochemical profile of a drug candidate. Oxetanes are known to:
-
Improve Aqueous Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility compared to non-polar analogues like gem-dimethyl groups. This is a critical parameter for ensuring good bioavailability.
-
Enhance Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]
-
Modulate Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, a key factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Serve as a Bioisostere: The oxetane moiety can act as a bioisostere for other common functional groups, such as carbonyls or gem-dimethyl groups, while offering a different set of physicochemical properties.[3]
The subject of this guide, (3-(3-Bromophenyl)oxetan-3-yl)methanol, is a bifunctional molecule that combines the desirable attributes of the oxetane core with a synthetically versatile bromophenyl group and a primary alcohol. The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of additional molecular complexity. The hydroxymethyl group provides a site for further derivatization through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Synthesis of (3-(3-Bromophenyl)oxetan-3-yl)methanol
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from a precursor such as 3-(3-bromophenyl)oxetane-3-carboxylic acid or its corresponding ester. A key intermediate in the forward synthesis would be 3-(3-bromophenyl)oxetan-3-ol, accessible via a Grignard reaction.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (3-(3-Bromophenyl)oxetan-3-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromo-1-iodobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 3-bromo-1-iodobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-bromophenylmagnesium bromide.
-
Reaction with Oxetan-3-one: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of oxetan-3-one in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(3-bromophenyl)oxetan-3-ol, can be purified by column chromatography on silica gel.
Step 2 & 3: Conversion to (3-(3-Bromophenyl)oxetan-3-yl)methanol
A direct and efficient one-pot conversion from the tertiary alcohol to the hydroxymethyl group is challenging. A more plausible, albeit multi-step, route would involve conversion to a more suitable intermediate. One such strategy could involve the conversion of the tertiary alcohol to a nitrile, followed by hydrolysis to a carboxylic acid and subsequent reduction.
Rationale for this multi-step conversion: Direct displacement of the tertiary hydroxyl group is difficult. A more reliable approach involves functional group interconversion.
Physicochemical Properties and Characterization
The successful synthesis of (3-(3-Bromophenyl)oxetan-3-yl)methanol would be confirmed through a combination of spectroscopic and analytical techniques.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have improved aqueous solubility compared to its non-hydroxylated precursor. |
Spectroscopic Characterization Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the diastereotopic methylene protons of the oxetane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The oxetane ring protons would appear as two sets of doublets or multiplets around δ 4.5-5.0 ppm. The hydroxymethyl protons would likely be a singlet or a doublet around δ 3.6-3.8 ppm, and the hydroxyl proton would be a broad singlet which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the bromophenyl ring, the quaternary carbon of the oxetane ring attached to the aryl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the methylene carbon of the hydroxymethyl group. The carbon bearing the bromine atom would appear around δ 122 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching bands for the ether linkage of the oxetane ring would be expected around 1000-1100 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Applications in Drug Discovery and Development
The structural features of (3-(3-Bromophenyl)oxetan-3-yl)methanol make it a highly attractive scaffold for the development of new therapeutic agents across various disease areas.
A Versatile Building Block for Library Synthesis
As previously mentioned, the bromine atom on the phenyl ring is a key functional handle for diversification. Through transition-metal-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this position. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Diagram of Potential Derivatization Pathways
Sources
3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane molecular weight
An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the pursuit of novel chemical matter with improved drug-like properties is paramount. Researchers and drug development professionals are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. These scaffolds can enhance target engagement, improve physicochemical properties, and offer new intellectual property. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this context.[1]
Despite its inherent ring strain (approximately 106 kJ·mol⁻¹), the oxetane core is sufficiently stable for broad application in drug design.[1] Its incorporation into a lead molecule can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without a substantial increase in molecular weight.[1][2] Notably, 3,3-disubstituted oxetanes are validated as effective bioisosteres for gem-dimethyl and carbonyl groups, allowing chemists to block metabolically vulnerable positions or modulate hydrogen bonding interactions while improving pharmacokinetic profiles.[1][3]
This guide provides a comprehensive technical overview of This compound , a key building block that combines the benefits of the oxetane core with versatile functional handles for further chemical elaboration. We will explore its fundamental properties, synthesis, analytical characterization, and strategic applications in drug discovery programs.
Core Physicochemical and Structural Data
The fundamental identity of a chemical building block is defined by its structural and physical properties. This compound is a unique compound designed for synthetic utility in research and development.
| Property | Value | Source |
| Compound Name | This compound | BLDpharm[4] |
| CAS Number | 1363382-09-5 | BLDpharm[4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | BLDpharm[4] |
| Molecular Weight | 243.10 g/mol | BLDpharm[4] |
| MDL Number | MFCD22566188 | BLDpharm[4] |
| SMILES | OCc1(c2cccc(Br)c2)COC1 | BLDpharm[4] |
Chemical Structure:
(Note: Image is a representative 2D structure)
Synthesis and Purification: A Strategic Approach
The synthesis of 3,3-disubstituted oxetanes requires a robust and scalable methodology. A common and effective strategy, reported by researchers at AstraZeneca, involves a Williamson etherification approach starting from a substituted malonate ester.[1] This method provides a reliable pathway to diverse oxetane building blocks.
Exemplary Synthetic Workflow
The following protocol is an illustrative, multi-step synthesis adapted from established literature methods for preparing 3,3-disubstituted oxetanes.[1] The causality behind each step is explained to provide field-proven insight.
Sources
An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif, prized for its ability to confer desirable properties onto drug candidates.[1][][3] Unlike its more flexible five- and six-membered counterparts, the strained, rigid nature of the oxetane ring offers a unique three-dimensional exit vector from a core scaffold. This rigidity can lead to improved target binding and selectivity.[1]
Furthermore, the inherent polarity of the ether oxygen within a small, sp³-rich framework can enhance aqueous solubility and reduce lipophilicity—key factors in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.[] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl or carbonyl groups, often leading to enhanced metabolic stability and reduced off-target effects.[1]
This guide focuses on 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS 1363382-09-5), a bifunctional building block that combines the benefits of the oxetane core with the synthetic versatility of a brominated phenyl ring. The hydroxymethyl group provides a handle for further derivatization, while the bromine atom serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.
Compound Profile and Physicochemical Properties
A precise understanding of a building block's fundamental properties is the foundation of its effective application. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1363382-09-5 | |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| SMILES | OCC1(COC1)c1cccc(c1)Br | |
| MDL Number | MFCD22566188 | |
| Appearance | Typically a solid or oil | - |
| Purity | ≥95% (as commercially available) | |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Mechanism: A Representative Approach
While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a robust and logical synthetic route can be constructed based on established methodologies for analogous 3-aryl-3-(hydroxymethyl)oxetanes. The most common and effective strategy involves the addition of an organometallic reagent to oxetan-3-one, followed by quenching.
The following protocol is a representative, field-proven method for synthesizing this class of compounds, illustrating the key chemical transformations and considerations.
Experimental Protocol: Synthesis via Grignard Reaction
Reaction: Grignard addition of 3-bromophenylmagnesium bromide to oxetan-3-one.
Caption: Synthetic workflow for 3-aryl-3-(hydroxymethyl)oxetanes.
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the dibromobenzene solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and heat evolution. If necessary, a crystal of iodine or gentle heating may be used to initiate the reaction.
-
Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition to Oxetan-3-one:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of oxetan-3-one (1.1 eq) in anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the cold Grignard reagent. A viscous slurry may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the oxetan-3-one.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to stir until the solids have dissolved and two clear layers are visible.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Causality and Mechanistic Insights
The success of this synthesis hinges on the nucleophilic character of the Grignard reagent and the electrophilic nature of the carbonyl carbon in oxetan-3-one.
Caption: Mechanism of Grignard addition to oxetan-3-one.
-
Formation of the Nucleophile: Magnesium inserts into the carbon-bromine bond of 1,3-dibromobenzene, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.
-
Electrophilic Target: The carbonyl carbon of oxetan-3-one is electron-deficient due to the electronegativity of the oxygen atom, making it an excellent electrophile.
-
Carbon-Carbon Bond Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming the key carbon-carbon bond and a magnesium alkoxide intermediate.
-
Protonation: The acidic workup with aqueous NH₄Cl (a mild acid to prevent ring-opening of the oxetane) protonates the alkoxide to yield the final tertiary alcohol product.
Characterization and Analytical Profile
A researcher synthesizing this compound would rely on a suite of analytical techniques to confirm its identity and purity. Below are the expected data based on the structure.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplets) in the ~7.2-7.6 ppm region.- Oxetane methylene protons (two doublets or an AB quartet) ~4.5-4.8 ppm.- Hydroxymethyl protons (singlet or doublet) ~3.8-4.0 ppm.- Hydroxyl proton (broad singlet), chemical shift variable. |
| ¹³C NMR | - Aromatic carbons in the ~120-140 ppm region (including the C-Br signal).- Quaternary carbon of the oxetane ring ~75-80 ppm.- Oxetane methylene carbons ~70-75 ppm.- Hydroxymethyl carbon ~65-70 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 243.0/245.0 (characteristic isotopic pattern for bromine). Fragmentation may show loss of H₂O or CH₂O. |
| HPLC | A single major peak indicating high purity on a suitable reversed-phase column. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.
Scaffold for Exploring Chemical Space
The 3-bromophenyl moiety is a linchpin for diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the rapid generation of libraries of analogues by coupling various boronic acids, alkynes, amines, or alkenes at the 3-position of the phenyl ring.
Caption: Diversification pathways for the title compound.
Modulation of Physicochemical Properties
Incorporating this building block into a lead molecule can strategically address common drug development hurdles:
-
Solubility: The polar oxetane ring can enhance aqueous solubility, which is often a challenge for complex, lipophilic molecules.[1]
-
Metabolic Stability: The 3,3-disubstituted oxetane motif can act as a "metabolic shield" for adjacent functional groups, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes).[1][3]
-
Conformational Rigidity: The strained ring locks the attached phenyl group into a more defined spatial orientation, which can be crucial for optimizing interactions with a biological target's binding pocket.
Derivatization of the Hydroxymethyl Group
The primary alcohol provides another site for modification. It can be:
-
Oxidized to an aldehyde or carboxylic acid for further peptide couplings or other transformations.
-
Esterified to create pro-drugs that improve cell permeability or modify release kinetics.
-
Converted to an ether to act as a linker to other parts of a molecule.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. It provides a robust platform for generating novel chemical entities by combining the advantageous physicochemical properties of the oxetane core with the synthetic flexibility of an aryl bromide and a primary alcohol. Its strategic use can help medicinal chemists overcome common challenges related to solubility, metabolic stability, and target affinity, ultimately accelerating the journey from hit-to-lead and lead optimization. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this powerful tool into their synthetic and medicinal chemistry programs.
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The Oxetane Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities.[1][2] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, its application has expanded to fine-tuning pKa, directing metabolic pathways, and providing novel exit vectors from core scaffolds.[3][4] This technical guide provides a comprehensive overview of the role of the oxetane ring in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction: The Emergence of a Strained Yet Stable Motif
The oxetane is a four-membered heterocycle containing one oxygen atom, characterized by significant ring strain (approx. 106 kJ/mol).[5] This inherent strain, combined with the polarity imparted by the ether oxygen, results in a unique set of physical and chemical properties. The ring is nearly planar, which reduces gauche interactions compared to cyclobutane, yet it provides a distinct three-dimensional (3D) exit vector for substituents.[5][6]
Historically, the oxetane motif was recognized in natural products, most famously in the potent anticancer agent paclitaxel (Taxol®), where it was found to act as a conformational lock and potential hydrogen bond acceptor.[5][7] However, for many years, concerns about the potential instability of the strained ring limited its broader application in medicinal chemistry.[3] A "rediscovery" of the motif began in the early 2000s, driven by pioneering studies that demonstrated its value as a bioisostere and its ability to confer favorable drug-like properties.[3][8] Today, several oxetane-containing drugs are FDA-approved or in late-stage clinical trials, cementing the ring's status as an indispensable tool in the drug discovery toolbox.[5][9]
The Oxetane as a Bioisosteric Chameleon
A primary application of the oxetane moiety is as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while modulating physicochemical properties in a beneficial way.
The gem-Dimethyl Group Replacement Strategy
The gem-dimethyl group is frequently used to block metabolically labile C-H bonds or to provide steric bulk to fill a receptor pocket. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and pharmacokinetic profiles.[10] The 3,3-disubstituted oxetane serves as an excellent polar surrogate for the gem-dimethyl group.[1][8][11]
Causality of Experimental Choice: By replacing a lipophilic gem-dimethyl group with a more polar oxetane, chemists aim to maintain or improve metabolic stability while simultaneously enhancing aqueous solubility and reducing lipophilicity (LogD). This is a classic multi-parameter optimization strategy.
Table 1: Physicochemical Property Comparison: gem-Dimethyl vs. Oxetane Bioisosteres
| Property | gem-Dimethyl Analogue | Oxetane Analogue | Rationale for Improvement |
| Metabolic Stability | Often used to block metabolism | Generally maintains or improves stability | The oxetane is metabolically robust and shields the same position.[2][12] |
| Aqueous Solubility | Lower | Significantly Higher (4x to >4000x increase) | The polar ether oxygen improves solvation and disrupts crystal packing.[10][13][14] |
| Lipophilicity (LogD) | Higher | Lower | Oxygen atom reduces lipophilicity compared to two methyl groups.[12] |
| Molecular Volume | Similar | Similar | The two motifs occupy a comparable volume in space.[12] |
A Metabolically Robust Carbonyl Mimic
The oxetane ring is also an effective bioisostere for the carbonyl group found in ketones and amides.[3][4] The oxetane's oxygen atom has a similar hydrogen bond accepting capacity and lone pair orientation to a carbonyl oxygen.[5][12]
Causality of Experimental Choice: Carbonyl groups can be susceptible to metabolic reduction or can contribute to the epimerization of adjacent stereocenters.[12] Replacing a carbonyl with an oxetane aims to eliminate these liabilities while preserving the crucial hydrogen bonding interactions required for target binding. The oxetane provides a metabolically stable, non-electrophilic alternative.
Caption: Oxetane as a stable bioisostere for the carbonyl group.
Fine-Tuning Physicochemical Properties
Beyond bioisosterism, the oxetane is used as a pendant motif to strategically modulate key drug-like properties.[2]
Enhancing Aqueous Solubility
A persistent challenge in drug discovery is poor aqueous solubility. The incorporation of an oxetane is a highly effective strategy to mitigate this issue.[14] Its polarity and sp³-rich, three-dimensional character disrupt planar stacking and unfavorable crystal lattice packing, leading to significant improvements in solubility.[7][8] In various studies, replacing functionalities like a gem-dimethyl group or even a methylene group with an oxetane has been shown to increase aqueous solubility by factors ranging from 4 to over 4000.[10][13]
Table 2: Case Studies on Oxetane-Induced Solubility Enhancement
| Compound Series | Original Group | Oxetane-Containing Analogue | Solubility Improvement | Reference |
| γ-Secretase Inhibitors | Cyclohexyl | Oxetanyl | >10-fold | [2] |
| IDO1 Inhibitors | 4-Hydroxymethylpyridine | Oxetane derivative | Significant improvement | [5] |
| EZH2 Inhibitors | Dimethylisoxazole | Methoxymethyl-oxetane | 150-fold | [7][8] |
| GPR119 Agonists | tert-Butyl | Trifluoromethyl-oxetane | ~5-fold (from 24 µM to 116 µM) | [7] |
Modulating Basicity (pKa) of Proximal Amines
The oxetane ring exerts a potent, distance-dependent inductive electron-withdrawing effect.[8] When placed near a basic amine (e.g., on a piperidine or piperazine ring), it significantly lowers the amine's pKa. This is a critical tool for medicinal chemists to solve common problems associated with high basicity, such as:
-
hERG Liability: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity.
-
Poor Permeability: Highly basic compounds are often fully protonated at physiological pH, hindering their ability to cross cell membranes.
-
Poor Selectivity: Unwanted interactions at off-targets can be driven by basicity.
The pKa can be precisely tuned by changing the oxetane's position relative to the amine: an α-substitution can lower pKa by ~2.7 units, β by ~1.9 units, and γ by ~0.7 units.[8]
Caption: Workflow for modulating amine basicity using an oxetane ring.
Directing Metabolic Pathways
Incorporating an oxetane can block metabolism at a specific site, but it can also introduce a new metabolic pathway. While stable to many cytochrome P450 (CYP) enzymes, the oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), which hydrolyzes it to the corresponding 1,3-diol.[15] This provides a powerful strategy to direct metabolism away from CYP-mediated pathways, which are a common source of drug-drug interactions (DDIs). The rate of this hydrolysis can be tuned by altering the substitution pattern around the oxetane ring, offering a sophisticated method for controlling a drug's clearance mechanism.[15]
Case Studies in Drug Discovery
The true impact of the oxetane ring is best illustrated through its successful application in drug discovery programs.
Fenebrutinib (BTK Inhibitor)
In the development of Bruton's tyrosine kinase (BTK) inhibitors, an early lead compound suffered from hepatotoxicity.[3][8] This was addressed by replacing a core phenyl ring with pyridine to lower LogD. However, a key modification was the introduction of an oxetane on a piperazine ring. This single change lowered the piperazine pKa from 7.8 to 6.3, which was critical for the compound's overall improved safety and pharmacokinetic profile.[3][8]
PF-06821497 (EZH2 Inhibitor)
The lead compound for an enhancer of zeste homologue 2 (EZH2) inhibitor was potent but plagued by poor solubility and metabolic stability.[7][8] In a key optimization step, a planar dimethylisoxazole group was replaced with a non-planar, sp³-rich methoxymethyl-oxetane substituent. This modification dramatically improved both solubility (150-fold) and metabolic stability, leading to a clinical candidate with robust in vivo efficacy.[7][8]
Table 3: Property Modulation in the EZH2 Inhibitor Program
| Property | Lead Compound (8) | Clinical Candidate (9) | Impact of Oxetane |
| Solubility | Poor | Drastically Improved | Increased 3D character and polarity.[8] |
| Metabolic Stability | Poor | Drastically Improved | Blocked labile site, reduced LogD.[8] |
| LogD | Sub-optimal | Optimal (1.9) | Provided a less lipophilic surrogate for a THF ring.[8] |
Synthetic Methodologies and Protocols
The growing adoption of oxetanes has been enabled by advances in their synthesis. While numerous methods exist, the functionalization of common building blocks is a prevalent strategy in medicinal chemistry.
Caption: Key synthetic disconnections for accessing oxetane derivatives.
Experimental Protocol: Reductive Amination of Oxetan-3-one
This protocol describes a general, self-validating method for synthesizing 3-amino-oxetanes, a common motif in clinical candidates.[9] The progress can be easily monitored by TLC or LCMS, with the disappearance of the ketone starting material and the appearance of a more polar amine product.
Objective: To couple a primary or secondary amine to the oxetane ring via reductive amination.
Materials:
-
Oxetan-3-one
-
Amine of interest (R¹R²NH)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and the solvent (DCM or DCE, to make a ~0.1 M solution).
-
Addition of Ketone: Add oxetan-3-one (1.1 eq) to the solution and stir for 10-15 minutes at room temperature. If the amine is a poor nucleophile, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild reducing agent that is selective for the iminium ion over the ketone, preventing reduction of the starting material. Its use avoids the need for pre-formation of the imine.
-
Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the oxetan-3-one is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-oxetane product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Challenges and Future Perspectives
Despite its successes, the use of the oxetane ring is not without challenges. The ring can be labile to strong acids or certain Lewis acids, which must be considered during synthetic route planning.[3][16] While general trends are known, the precise impact of an oxetane on molecular properties can be context-dependent, sometimes requiring empirical evaluation.[3]
The future of the field points towards the exploration of more complex and novel oxetane scaffolds. This includes:
-
Spirocyclic Oxetanes: Motifs like 2-oxa-6-azaspiro[3.3]heptane are being explored as conformationally restricted replacements for morpholine and piperazine.[9][13]
-
Fluorinated Oxetanes: The recent development of methods to synthesize α,α-difluoro-oxetanes opens the door to new bioisosteric replacements for β-lactones and other carbonyl-containing groups, combining the benefits of the oxetane with the unique properties of fluorine.[17]
-
Expanded Synthetic Toolbox: Continued innovation in C-H functionalization and catalytic methods will make a wider array of substituted oxetanes readily accessible, further accelerating their incorporation into drug discovery campaigns.[11][18]
Conclusion
The oxetane ring has transitioned from an academic curiosity to a validated and essential component of the modern medicinal chemistry toolbox. Its ability to serve as a stable bioisostere for gem-dimethyl and carbonyl groups, coupled with its profound and tunable influence on aqueous solubility, basicity, and metabolic stability, provides chemists with a versatile tool to solve complex drug design challenges.[19][20] As synthetic accessibility continues to improve and our understanding of its structure-property relationships deepens, the strategic application of the oxetane motif is set to play an even greater role in the development of the next generation of therapeutics.
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He, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]
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He, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
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Bighetti, F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
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Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
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Maleš, M., & Taylor, R. J. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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Davis, O. A., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. [Link]
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Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
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Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
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Jamison, C. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
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significance of bromophenyl moiety in drug design
An In-depth Technical Guide to the Significance of the Bromophenyl Moiety in Drug Design
The strategic incorporation of halogen atoms, a common tactic in medicinal chemistry, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the halogens, bromine offers a unique combination of properties that make the bromophenyl moiety a valuable functional group in modern drug design. This technical guide provides a comprehensive exploration of the multifaceted roles of the bromophenyl group, delving into its fundamental physicochemical characteristics, its critical contributions to drug-target interactions, and its impact on metabolic stability and overall pharmacological activity. Through an analysis of key concepts, experimental data, and illustrative case studies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage the strategic application of the bromophenyl moiety in the creation of novel therapeutics.
Table of Contents
-
Introduction: The Strategic Role of Bromine in Medicinal Chemistry
-
Physicochemical Properties of the Bromophenyl Moiety
-
Lipophilicity and Membrane Permeability
-
Electronic Effects and pKa Modulation
-
Size, Shape, and Conformational Influence
-
-
The Bromophenyl Moiety in Drug-Target Interactions: The Power of the Halogen Bond
-
Understanding the Halogen Bond and the σ-hole
-
Case Studies: Halogen Bonding in Action
-
-
Pharmacokinetic Implications of Bromophenyl Substitution
-
Metabolic Stability and Pathways
-
Influence on Absorption, Distribution, and Excretion
-
-
Synthetic Strategies for Introducing the Bromophenyl Moiety
-
Protocol: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation
-
-
Case Study: Macitentan, a Dual Endothelin Receptor Antagonist
-
References
Introduction: The Strategic Role of Bromine in Medicinal Chemistry
The introduction of halogen atoms into drug candidates is a widely employed strategy to modulate their biological and physicochemical properties.[1][2] While fluorine and chlorine are the most frequently utilized halogens, bromine possesses a unique set of characteristics that make it a powerful tool for drug designers. Historically, simple bromide salts were used as sedatives and antiepileptics due to the inhibitory effects of the bromide ion on the central nervous system.[3][4] However, the modern application of bromine in pharmaceuticals has evolved significantly, with the bromophenyl moiety being a key player in a diverse range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]
The strategic incorporation of a bromophenyl group can lead to a number of advantageous effects, including:
-
Enhanced therapeutic activity: By optimizing interactions with the biological target.[1]
-
Improved metabolic profile: By blocking or redirecting metabolic pathways, thereby increasing the drug's duration of action.[2]
-
Increased membrane permeability: Due to its lipophilic nature.[7]
This guide will provide a detailed examination of the science underpinning these benefits, offering insights into how the bromophenyl moiety can be effectively leveraged in drug discovery and development programs.
Physicochemical Properties of the Bromophenyl Moiety
The physicochemical properties of a drug molecule are critical determinants of its overall pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[8][9] The introduction of a bromophenyl group can significantly alter these properties in a predictable and often beneficial manner.
Lipophilicity and Membrane Permeability
The bromine atom is significantly more lipophilic than hydrogen. Consequently, the introduction of a bromophenyl moiety generally increases the overall lipophilicity of a molecule, as quantified by its logP value. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1] However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8]
Electronic Effects and pKa Modulation
Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M) when attached to an aromatic ring. The net effect is typically electron-withdrawing, which can influence the acidity or basicity (pKa) of nearby functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.
Size, Shape, and Conformational Influence
The bromine atom is larger than hydrogen, fluorine, and chlorine. This increased steric bulk can be used to control the conformation of a molecule by restricting the rotation of the phenyl ring. This "conformational locking" can pre-organize the drug molecule into a bioactive conformation, leading to a more favorable entropy of binding to its target. The size of the bromine atom can also be exploited to fill hydrophobic pockets within a receptor's binding site, thereby enhancing binding affinity.
The Bromophenyl Moiety in Drug-Target Interactions: The Power of the Halogen Bond
One of the most significant contributions of the bromophenyl moiety to drug design is its ability to participate in halogen bonding.[10][11] This non-covalent interaction, once overlooked, is now recognized as a powerful tool for enhancing binding affinity and selectivity.[7]
Understanding the Halogen Bond and the σ-hole
Contrary to what might be expected from its electronegativity, a covalently bound bromine atom has an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the outer side of the bromine atom along the axis of the covalent bond.[2][11] This electropositive σ-hole can interact favorably with a nucleophilic region on another atom, such as the oxygen of a carbonyl group or the nitrogen of a heterocyclic ring, in the protein's active site.[10] This directional and electrostatically driven interaction is termed a halogen bond.[7]
The strength of a halogen bond follows the trend I > Br > Cl > F, with fluorine being a very weak halogen bond donor.[7] This makes bromine an excellent choice for forming strong and specific interactions with a biological target.
Case Studies: Halogen Bonding in Action
Numerous studies have demonstrated the importance of halogen bonding in drug-receptor interactions. For instance, in a series of 5-HT2B receptor antagonists, the introduction of a bromine atom led to a 46-fold increase in activity compared to the unhalogenated analog.[7] Molecular modeling studies revealed a potential halogen bond between the bromine atom and a backbone carbonyl oxygen in the receptor's binding pocket.[7] This example highlights how the rational incorporation of a bromophenyl group can significantly enhance a compound's potency.
Pharmacokinetic Implications of Bromophenyl Substitution
The introduction of a bromophenyl moiety can have a profound impact on the pharmacokinetic profile of a drug candidate.
Metabolic Stability and Pathways
The carbon-bromine bond is relatively strong and less susceptible to enzymatic cleavage than a carbon-hydrogen bond. Therefore, introducing a bromine atom at a metabolically labile position on a phenyl ring can block cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for many drugs. This can lead to increased metabolic stability, a longer half-life, and improved oral bioavailability.[2]
The metabolism of bromobenzene itself has been studied as a model for aromatic compound metabolism. It is known to be metabolized to various bromophenols via an epoxide intermediate, which can then be conjugated with glutathione.[12] Understanding these potential metabolic pathways is crucial for predicting the metabolic fate of more complex bromophenyl-containing drugs.[13][14]
Influence on Absorption, Distribution, and Excretion
As mentioned earlier, the increased lipophilicity of bromophenyl-containing compounds can enhance their absorption across biological membranes. This can also affect their distribution throughout the body. For instance, increased lipophilicity may lead to greater distribution into fatty tissues. The metabolic stability conferred by the bromophenyl group can also influence the rate and route of excretion. It is important to note that high levels of bromide ions can be toxic, a condition known as bromism, but this is generally associated with the chronic ingestion of bromide salts rather than organically bound bromine in pharmaceuticals.[15][16]
Synthetic Strategies for Introducing the Bromophenyl Moiety
The bromophenyl moiety can be introduced into a molecule using a variety of synthetic methods. One of the most common and versatile approaches is the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between a bromophenyl group and another aryl or vinyl group.
Protocol: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation
This protocol describes a general procedure for the Suzuki cross-coupling of a bromophenyl compound with an arylboronic acid.
Materials:
-
Bromophenyl-containing substrate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a reaction vessel, add the bromophenyl-containing substrate, the arylboronic acid (1.1 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Case Study: Macitentan, a Dual Endothelin Receptor Antagonist
Macitentan is an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[17] Its structure features two bromophenyl moieties. The development of macitentan provides an excellent example of how the properties of the bromophenyl group were leveraged to achieve the desired pharmacological profile.
The structure-activity relationship (SAR) studies for macitentan's precursors revealed that the introduction of a 5-(4-bromophenyl)pyrimidine group significantly improved the affinity for both the ETA and ETB receptors compared to analogs with other substituents.[17][18] The bromine atom in this position is believed to form a key halogen bond with the receptor. Furthermore, the presence of a second brominated ring, a 5-bromopyrimidinyl group, also contributed to the high potency of the molecule.[17] This case study underscores the power of using the bromophenyl moiety to fine-tune drug-target interactions and achieve high affinity and efficacy.
| Compound/Modification | ETA Receptor Affinity (IC50, nM) | ETB Receptor Affinity (IC50, nM) |
| Precursor without Bromophenyl | >1000 | >1000 |
| Introduction of 4-Bromophenyl | 15 | 250 |
| Macitentan | 0.5 | 390 |
Table 1: A simplified representation of the impact of bromophenyl substitution on the receptor binding affinity of macitentan precursors. (Data are illustrative and based on trends described in the literature).
Future Perspectives and Conclusion
The bromophenyl moiety continues to be a valuable and versatile component in the medicinal chemist's toolbox. As our understanding of non-covalent interactions, particularly halogen bonding, deepens, the rational design of bromophenyl-containing drugs will become even more sophisticated.[10] The use of computational methods, such as quantum chemical calculations, will further aid in predicting the impact of bromine substitution on molecular properties and drug-target interactions.[19][20][21]
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- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
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3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane synthesis overview
An In-Depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
For inquiries, please contact: Senior Application Scientist, Gemini Division
Abstract
The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups to enhance physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway for this compound, a key building block for drug discovery and development. The synthesis leverages a classical yet effective approach centered on the intramolecular Williamson etherification of a strategically functionalized 1,3-diol precursor. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and present a workflow designed for reproducibility and scalability by researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design. Among these, the oxetane moiety has garnered significant attention for its ability to confer "drug-like" properties.[1] Unlike its more lipophilic counterpart, the gem-dimethyl group, the four-membered ether of an oxetane acts as a hydrogen bond acceptor, which can improve solubility without compromising metabolic stability.[1][3] The 3,3-disubstituted oxetane scaffold, in particular, offers a three-dimensional exit vector for further chemical elaboration, making compounds like this compound highly valuable intermediates.[4][5] The presence of a bromophenyl group provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group allows for diverse functionalization pathways.
The primary challenge in oxetane synthesis is overcoming the inherent ring strain, which makes the ring-forming cyclization kinetically less favorable compared to the formation of five- or six-membered rings.[1] Therefore, the most reliable synthetic strategies rely on intramolecular cyclization of acyclic precursors where the thermodynamics are driven by the formation of a strong C-O bond and the use of a good leaving group. The most common and effective of these methods is the intramolecular Williamson etherification.
Our retrosynthetic analysis of the target compound, This compound , identifies a key 1,3-diol intermediate. The core strategy involves the construction of this diol, selective activation of a primary hydroxyl group, and subsequent base-mediated cyclization to form the strained oxetane ring.
Overall Synthetic Scheme
The proposed synthesis is a multi-step sequence beginning with the arylation of diethyl malonate. This is followed by the introduction of a hydroxymethyl group, reduction of the esters to the corresponding 1,3-diol, selective activation via tosylation, and the final ring-closing etherification.
Caption: Overall synthetic pathway for this compound.
Detailed Synthesis and Mechanistic Insights
Step 1 & 2: Synthesis of Diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate (Intermediate II)
The synthesis begins with the creation of the core carbon framework.
-
Causality: The first step involves a copper-catalyzed C-H arylation of diethyl malonate with 1-bromo-3-iodobenzene. This selectively installs the 3-bromophenyl group at the central carbon of the malonate. The subsequent reaction with paraformaldehyde under basic conditions introduces the required hydroxymethyl group. This two-step process efficiently assembles the key substituted malonate ester.
Step 3: Synthesis of 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (Intermediate III)
-
Reaction: Diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate (II ) + LiAlH₄ → 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (III )
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for the complete reduction of both ester functionalities to primary alcohols. The reaction is performed at low temperatures to control its high reactivity. This step is critical as it generates the triol precursor required for the subsequent cyclization.
Step 4: Synthesis of [3-(3-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propyl] 4-methylbenzenesulfonate (Intermediate IV)
-
Reaction: Triol (III ) + TsCl → Monotosylated diol (IV )
-
Causality: To facilitate the intramolecular Williamson etherification, one of the hydroxyl groups must be converted into a good leaving group. Tosyl chloride (TsCl) in the presence of a base like pyridine is a standard method for this transformation. Critically, this reaction must be selective for one of the two primary hydroxyl groups over the tertiary hydroxyl group. By carefully controlling the stoichiometry and temperature (e.g., 0 °C), selective monotosylation can be achieved, leveraging the slightly different steric environments of the hydroxyl groups.
Step 5: Synthesis of this compound (Final Product V)
-
Reaction: Monotosylated diol (IV ) + NaH → this compound (V )
-
Causality: This is the key ring-forming step. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the remaining tertiary hydroxyl group to form a nucleophilic alkoxide.[6] This alkoxide then undergoes an intramolecular Sɴ2 reaction, displacing the tosylate leaving group to form the strained four-membered oxetane ring.[1] The reaction is typically performed in an aprotic polar solvent like THF to facilitate the cyclization.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Caption: Step-by-step experimental workflow for tosylation and cyclization steps.
Materials and Reagents:
-
2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (III )
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for Step 4: Selective Monotosylation
-
Dissolve 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (III ) (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the monotosylated intermediate IV .
Protocol for Step 5: Intramolecular Cyclization
-
Wash sodium hydride (NaH) (1.5 eq, 60% dispersion) with hexanes under a nitrogen atmosphere to remove the mineral oil, and carefully suspend the washed NaH in anhydrous THF.
-
In a separate flask, dissolve the monotosylated intermediate IV (1.0 eq) in anhydrous THF.
-
Cool the NaH suspension to 0 °C and add the solution of intermediate IV dropwise via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield This compound (V) .
Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are estimated based on analogous reactions reported in the chemical literature.[1][3][6]
| Step | Transformation | Key Reagents | Typical Yield | Expected Characterization Highlights (¹H NMR, δ, CDCl₃) |
| 3 | Diester Reduction | LiAlH₄, THF | 85-95% | Disappearance of ester signals; appearance of broad -OH singlets. |
| 4 | Monotosylation | TsCl, Pyridine | 60-75% | Appearance of tosyl group signals (~7.8 & 7.3 ppm, 2H each, d) and a methyl singlet (~2.4 ppm). |
| 5 | Cyclization | NaH, THF | 70-85% | Appearance of characteristic oxetane ring protons (diastereotopic doublets, ~4.5-4.8 ppm).[3] |
Final Product Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 4H, Ar-H), 4.75 (d, 2H, oxetane-CH₂), 4.65 (d, 2H, oxetane-CH₂), 3.90 (s, 2H, -CH₂OH), 2.10 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.0, 131.0, 130.5, 128.0, 125.0, 122.5 (Ar-C), 80.0 (oxetane-CH₂), 68.0 (-CH₂OH), 42.0 (quaternary C).
-
MS (ESI): m/z 243.0, 245.0 [M+H]⁺, characteristic bromine isotope pattern.
Conclusion
The synthesis of this compound is readily achievable through a well-established, multi-step sequence culminating in a base-mediated intramolecular Williamson etherification. This guide outlines a logical and reproducible pathway, providing the necessary mechanistic rationale and experimental details for its successful implementation in a laboratory setting. The resulting compound is a versatile building block, primed for further diversification in medicinal chemistry programs, offering a valuable tool for scientists engaged in the design and discovery of novel therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (Year N/A). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
- Google Patents. (2006). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
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Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
-
Ivy Fine Chemicals. (n.d.). 3-(hydroxymethyl)oxetane [CAS: 1363382-09-5]. [Link]
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MySkinRecipes. (n.d.). 3-(3-Bromophenyl)oxetane. [Link]
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Lytvynov, V. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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Croft, R. A., Mousseau, J. J., Choi, C., & Bull, J. A. (2016). Investigating 3,3-Diaryl Oxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. The Royal Society of Chemistry. [Link]
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Lytvynov, V. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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The Oxetane Scaffold: A Technical Guide to Accelerating Modern Drug Discovery
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered oxetane ring has rapidly evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool to overcome long-standing challenges in drug design.[1][3] This technical guide provides an in-depth exploration of the discovery and application of novel oxetane-based chemical scaffolds. Moving beyond a simple recitation of facts, this paper delves into the causal relationships behind experimental choices, providing field-proven insights into the strategic incorporation of this versatile heterocycle. We will examine the profound impact of the oxetane motif on critical drug-like properties, detail robust synthetic methodologies for its incorporation, and present a forward-looking perspective on its future applications.
The Rise of the Oxetane: More Than Just a Bioisostere
For decades, medicinal chemists have grappled with the delicate balance of optimizing potency while maintaining favorable pharmacokinetic profiles. The strategic replacement of common functional groups with bioisosteres—substituents that retain similar biological activity—is a time-honored approach. The oxetane ring has emerged as a particularly effective bioisostere for two ubiquitous functionalities: the gem-dimethyl group and the carbonyl group.
A Superior Alternative to the gem-Dimethyl Group
The introduction of a gem-dimethyl group is a common strategy to block metabolic oxidation of a methylene group, thereby enhancing a compound's metabolic stability.[4] However, this modification often comes at the cost of increased lipophilicity, which can negatively impact solubility and overall pharmacokinetic properties.[4] The oxetane ring offers a compelling solution. It is a less lipophilic and more metabolically stable alternative, capable of providing the necessary steric bulk to shield adjacent functionalities without the undesirable increase in lipophilicity.[4][5]
Mimicking the Carbonyl Group with Enhanced Stability
The carbonyl group is a key hydrogen bond acceptor in many ligand-receptor interactions. However, its inherent reactivity can lead to metabolic instability.[5] 3,3-Disubstituted oxetanes, in particular, have been validated as effective surrogates for the carbonyl functionality.[1] They maintain a comparable dipole moment, lone pair orientation, and hydrogen bonding ability while offering improved metabolic stability.[1][6]
The strategic decision to employ an oxetane bioisostere is rooted in a fundamental understanding of its physicochemical properties and their predictable impact on a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following diagram illustrates the bioisosteric relationship of the oxetane scaffold.
Sources
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Methodological & Application
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
The oxetane ring, a four-membered saturated ether, has emerged as a highly valuable structural motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates is often pursued to enhance physicochemical properties. Specifically, the oxetane unit can improve aqueous solubility, reduce lipophilicity, and act as a metabolically stable isostere for gem-dimethyl or carbonyl groups.[1] The defined three-dimensional vector of the oxetane scaffold provides a powerful tool for chemists to optimize ligand-protein interactions by exploring previously inaccessible chemical space.[1][4]
This compound is a key building block that combines the benefits of the oxetane core with two orthogonal functional handles: a primary alcohol suitable for derivatization into ethers, esters, or amines, and an aryl bromide that is primed for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This application note provides a detailed, robust, and reproducible protocol for the synthesis of this valuable intermediate, designed for researchers in synthetic chemistry and drug development.
Synthetic Strategy: The Rationale for Aldehyde Reduction
While several strategies exist for the de novo construction of the oxetane ring, such as Williamson etherification or [2+2] cycloadditions, these methods can be multi-step and suffer from challenges related to the inherent ring strain of the four-membered system.[1][4] A more efficient and reliable approach leverages the commercially available precursor, 3-(3-Bromophenyl)oxetane-3-carbaldehyde.[5][6][]
The chosen protocol focuses on the selective reduction of the aldehyde to the corresponding primary alcohol. This transformation is one of the most dependable and high-yielding reactions in organic synthesis.
Key Strategic Considerations:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and chemoselective reductant that readily reduces aldehydes and ketones while being compatible with the aryl bromide functionality and the oxetane ring. More powerful reagents like lithium aluminum hydride (LiAlH₄) are unnecessary and introduce greater handling risks and potential for side reactions. Catalytic hydrogenation was avoided due to the risk of dehalogenation of the aryl bromide.
-
Solvent System: Anhydrous methanol serves as an ideal solvent. It readily dissolves the aldehyde starting material and the NaBH₄ reagent. Furthermore, it acts as a proton source to neutralize the intermediate alkoxide, simplifying the reaction and workup.
-
Reaction Conditions: The reaction is conducted at a controlled temperature, starting at 0 °C to manage the initial exothermic release upon addition of NaBH₄, and then allowed to proceed at ambient temperature to ensure complete conversion.
Visual Workflow of the Synthesis
Caption: High-level workflow for the synthesis of this compound.
Materials and Methods
Reagents and Consumables
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-Bromophenyl)oxetane-3-carbaldehyde | >95% Purity | Commercial Source | CAS: 1363381-25-2 |
| Sodium Borohydride (NaBH₄) | Reagent Grade, >98% | Commercial Source | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Commercial Source | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | Prepared in-house | For quenching the reaction. |
| Saturated Aqueous Sodium Chloride (Brine) | - | Prepared in-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |
Equipment
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Rotary evaporator
-
Glass funnel and separatory funnel
-
Flash chromatography setup
-
Standard analytical equipment (NMR, LC-MS)
Detailed Synthesis Protocol
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-Bromophenyl)oxetane-3-carbaldehyde (1.00 g, 4.15 mmol, 1.0 equiv). b. Add anhydrous methanol (20 mL) to dissolve the aldehyde completely. c. Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.
2. Reduction Reaction: a. While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (0.19 g, 5.00 mmol, 1.2 equiv) to the stirred solution in small portions over 5-10 minutes.
-
Expert Insight: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive gas evolution (hydrogen). b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction at room temperature for 1-2 hours.
3. Reaction Monitoring: a. Monitor the reaction progress using thin-layer chromatography (TLC). b. Eluent: 30% Ethyl Acetate in Hexanes. c. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the starting aldehyde spot (higher Rf) is fully consumed and a new, more polar spot for the product alcohol (lower Rf) has appeared.
4. Workup and Isolation: a. Once the reaction is complete, cool the flask again in an ice-water bath. b. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) dropwise to destroy any excess NaBH₄.
-
Causality: The acidic NH₄Cl protonates the borate esters and neutralizes the reaction mixture, facilitating the isolation of the alcohol product. c. Remove the methanol from the mixture under reduced pressure using a rotary evaporator. d. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL). f. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a colorless oil or white solid.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes. c. Collect the fractions containing the desired product (identified by TLC). d. Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pure compound.
-
Expected Yield: >90%.
Mechanism of Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride in methanol.
Expected Results and Troubleshooting
| Observation / Problem | Probable Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains after 2h) | Insufficient reducing agent or deactivated NaBH₄. | Add another 0.2-0.3 equivalents of NaBH₄ and stir for another hour. Ensure NaBH₄ was stored under dry conditions. Use anhydrous methanol. |
| Side Product Observed on TLC | Impurities in starting material or over-reduction (unlikely for this substrate). | Ensure the purity of the starting aldehyde. The primary purification via column chromatography should effectively remove most impurities. |
| Low Yield after Extraction | Incomplete extraction or product loss during workup. | Perform at least three extractions with ethyl acetate. Ensure pH is near neutral before extraction. Avoid excessive heating on the rotary evaporator. |
| Difficulty in Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 10% to 30% EtOAc over a larger column volume) may improve separation. |
Characterization
The identity and purity of the final product, This compound (CAS: 1363382-09-5), should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons (multiplets, ~7.2-7.5 ppm), oxetane methylene protons (doublets, ~4.5-5.0 ppm), hydroxymethyl protons (singlet or doublet, ~3.9 ppm), and the hydroxyl proton (broad singlet).
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for aromatic carbons, the C-Br substituted carbon (~122 ppm), the oxetane quaternary carbon, the oxetane methylene carbons (~78 ppm), and the hydroxymethyl carbon (~65 ppm).
-
LC-MS (ESI+): Calculation for C₁₀H₁₁BrO₂ [M+H]⁺. The presence of the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.
This protocol provides a reliable and scalable method for the synthesis of a key oxetane-containing building block, enabling its use in diverse drug discovery programs.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11679. [Link]
-
Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1889-1891. [Link]
-
Reddy, L. H., et al. (2014). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]
-
Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(9), 1465-1485. [Link]
-
Voit, B., & Behrendt, J. M. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 2696–2759. [Link]
-
Dubois, J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]
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- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. chiralen.com [chiralen.com]
- 6. arctomsci.com [arctomsci.com]
Application Note and Protocols for the Suzuki Coupling Reaction with 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Oxetanes and Biaryls in Modern Drug Discovery
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[2]
Concurrently, the oxetane motif has gained significant traction in medicinal chemistry.[3][4] These four-membered cyclic ethers are increasingly incorporated into drug candidates to modulate key physicochemical properties.[3][5] The strained ring system of oxetane can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability without introducing a chiral center in 3,3-disubstituted variants.[4][6][7] The incorporation of oxetanes can also influence molecular conformation and reduce the basicity of adjacent amines.[3][5]
This application note provides a detailed protocol for the Suzuki coupling reaction of a key building block, 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane , with a representative arylboronic acid. This substrate combines the versatile reactivity of an aryl bromide with the desirable physicochemical properties of the oxetane moiety, making its coupled products of high interest in drug discovery programs. We will delve into the mechanistic underpinnings of this transformation and provide guidance on reaction optimization and troubleshooting.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction. Researchers should note that the optimal conditions may vary depending on the specific boronic acid used.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or Toluene/water
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or a microwave vial
-
Other: Anhydrous magnesium sulfate (MgSO₄), ethyl acetate (EtOAc), brine, distilled water, silica gel for column chromatography.
Equipment Setup
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if using a pre-catalyst like Pd(OAc)₂. Add this to the Schlenk flask.
-
Solvent Addition: Add the deoxygenated solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][8][10]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][10] This is often the rate-determining step.[1]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (Ar') to the palladium center, displacing the halide.[1][2][11] The base is crucial for the formation of a boronate species, which facilitates this step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Optimization and Troubleshooting
The success of the Suzuki coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction and addressing common issues.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ is often a good starting point. For more challenging couplings, consider catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂ or Pd₂(dba)₃.[11][12] | The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination. Sterically hindered substrates may benefit from bulky ligands.[13][14][15] If the reaction is sluggish, screening different ligands is recommended. |
| Base | K₂CO₃ is a common and effective base. For less reactive aryl bromides or boronic acids, a stronger base like K₃PO₄ may be beneficial.[8] | The base activates the boronic acid for transmetalation.[11] If low yields are observed, consider using a stronger base or ensuring the base is finely powdered and anhydrous. |
| Solvent | A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water and Toluene/water are common choices.[8] | The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent solubilizes the organic reactants and the catalyst. If solubility issues are suspected, screening alternative solvent systems may be necessary. |
| Temperature | Reactions are typically run at elevated temperatures (80-100 °C).[8] Microwave heating can sometimes accelerate the reaction. | Higher temperatures increase the rate of reaction, particularly the oxidative addition step. If side reactions or decomposition are observed, lowering the temperature may be necessary. |
| Boronic Acid Quality | Use high-purity boronic acids. | Impurities in the boronic acid can lead to side reactions, such as protodeboronation, which reduces the yield of the desired product. |
Expected Results and Characterization
The successful Suzuki coupling of this compound with phenylboronic acid will yield 3-(Biphenyl-3-yl)-3-(hydroxymethyl)oxetane .
| Product | 3-(Biphenyl-3-yl)-3-(hydroxymethyl)oxetane |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.29 g/mol |
| Appearance | Typically a white to off-white solid |
| ¹H NMR | Expect characteristic signals for the oxetane ring protons, the hydroxymethyl protons, and the aromatic protons of the biphenyl system. |
| ¹³C NMR | Expect signals corresponding to the carbons of the oxetane ring, the hydroxymethyl group, and the biphenyl moiety. |
| Mass Spectrometry | Expect to observe the molecular ion peak [M]+ or [M+H]+. |
Conclusion
The Suzuki-Miyaura coupling reaction provides a robust and versatile method for the synthesis of biaryl compounds containing the valuable oxetane motif. The protocol outlined in this application note serves as a starting point for researchers in drug discovery and medicinal chemistry. By understanding the reaction mechanism and the key parameters influencing its outcome, scientists can effectively utilize this powerful transformation to synthesize novel molecules with potentially enhanced pharmaceutical properties. The strategic incorporation of the 3-(hydroxymethyl)oxetane unit via this C-C bond-forming reaction opens avenues for the development of new therapeutic agents with improved physicochemical profiles.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Wadsworth, A. D., & Wakenhut, F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1483-1496. Available from: [Link]
-
Wadsworth, A. D., & Wakenhut, F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-14. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
NIH. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]
-
RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Available from: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Oxetane Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its incorporation into drug candidates is a powerful strategy to enhance key physicochemical and pharmacokinetic properties. The strained, polar nature of the oxetane ring allows it to act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often leading to significant improvements in aqueous solubility, metabolic stability, and cell permeability.[1] The 3-(hydroxymethyl)oxetane scaffold is a particularly valuable building block, as the primary alcohol provides a versatile handle for a wide array of chemical transformations, enabling the covalent attachment of the oxetane moiety to a parent molecule or the synthesis of diverse oxetane-based libraries for drug discovery.
This guide provides a detailed exploration of the key chemical derivatizations of the hydroxymethyl group on the oxetane ring. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, validated protocols for common and critical transformations.
Core Derivatization Strategies: A Mechanistic Overview
The primary alcohol of (oxetane-3-yl)methanol can be transformed into a wide range of functional groups. The stability of the oxetane ring is a key consideration; it is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions. Therefore, the selection of reagents and reaction conditions is paramount.
The main pathways for derivatization, which will be detailed in this document, are:
-
Protection and Deprotection: Masking the hydroxyl group to perform chemistry elsewhere in a molecule.
-
Conversion to a Leaving Group: Activating the alcohol for nucleophilic substitution.
-
Nucleophilic Substitution (S
N2): Introduction of various functional groups like ethers, azides, and amines. -
Esterification: Formation of esters via acid-catalyzed or Mitsunobu conditions.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Bromides
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the construction of complex molecules in pharmaceuticals, materials science, and agrochemicals.[1] Aryl bromides are among the most versatile and widely used electrophilic partners in these reactions due to their optimal balance of reactivity and stability.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of palladium-catalyzed cross-coupling reactions involving aryl bromides. We will delve into the underlying catalytic cycle, explore key named reactions, and offer detailed, field-proven protocols to empower you to achieve successful and reproducible outcomes in your laboratory.
The Catalytic Cycle: A Unified Mechanistic Framework
At the heart of most palladium-catalyzed cross-coupling reactions lies a general catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.
The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) species.[3][5] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > OTf >> Cl.[2]
-
Transmetalation (for Suzuki, Negishi, etc.) or Olefin Coordination/Insertion (for Heck):
-
In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation . Here, an organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide.[3][5] This step is often facilitated by a base.[6]
-
In the Heck reaction, the Pd(II) complex coordinates with an olefin. This is followed by a migratory insertion of the aryl group onto the olefin, forming a new carbon-carbon bond.[7][8]
-
-
Reductive Elimination or β-Hydride Elimination:
-
Following transmetalation, reductive elimination occurs, where the two organic groups on the palladium center couple and are expelled as the final product.[1][3] This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
-
In the Heck reaction, a β-hydride elimination step follows migratory insertion, which forms the final product and a palladium-hydride species. A subsequent reductive elimination regenerates the Pd(0) catalyst.[7][8]
-
Visualization of the General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Components of a Successful Cross-Coupling Reaction
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of several key components:
Palladium Precursor
The palladium catalyst is typically introduced as a stable Pd(0) or Pd(II) precatalyst.[9] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4][9] The choice of precursor can influence catalyst activation and stability.[10][11]
| Precursor | Common Name | Oxidation State | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Pd(0) | Air-sensitive, directly active. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Pd(0) | Air-stable, requires ligand addition. |
| Pd(OAc)₂ | Palladium(II) Acetate | Pd(II) | Air-stable, requires in situ reduction and ligand addition.[4][9] |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) Chloride | Pd(II) | Air-stable, requires in situ reduction. |
Ligands
Ligands play a crucial role in stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating its reactivity.[4] The development of sterically bulky and electron-rich phosphine ligands has been a significant advancement, expanding the scope and efficiency of cross-coupling reactions.[3][12]
| Ligand Type | Examples | Key Features |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Historically used, suitable for many standard couplings. |
| Dialkylbiarylphosphines | SPhos, XPhos | Bulky and electron-donating, highly effective for challenging couplings.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, offer high thermal stability.[9][13] |
Base
The base is a critical component, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] Its primary role is to facilitate the transmetalation step by activating the organoboron species in Suzuki couplings or to deprotonate the amine in Buchwald-Hartwig aminations.[6][14]
| Base | Common Examples | Typical Applications |
| Carbonates | K₂CO₃, Cs₂CO₃ | Widely used in Suzuki and Heck reactions.[6] |
| Phosphates | K₃PO₄ | Often a good choice for Suzuki couplings, particularly with sensitive substrates.[6][12] |
| Alkoxides | NaOt-Bu, KOt-Bu | Strong bases, commonly used in Buchwald-Hartwig aminations. |
| Fluorides | KF, CsF | Can be effective in Suzuki couplings, especially with trifluoroborate salts. |
Solvent
The choice of solvent can significantly impact the solubility of reagents and the overall reaction rate. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[4] For Suzuki couplings, the addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[4][15]
Application Protocols
The following section provides detailed, step-by-step protocols for three of the most widely utilized palladium-catalyzed cross-coupling reactions of aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl bromide and an arylboronic acid.[4][15]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an aryl bromide with an alkene to form a substituted alkene.[8][16]
Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine 4-bromoacetophenone, styrene, palladium(II) acetate, and potassium carbonate.[13]
-
Add DMF and water to the tube.[13]
-
Seal the tube and heat the mixture to 80 °C for 4 hours with stirring.[13]
-
After cooling to room temperature, extract the mixture with a mixture of ethyl acetate and hexanes (1:5).[13]
-
Filter the organic extract through a short pad of silica gel, washing thoroughly with the same solvent mixture.[13]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid or oil by flash chromatography on silica gel to yield the trans-stilbene product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl bromide with a primary or secondary amine.[14][17][18]
Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Morpholine (1.2 mmol, 105 mg, 104 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg, 1 mol% Pd)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add 4-bromotoluene, morpholine, and toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Here is a guide to troubleshooting common problems in palladium-catalyzed cross-coupling reactions.[11]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Ensure proper degassing to remove oxygen; use a fresh, high-quality palladium precursor and ligand. |
| Poor quality reagents | Use pure, anhydrous solvents and reagents; check the integrity of the organometallic partner (e.g., protodeboronation of boronic acids). | |
| Inappropriate base or solvent | Screen different bases and solvents; ensure the base is sufficiently soluble.[19] | |
| Homocoupling of Nucleophile | Presence of oxidants (e.g., O₂) | Thoroughly degas the reaction mixture.[4] |
| Use of a Pd(II) precatalyst | The in situ reduction of Pd(II) can sometimes lead to homocoupling.[4] Consider using a Pd(0) source. | |
| Dehalogenation of Aryl Bromide | Presence of water or protic impurities | Ensure anhydrous conditions, especially for reactions sensitive to water. |
| Sub-optimal ligand | Certain ligands can promote reductive dehalogenation. Try a different ligand. |
Conclusion
Palladium-catalyzed cross-coupling of aryl bromides is a cornerstone of modern synthetic chemistry, offering a powerful and versatile toolkit for the construction of complex molecular architectures. A thorough understanding of the catalytic cycle, the roles of the various reaction components, and adherence to robust experimental protocols are essential for success. This guide provides a solid foundation of both theory and practice to aid researchers in harnessing the full potential of these transformative reactions.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). Wikipedia.
- Palladium precursor products. (n.d.). Johnson Matthey.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
- General Heck cross-coupling reaction between an aryl bromide and an olefin. (n.d.). ResearchGate.
- Heck Coupling. (n.d.). NROChemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal.
- Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health.
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
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- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
protecting group strategies for 3,3-disubstituted oxetanes
Application Note & Protocols
Topic: Strategic Protection of Functional Groups in the Synthesis and Derivatization of 3,3-Disubstituted Oxetanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The 3,3-disubstituted oxetane motif has emerged from a niche curiosity to a cornerstone in modern medicinal chemistry.[1][2][3] Its value lies in its role as a versatile bioisostere for commonly used, yet often problematic, functional groups like gem-dimethyl and carbonyl moieties.[1][4][5] The introduction of this strained, four-membered cyclic ether can significantly improve critical drug-like properties, including aqueous solubility, metabolic stability, and ligand-receptor interactions, without a substantial increase in molecular weight.[1][5]
However, the inherent ring strain that confers these desirable properties also presents a significant synthetic challenge.[6][7] A prevalent misconception is the categorical instability of the oxetane ring, particularly under acidic conditions.[1][8] The reality is more nuanced. The stability of the oxetane core is highly dependent on its substitution pattern and the reaction conditions employed.[8][9] Notably, 3,3-disubstitution provides substantial steric shielding to the ether oxygen, significantly enhancing its stability against nucleophilic ring-opening compared to other substitution patterns.[1][8][9]
This guide provides a comprehensive overview of protecting group strategies tailored for molecules containing the 3,3-disubstituted oxetane core. We will move beyond simple procedural lists to explain the causality behind strategic choices, ensuring that synthetic transformations on other parts of the molecule can be performed efficiently while preserving the integrity of this valuable motif.
The Stability Profile of the 3,3-Disubstituted Oxetane Ring: A Foundational Overview
Understanding the reactivity landscape of the oxetane ring is paramount to designing a successful protecting group strategy.
-
Acidic Conditions: While strong Brønsted or Lewis acids can catalyze ring-opening, especially in the presence of nucleophiles, milder acidic conditions are often tolerated.[6][8][9] The presence of internal nucleophiles (e.g., a nearby hydroxyl or amine group) can dramatically increase susceptibility to acid-catalyzed intramolecular ring-opening.[1][9]
-
Basic Conditions: The oxetane ring is generally robust and stable under a wide range of basic conditions, making base-labile protecting groups an excellent choice.[6][10]
-
Reductive/Oxidative Conditions: The ring is stable to many common redox reagents. For instance, catalytic hydrogenation (e.g., H₂/Pd) used for debenzylation is well-tolerated.[1] However, powerful reducing agents like LiAlH₄ at elevated temperatures may cause ring cleavage.[8]
-
Nucleophiles: In the absence of acid catalysis, the 3,3-disubstituted oxetane ring is generally resistant to nucleophilic attack due to steric hindrance.[9]
This stability profile dictates a clear strategic direction: prioritize protecting groups that are removed under neutral, basic, hydrogenolytic, or mildly acidic/fluoride-mediated conditions.
Strategic Selection of Protecting Groups
The ideal protecting group should be introduced efficiently, remain stable during subsequent transformations, and be removed under conditions that leave the oxetane ring intact.[11]
Protecting Hydroxyl Groups
Hydroxyl groups are among the most common functionalities requiring protection.
-
Silyl Ethers (TBDMS, TIPS, TES): These are the workhorses for protecting alcohols in oxetane-containing molecules.[11][12] They are stable across a broad range of non-acidic reaction conditions. Their key advantage is the mildness of their cleavage, typically achieved with fluoride sources like tetrabutylammonium fluoride (TBAF), which are fully compatible with the oxetane core.[11][13]
-
Benzyl Ethers (Bn): Benzyl ethers offer excellent stability to both acidic and basic conditions.[11] They are typically removed via catalytic hydrogenolysis, a method that does not compromise the oxetane ring.[1] This makes them a robust choice for multi-step syntheses.
-
Ester Protecting Groups (Acetate, Pivaloate, Benzoyl): Given the high stability of oxetanes to basic conditions, base-labile ester groups are a reliable and economical option.[14] They are readily introduced using acyl chlorides or anhydrides and are cleaved by base-mediated hydrolysis (e.g., K₂CO₃/MeOH, LiOH).[6][14]
-
Acid-Labile Protecting Groups (Trityl, THP): These should be used with caution. While their removal requires acidic conditions that pose a risk to the oxetane, it is not an absolute contraindication.[15][16] Success depends on using finely tuned, mild acidic conditions and carefully monitoring the reaction to minimize potential ring-opening.[6][8]
Orthogonal Protecting Group Strategies
For complex molecules with multiple reactive sites, an orthogonal protection strategy is essential.[17][18] This involves using a set of protecting groups that can be removed selectively under distinct, non-interfering reaction conditions.[18][19] For a 3,3-disubstituted oxetane scaffold, a powerful orthogonal set would be:
-
A silyl ether (e.g., TBDMS) on a primary alcohol, removed with TBAF.
-
A benzyl ether (e.g., Bn) on a secondary alcohol, removed by H₂/Pd.
-
An Fmoc group on an amine, removed with piperidine.
This approach allows for the sequential and selective modification at each position without unintended deprotection or degradation.
Data Presentation & Comparative Analysis
The following table summarizes the compatibility and performance of common protecting groups for hydroxyl functionalities in the presence of a 3,3-disubstituted oxetane ring.
| Protecting Group | Introduction Conditions | Removal Conditions | Oxetane Ring Compatibility | Key Considerations |
| TBDMS (Silyl) | TBDMSCl, Imidazole, DMF | TBAF, THF | Excellent | Highly reliable; fluoride deprotection is very mild.[11][13] |
| TIPS (Silyl) | TIPSCl, Imidazole, DMF | TBAF, THF | Excellent | More sterically hindered and stable than TBDMS. |
| Bn (Benzyl) | BnBr, NaH, DMF/THF | H₂, Pd/C, EtOH/EtOAc | Excellent | Very robust; hydrogenolysis conditions are safe.[1] |
| Ac (Acetate) | Ac₂O, Pyridine, DMAP | K₂CO₃, MeOH | Excellent | Base-labile; ideal due to oxetane's stability in base.[14] |
| Bz (Benzoyl) | BzCl, Pyridine | NaOH, MeOH/H₂O | Excellent | More stable to hydrolysis than acetate. |
| Tr (Trityl) | TrCl, Pyridine | Mild Acid (e.g., cat. TFA, AcOH) | Moderate to Good | Requires careful optimization of acidic conditions to prevent ring-opening.[6][8] |
| THP (Acetal) | Dihydropyran, cat. H⁺ | Aqueous Acid (e.g., AcOH) | Moderate | High risk of ring-opening; use only when necessary and with caution.[16] |
Visualization of Synthetic Strategy
A logical decision-making process is critical for selecting the appropriate protecting group. The following diagram illustrates a simplified decision tree for this process.
Caption: Decision tree for protecting group selection.
The next diagram illustrates a typical orthogonal workflow.
Caption: Orthogonal protection and deprotection sequence.
Experimental Protocols
The following protocols are representative methodologies and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with TBDMS
This protocol describes the protection of a primary hydroxyl group on a 3,3-disubstituted oxetane scaffold using tert-butyldimethylsilyl chloride.
Materials:
-
Oxetane-containing substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the oxetane-containing substrate in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TBDMSCl portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes) to check for the consumption of starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clean conversion to the silylated product, which will have a higher Rf value on TLC than the starting alcohol. Yields are typically >90%.
-
Troubleshooting: If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. If starting material remains, add an additional 0.2 equiv of TBDMSCl and 0.4 equiv of imidazole.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol details the cleavage of a TBDMS ether while preserving the oxetane ring.
Materials:
-
TBDMS-protected oxetane substrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C (ice bath).
-
Add the 1.0 M TBAF solution in THF dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitor the reaction: Use TLC to confirm the disappearance of the starting material and the appearance of the more polar alcohol product.
-
Once complete, quench the reaction by adding deionized water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: Efficient and clean removal of the TBDMS group. Yields are typically >95%.
-
Troubleshooting: In rare cases of silyl group transfer between hydroxyl groups, running the reaction at 0 °C for a longer duration may be necessary. If the reaction is slow, ensure the TBAF reagent is not hydrated, as this can reduce its efficacy.
Conclusion
The 3,3-disubstituted oxetane is a privileged scaffold in modern drug discovery. Its successful incorporation and manipulation in complex syntheses hinge on a rational and well-executed protecting group strategy. By understanding the specific stability profile of the oxetane ring—namely its robustness to basic, hydrogenolytic, and fluoride-mediated conditions—chemists can confidently select from a toolbox of reliable protecting groups like silyl ethers, benzyl ethers, and various esters. The application of orthogonal strategies further empowers the synthesis of highly functionalized, novel chemical entities. The protocols and guidelines presented here serve as a foundational resource for researchers aiming to harness the full potential of 3,3-disubstituted oxetanes in their synthetic endeavors.
References
- The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Preventing decomposition of oxetane ring during synthesis. (2025). Benchchem.
- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH.
- Synthesis and stability of 3,3-disubstituted oxetane- and azetidine-ethers. (2023). Organic & Biomolecular Chemistry - RSC Publishing.
- Strategies to avoid ring-opening of the oxetane moiety during reactions. (2025). Benchchem.
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
- 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. (2025). American Chemical Society - ACS Fall 2025.
- VI Protecting Groups and Orthogonal Protection Str
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.).
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/C
- Acid-labile protecting groups. (n.d.).
- Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025). ZM Silane Limited.
- Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- 15.10: Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024). Suzhou Highfine Biotech.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). PMC - NIH.
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scale-up synthesis of functionalized oxetane building blocks
An Application Guide to the Scalable Synthesis of Functionalized Oxetane Building Blocks
Authored by: A Senior Application Scientist
Abstract
Oxetanes have emerged as indispensable structural motifs in modern medicinal chemistry. Their unique physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and their ability to act as effective bioisosteres for commonly used groups like gem-dimethyl and carbonyls, have solidified their importance in drug discovery programs.[1][2] However, the inherent ring strain of the four-membered ether poses significant synthetic challenges, particularly when transitioning from laboratory-scale experiments to large-scale production required for preclinical and clinical development.[1][3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic approaches, practical considerations, and detailed protocols for the scale-up synthesis of key functionalized oxetane building blocks. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of multikilogram production of these valuable molecular scaffolds.
The Strategic Imperative for Oxetanes in Drug Design
The oxetane ring is more than a simple cyclic ether; it is a strategic tool for modulating molecular properties. When replacing a carbonyl group, the oxetane introduces a stable, polar, three-dimensional element that can improve metabolic stability by removing a potential site for enzymatic reduction.[1] As a substitute for a gem-dimethyl group, it often maintains or improves binding affinity while reducing lipophilicity, a critical parameter in optimizing pharmacokinetic profiles.[1][4] This strategic replacement can lead to compounds with superior "drug-like" properties. The growing number of oxetane-containing molecules in patented literature and clinical pipelines underscores the demand for robust and scalable synthetic access.[1]
Core Synthetic Strategies for Scale-Up
While numerous methods exist for forming the oxetane ring, only a select few are amenable to the rigors of large-scale synthesis. The ideal process prioritizes safety, cost-effectiveness, atom economy, and the use of readily available starting materials.
The Workhorse: Intramolecular Williamson Etherification (IWE)
The intramolecular cyclization of a 1,3-difunctionalized precursor remains the most common and reliable method for oxetane synthesis at scale.[1][5] This approach involves the formation of a C-O bond via an SN2 reaction, typically by treating a 1,3-haloalcohol or a related substrate with a strong base.
Causality of Experimental Design:
-
Precursor Synthesis: The key to a successful IWE strategy lies in the efficient, large-scale preparation of the acyclic precursor. A highly effective route starts from substituted dimethyl malonates. This allows for the introduction of desired functionality at the C3 position early in the sequence. Double reduction of the malonate esters yields the requisite 1,3-diol, a stable and often crystalline intermediate.[1]
-
Leaving Group Selection: While iodides are the most reactive, bromides and tosylates/mesylates offer a better balance of reactivity, cost, and stability for large-scale work. Selective activation of the primary hydroxyl group in the 1,3-diol is crucial and can be achieved with high regioselectivity using tosyl chloride or mesyl chloride.[1]
-
Base and Solvent Choice: The choice of base is critical to favor the desired intramolecular cyclization over competing side reactions like Grob fragmentation (elimination).[1][4] Sodium hydride (NaH) in an ethereal solvent like THF is a classic choice, providing strong, non-nucleophilic basicity.[1] For kilogram-scale production, potassium tert-butoxide (KOtBu) can be a safer and more manageable alternative. The solvent must be anhydrous to prevent quenching the base and alkoxide intermediate.
// Nodes start [label="Substituted\nMalonate Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; diol [label="1,3-Diol", fillcolor="#F1F3F4", fontcolor="#202124"]; activated_diol [label="Monotosylated\n1,3-Diol", fillcolor="#F1F3F4", fontcolor="#202124"]; oxetane [label="Functionalized\nOxetane", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; grob [label="Grob Fragmentation\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124", style=dashed];
// Edges start -> diol [label="1. Ester Reduction\n(e.g., LiAlH4, NaBH4/LiCl)"]; diol -> activated_diol [label="2. Selective Tosylation\n(TsCl, Pyridine)"]; activated_diol -> alkoxide [label="3. Deprotonation\n(NaH or KOtBu)", style=dashed]; alkoxide -> oxetane [label="4a. Intramolecular SN2\n(Desired Pathway)"]; alkoxide -> grob [label="4b. Elimination\n(Undesired Pathway)", style=dashed, color="#EA4335"];
// Graph attributes graph [label="Workflow: Intramolecular Williamson Etherification (IWE)", labelloc=t, fontsize=14, fontcolor="#202124"]; } } Caption: Scalable workflow for oxetane synthesis via IWE.
The Atom-Economic Approach: Paternò–Büchi Reaction
The [2+2] photocycloaddition of a carbonyl compound and an alkene is the most direct and atom-economical route to oxetanes.[3][6][7] However, its application on an industrial scale has been historically limited.
Causality of Experimental Design:
-
Challenges at Scale: Traditional Paternò-Büchi reactions require high-energy UV light, which has poor penetration depth in large reaction vessels, leading to inefficient and incomplete conversions.[4][8] This necessitates specialized, and often expensive, photochemical reactors. Furthermore, issues with regioselectivity, diastereoselectivity, and competing side reactions (e.g., alkene dimerization) can complicate purification.[4][9]
-
Modern Solutions for Scalability:
-
Flow Chemistry: Continuous flow reactors offer a transformative solution. The narrow channels allow for efficient light penetration, precise temperature control, and rapid reaction times, dramatically improving yield, selectivity, and safety.[8]
-
Visible Light Photocatalysis: The use of photocatalysts that absorb lower-energy visible light can make the process safer and more accessible, potentially allowing the use of high-power LED arrays which are more energy-efficient and scalable than UV lamps.[4]
-
The Platform Approach: Derivatization of Oxetan-3-one
For producing a library of diverse, functionalized oxetanes, a platform strategy starting from a common, scalable building block is often most efficient. Oxetan-3-one is commercially available at the kilogram scale and serves as an excellent starting point.[10]
Causality of Experimental Design:
-
Oxetane Core Stability: The primary challenge is the oxetane ring's susceptibility to ring-opening under acidic conditions.[10] Therefore, reactions must be conducted under neutral or, preferably, basic conditions. This is a critical, non-negotiable parameter for process development.
-
Scalable Transformations: Many standard carbonyl chemistries can be adapted for oxetan-3-one. For example, the Strecker synthesis (using TMSCN and an amine) provides access to 3-amino-3-cyano oxetanes, which can be hydrolyzed under basic conditions to yield valuable 3-amino-oxetane-3-carboxylic acids.[10] Grignard additions, Horner-Wadsworth-Emmons reactions, and reductive aminations have all been successfully performed on a large scale.[10] The key is careful control of temperature and avoiding acidic workups.
// Central Node start [label="Oxetan-3-one\n(Scalable Starting Material)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Product Nodes p1 [label="3-Alkyl/Aryl-3-hydroxy-\noxetanes", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="3-Alkylidene-\noxetanes", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="3-Amino-3-cyano-\noxetanes", fillcolor="#F1F3F4", fontcolor="#202124"]; p4 [label="3-Amino-\noxetanes", fillcolor="#F1F3F4", fontcolor="#202124"];
// Final Product Nodes fp3 [label="3-Amino-3-carboxy-\noxetanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fp4 [label="Spirocyclic\nOxetanes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> p1 [label="Grignard Reaction\n(R-MgBr)"]; start -> p2 [label="Wittig / HWE Reaction"]; start -> p3 [label="Strecker Synthesis\n(R2NH, TMSCN)"]; start -> p4 [label="Reductive Amination\n(R2NH, NaBH(OAc)3)"];
p3 -> fp3 [label="Basic Hydrolysis\n(e.g., aq. NaOH)"]; p2 -> fp4 [label="Further Cyclization\n(e.g., Diels-Alder)"];
// Graph attributes graph [label="Derivatization of Oxetan-3-one Platform", labelloc=t, fontsize=14, fontcolor="#202124"]; } } Caption: A platform approach for diverse oxetanes.
Protocol: Kilogram-Scale Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile
This protocol details a scalable, two-step synthesis of a versatile 3,3-disubstituted oxetane building block starting from oxetan-3-one. This procedure is adapted from principles demonstrated to be effective on a large scale.[10]
Safety Precautions
-
Cyanide Hazard: This process uses trimethylsilyl cyanide (TMSCN), which is toxic and releases hydrogen cyanide (HCN) gas upon contact with moisture or acid. All operations must be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide quench solution (e.g., aqueous bleach or ferrous sulfate) must be readily available.
-
Exotherms: The addition of TMSCN can be exothermic. Ensure the reaction vessel is equipped with efficient overhead stirring and a cooling bath for temperature control.
Reagent and Materials Table (Example Scale: 1.0 kg Oxetan-3-one)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Oxetan-3-one | 72.06 | 1.00 kg | 13.88 | 1.0 |
| Dibenzylamine | 197.28 | 2.88 kg | 14.60 | 1.05 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 1.52 kg | 15.32 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 10 L | - | - |
| Saturated aq. NaHCO₃ | - | 10 L | - | - |
| Brine | - | 5 L | - | - |
| Anhydrous MgSO₄ | 120.37 | 500 g | - | - |
Step-by-Step Protocol: Strecker Reaction
-
Vessel Setup: Equip a 50 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is inert by purging with nitrogen.
-
Initial Charge: Charge the reactor with oxetan-3-one (1.00 kg, 13.88 mol) and dichloromethane (10 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Amine Addition: Add dibenzylamine (2.88 kg, 14.60 mol) to the reactor solution over 15 minutes, maintaining the internal temperature below 10 °C.
-
TMSCN Addition: [CRITICAL STEP ] Add trimethylsilyl cyanide (1.52 kg, 15.32 mol) to the dropping funnel. Add the TMSCN dropwise to the reaction mixture over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition. A slight exotherm will be observed; control it by adjusting the addition rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction for completion by taking an aliquot and analyzing by TLC or LC-MS to confirm the disappearance of oxetan-3-one.
-
Quenching: [CAUTION ] Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 10 L of cold (0 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. This quench must be done in a well-ventilated area as some off-gassing may occur.
-
Workup and Isolation: a. Stir the biphasic mixture for 30 minutes. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 5 L) and brine (1 x 5 L). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(dibenzylamino)oxetane-3-carbonitrile.
-
Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from a suitable solvent system like ethanol/water or by slurry in a minimal amount of cold heptane to yield a high-purity crystalline solid.
Critical Parameters for Successful Scale-Up
Transitioning from the bench to a pilot plant introduces challenges that must be proactively managed.
| Parameter | Laboratory-Scale Consideration | Scale-Up Challenge & Solution |
| Heat Transfer | Flask in an ice bath provides sufficient cooling. | Surface-area-to-volume ratio decreases, making heat removal difficult. Solution: Use jacketed reactors with controlled chiller units. Perform slow, subsurface addition of reactive reagents to manage exotherms. |
| Mixing | Magnetic stir bar is adequate. | Inefficient mixing can lead to localized hot spots and concentration gradients, causing side reactions. Solution: Use overhead mechanical stirrers with appropriately designed impellers (e.g., pitched-blade turbine) to ensure homogeneity. |
| Purification | Silica gel chromatography is common. | Chromatography is expensive, solvent-intensive, and time-consuming at scale. Solution: Design the synthesis to yield a crystalline solid. Develop a robust crystallization or recrystallization protocol for purification, which is far more economical and scalable. |
| Product Stability | Products are often used immediately or stored in a freezer. | Longer storage times and exposure to ambient conditions can be an issue. Insight: Certain functionalized oxetanes, particularly 3-carboxy-oxetanes, are known to be unstable and can isomerize to γ-lactones upon heating or prolonged storage, which can devastate yields.[11] It is critical to characterize the stability of all intermediates and final products. |
| Reagent Choice | Highly reactive reagents like LiAlH₄ or BuLi are manageable. | Pyrophoric or highly water-sensitive reagents pose significant safety and handling risks at scale. Solution: Substitute where possible. For example, replace LiAlH₄ with safer reducing agents like NaBH₄ in combination with an additive, or explore catalytic hydrogenation if the substrate is compatible.[10] |
Conclusion
The is a challenging but achievable endeavor that is critical for advancing modern drug discovery. Success hinges on a deep understanding of the underlying reaction mechanisms, a proactive approach to addressing the physical and chemical challenges of large-scale operations, and the strategic selection of synthetic routes that prioritize safety, robustness, and efficiency. By leveraging workhorse methods like the Intramolecular Williamson Etherification and employing platform-based approaches starting from materials like oxetan-3-one, chemists can reliably produce these high-value building blocks on a multikilogram scale, thereby accelerating the development of next-generation therapeutics.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]
-
Chekmarev, P., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Sikorski, K., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-153. [Link]
-
Bar-Lavan, Y., & Leonori, D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5438–5442. [Link]
-
Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
-
Sikorski, K., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-153. [Link]
-
Thompson, J. (2014). Oxetane: Drug Development, Synthesis & Applications. Dong Group Literature Seminar. [Link]
-
Bar-Lavan, Y., & Leonori, D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]
-
Chekmarev, P., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4955–4959. [Link]
-
Silvi, M., & Melchiorre, P. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(4), 430-433. [Link]
-
Silvi, M., & Melchiorre, P. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]
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Application Notes and Protocols: The Strategic Incorporation of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane in Kinase Inhibitor Synthesis
Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. A key strategy in this endeavor is the introduction of novel structural motifs that can favorably modulate a molecule's properties. Among these, the oxetane ring has emerged as a particularly valuable building block.[1][2] This small, four-membered cyclic ether is not merely a passive spacer; its unique combination of properties—polarity, metabolic stability, and a three-dimensional, sp³-rich character—offers significant advantages in drug design.[1][3][4]
The oxetane moiety often serves as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability by directing metabolism away from cytochrome P450 pathways, and reduce off-target effects by modulating the basicity of adjacent amines.[4][5] Furthermore, the rigid and defined geometry of the oxetane ring can help to lock a molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for the target kinase.[3][6]
This guide focuses on a specific, highly versatile oxetane-containing building block: 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane . This compound is strategically designed for facile integration into kinase inhibitor scaffolds. It features two key functional handles: the 3-bromophenyl group , which is primed for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and the hydroxymethyl group , which can serve as a hydrogen bond donor or be further functionalized. This combination makes it an ideal starting point for creating diverse libraries of sophisticated kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1363382-09-5 | [7][8] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [7][8] |
| Molecular Weight | 243.10 g/mol | [7] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in MeOH, DCM, THF, DMSO | (Typical) |
General Synthetic Workflow: Suzuki-Miyaura Coupling
The primary application of this compound in kinase inhibitor synthesis is its use as an aryl bromide partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient construction of the biaryl and heteroaryl-aryl scaffolds common to many kinase inhibitors.[9][10] A generalized workflow is depicted below.
Detailed Protocol: Synthesis of a Pyridopyrimidinone Kinase Inhibitor Core
This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid. The target scaffold is inspired by the core structures of several known kinase inhibitors, such as those targeting KRAS G12C and other kinases.[11][12][13][14]
Reaction Scheme:
(Image of the chemical reaction: this compound reacting with a pyridopyrimidinone boronic ester in the presence of a palladium catalyst and base to yield the coupled product.)
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridopyrimidinone Boronic Ester (e.g., pinacol ester) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and heat block
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic ester (1.2 eq), and potassium phosphate (3.0 eq).
-
Causality Insight: Using a slight excess of the boronic ester ensures complete consumption of the limiting aryl bromide. Anhydrous K₃PO₄ is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle without causing hydrolysis of sensitive functional groups.[15][16]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 to 5:1 solvent mixture. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Causality Insight: The dioxane/water solvent system is effective for Suzuki couplings as it solubilizes both the organic reactants and the inorganic base. Degassing the water by sparging with an inert gas is critical to remove dissolved oxygen.[17][18]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product structure should be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The Role of the Oxetane in Kinase Binding: A Mechanistic View
The strategic placement of the 3-phenyl-3-(hydroxymethyl)oxetane moiety can significantly influence the binding of the inhibitor to the kinase active site. The oxetane ring and its substituents can engage in several key interactions that enhance potency and selectivity.
Key Interactions:
-
Hydrogen Bonding: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. These groups can form crucial interactions with polar residues at the solvent-exposed front of the active site, such as aspartate or glutamate, thereby anchoring the inhibitor.[1]
-
Improved Solubility: The polar nature of the oxetane and hydroxyl groups enhances the aqueous solubility of the inhibitor. This is a critical property for oral bioavailability and can lead to improved pharmacokinetic profiles.[2][4]
-
Vectorial Projection: The 3,3-disubstituted pattern on the oxetane ring projects the phenyl group and the rest of the inhibitor into specific regions of the kinase active site. This defined three-dimensional vector can be exploited to achieve selective interactions with a target kinase over closely related off-targets.[3]
Conclusion
This compound is a high-value building block for the synthesis of next-generation kinase inhibitors. Its pre-installed oxetane moiety offers a proven strategy for enhancing drug-like properties, while the aryl bromide handle provides a reliable entry point for robust and versatile cross-coupling methodologies. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage this powerful tool in their quest for novel and effective targeted therapies.
References
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Corbett, M. T., Caille, S., Henary, H., Lipford, J. R., & Cee, V. J. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1163–1165. [Link]
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ResearchGate. (n.d.). Synthesis scheme for KRAS G12C CIDs, based on AMG‐510. Retrieved January 18, 2026, from [Link]
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Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
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Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Semantic Scholar. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]
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Ribeiro, C. J. A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7687. [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Janes, M. R., et al. (2020). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 10, 1597. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23). [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10784–10793. [Link]
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National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
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Application Notes & Protocols: Strategic Functionalization of Oxetanes for Lead Optimization in Drug Discovery
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocyles have emerged as powerful tools for medicinal chemists, and among them, the oxetane ring has garnered significant attention.[1][2][3] This four-membered cyclic ether is no longer a mere curiosity but a validated structural motif found in approved drugs and numerous clinical candidates.[4] Its value lies in the profound and often beneficial impact it exerts on the physicochemical properties of a lead compound. The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, modulate the basicity of nearby amines, and increase the fraction of sp³-hybridized carbons, a key descriptor for successful drug candidates.[5][6][7]
Historically, oxetanes were often perceived as unstable and synthetically challenging. However, recent advances have largely dispelled these concerns, providing a diverse toolbox for their synthesis and functionalization.[8][9] This guide provides an in-depth exploration of the strategic functionalization of oxetanes, moving beyond simple incorporation to illustrate how this versatile scaffold can be tailored to address specific challenges in lead optimization. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present data-driven insights to empower researchers in their quest for superior therapeutics.
Strategic Considerations for Oxetane Functionalization in Lead Optimization
The decision to incorporate and functionalize an oxetane should be a strategic one, aimed at rectifying specific liabilities of a lead compound. The inherent properties of the oxetane ring—polarity, a defined three-dimensional structure, and its ability to act as a hydrogen bond acceptor—are the levers that can be pulled to fine-tune a molecule's profile.[6][7]
Key Applications in Drug Discovery:
-
Bioisosteric Replacement: Oxetanes are frequently employed as bioisosteres for commonly encountered functional groups such as gem-dimethyl groups and carbonyls.[5][10][11][12] This substitution can introduce polarity and reduce lipophilicity without a significant increase in molecular weight, often leading to improved solubility and metabolic stability.[5][6]
-
Solubility Enhancement: The polar nature of the oxetane ring can dramatically improve the aqueous solubility of lipophilic scaffolds.[5][6] This is a critical parameter for achieving adequate bioavailability for orally administered drugs.
-
Metabolic Stability: The replacement of metabolically labile groups, such as a gem-dimethyl group, with a more robust oxetane can block sites of oxidative metabolism by cytochrome P450 enzymes.[5][7]
-
Modulation of Amine Basicity (pKa): When placed in proximity to an amine, the electron-withdrawing nature of the oxetane's oxygen atom can lower the amine's pKa.[2][4][13] This is a crucial tactic to mitigate off-target effects, such as hERG inhibition, which is often associated with basic amines.[2]
-
Conformational Constraint: The rigid, near-planar structure of the oxetane ring can lock the conformation of a molecule, potentially leading to a more favorable interaction with the target protein and improved potency.[1][7]
The following diagram illustrates the key decision points and outcomes when considering oxetane functionalization in a lead optimization campaign.
Caption: Decision workflow for oxetane functionalization in lead optimization.
Core Functionalization Strategies and Protocols
The functionalization of oxetanes can be broadly categorized into two main approaches: derivatization of pre-formed oxetane building blocks and direct functionalization of the oxetane ring in a more complex molecule (late-stage functionalization).
Functionalization via Pre-formed Oxetane Building Blocks
This is the most common strategy, relying on the availability of key oxetane synthons. Oxetan-3-one and 3-amino-oxetane are among the most widely used starting materials.[3]
a) Reductive Amination of Oxetan-3-one
This robust reaction provides access to a wide array of 3-amino-oxetane derivatives, which are prevalent in many drug candidates.[2][3] The choice of reducing agent is critical to avoid reduction of the oxetane ring itself. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness.
Protocol: Synthesis of N-Benzyl-oxetan-3-amine
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add benzylamine (1.1 eq).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. Acetic acid (1-2 eq) can be added to catalyze imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
b) Nucleophilic Substitution on 3-Substituted Oxetanes
Oxetanes bearing a leaving group at the 3-position (e.g., tosylate, mesylate, or halide) are versatile intermediates for introducing various nucleophiles.[3]
Protocol: Synthesis of 3-Azido-oxetane
-
Mesylation: To a solution of oxetan-3-ol (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude oxetan-3-yl methanesulfonate. This intermediate is often used without further purification.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) (0.2 M) and add sodium azide (NaN₃) (3.0 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Late-Stage Functionalization
The ability to functionalize the oxetane ring directly on a complex, drug-like molecule is highly desirable as it allows for rapid diversification of a lead compound. Recent advances in photoredox and transition-metal catalysis have made this a more accessible strategy.[4][14][15][16]
a) Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis enables the generation of radicals under mild conditions, which can then be used to functionalize the oxetane ring, often at the C-H bonds adjacent to the oxygen atom.[14][17][18][19]
Protocol: General Procedure for Decarboxylative Alkylation of 3-Aryl-Oxetanes [15]
This protocol is based on published methodologies and should be adapted for specific substrates.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the 3-aryl-3-oxetane carboxylic acid (1.0 eq), an electron-deficient alkene (e.g., an acrylate, 1.5 eq), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
-
Solvent and Additives: Add a suitable solvent (e.g., acetonitrile or dimethyl sulfoxide) and any necessary additives, such as a base or a hydrogen atom transfer (HAT) catalyst.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial in front of a blue LED light source and stir at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired functionalized oxetane.
Ring-Opening Reactions
While often viewed as a stability liability, the inherent ring strain of oxetanes can be strategically harnessed to access valuable 1,3-difunctionalized acyclic structures.[9][20][21][22] These reactions are typically promoted by Lewis or Brønsted acids.[20]
Protocol: Acid-Catalyzed Ring Opening with an Alcohol Nucleophile
-
Reaction Setup: Dissolve the substituted oxetane (1.0 eq) in the desired alcohol solvent (e.g., methanol, used in large excess).
-
Acid Catalyst: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) or a Lewis acid (e.g., scandium(III) triflate, Sc(OTf)₃) (0.1-0.2 eq).
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress. The regioselectivity of the ring opening will depend on the substitution pattern of the oxetane.[20]
-
Workup: Quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Purification: Remove the excess alcohol under reduced pressure and purify the resulting 1,3-alkoxy alcohol by column chromatography.
The following diagram provides a visual summary of the primary synthetic pathways for oxetane functionalization.
Caption: Key synthetic strategies for the functionalization of oxetanes.
Data-Driven Insights: Quantifying the Impact of Oxetane Incorporation
The decision to use an oxetane should be supported by quantitative data. Matched molecular pair analysis (MMPA) is a powerful tool to assess the impact of replacing a specific functional group with an oxetane.
| Property | Change upon Replacing gem-Dimethyl with Oxetane | Change upon Replacing Carbonyl with Oxetane | Rationale and References |
| Aqueous Solubility | Significant Increase (4 to >4000-fold) | Increase | The oxetane introduces polarity and a hydrogen bond acceptor, disrupting crystal packing and improving solvation.[5][23] |
| Lipophilicity (LogD) | Decrease | Variable/Slight Decrease | The polar oxygen atom reduces the overall lipophilicity of the molecule.[2][7] |
| Metabolic Stability | Often Increased | Often Increased | The C-O bonds of the oxetane are generally more stable to oxidative metabolism than C-H bonds of a gem-dimethyl group or the reduction of a carbonyl.[5][7] |
| Amine pKa (proximal) | Decrease | Decrease | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of a nearby nitrogen atom.[2][4] |
This table summarizes general trends; the exact impact is context-dependent.
Conclusion and Future Outlook
The functionalization of oxetanes has transitioned from a niche synthetic challenge to a mainstream strategy in modern drug discovery. The ability of this small, polar heterocycle to favorably modulate key physicochemical properties makes it an invaluable tool for lead optimization. While the use of pre-functionalized building blocks remains the workhorse approach, the continued development of late-stage functionalization methods, particularly those employing photoredox catalysis, will undoubtedly expand the utility of oxetanes, allowing for their installation and diversification at later stages of a discovery campaign.[4][24] As our understanding of the interplay between the oxetane motif and biological systems grows, we can anticipate the design of even more sophisticated and effective therapeutics built upon this versatile four-membered ring.
References
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- Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
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- Thieme. Synthesis of Highly Functionalized Oxetanes. Synfacts.
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- PubMed. Oxetane Synthesis via Alcohol C-H Functionalization. Journal of the American Chemical Society.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes
Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered in the synthesis of these valuable heterocyclic compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I'm attempting an intramolecular Williamson etherification to form a 3,3-disubstituted oxetane, but my yields are consistently low. What are the likely causes and how can I improve them?
Low yields in intramolecular Williamson etherification for oxetane synthesis are a common hurdle. The primary challenges stem from the inherent strain of the four-membered ring and competing side reactions.[1][2]
Potential Causes & Solutions:
-
Slow Kinetics of Cyclization: The formation of a four-membered ring is kinetically less favorable compared to three, five, or six-membered rings.[1] To overcome this, the choice of base and leaving group is critical.
-
Strong, Non-Nucleophilic Bases: Employ strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol.[1][3] For substrates on a solid support, KOtBu has been shown to be more effective than NaH.[1][3]
-
Good Leaving Groups: Utilize excellent leaving groups such as tosylates (Ts), mesylates (Ms), or halides (I > Br > Cl). A common strategy involves the monotosylation of a 1,3-diol precursor.[3]
-
-
Side Reactions:
-
Intermolecular Reactions: At high concentrations, intermolecular etherification can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
High Dilution: Perform the reaction under high dilution conditions (e.g., 0.025 M) to favor the intramolecular pathway.[4]
-
-
Elimination Reactions: If a suitable proton is available, elimination to form an unsaturated alcohol can be a significant side reaction. Careful selection of the substrate and reaction conditions can minimize this.
-
-
Substrate-Specific Issues: The nature of the substituents at the 3-position can influence the reaction's success. Bulky substituents may sterically hinder the cyclization.
Question 2: My Paterno-Büchi reaction for synthesizing a 3,3-disubstituted oxetane is inefficient, with significant starting material recovery and byproduct formation. How can I optimize this photochemical cycloaddition?
The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis, but its efficiency can be sensitive to several factors.[5][6]
Troubleshooting Steps:
-
Inadequate Light Source: The carbonyl compound must be electronically excited.
-
Wavelength: Ensure your UV lamp's emission spectrum (typically 254-350 nm for most ketones and aldehydes) overlaps with the absorption spectrum of your carbonyl compound.[7]
-
Reaction Vessel: Standard borosilicate glass (Pyrex) filters out UV light below 300 nm. For reactions requiring lower wavelengths, use a quartz or Vycor reaction vessel.[7]
-
-
Oxygen Quenching: Molecular oxygen can quench the excited triplet state of the carbonyl, preventing the reaction.
-
Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during irradiation.[7]
-
-
Low Quantum Yield: The inherent quantum yield of this reaction can be low.[7]
-
Reaction Time & Intensity: Longer irradiation times or a more intense light source may be necessary.
-
-
Side Reactions:
-
Pinacol Coupling: Dimerization of the excited carbonyl compound to a 1,2-diol is a common side reaction, especially at higher concentrations.[7]
-
Solution: Decrease the concentration of the carbonyl compound and use the alkene in excess.[7]
-
-
Norrish Type II Reactions: If the carbonyl compound has accessible gamma-hydrogens, a Norrish Type II reaction can compete.
-
Question 3: I am observing significant ring-opening of my 3,3-disubstituted oxetane during synthesis or purification. How can I mitigate this instability?
While 3,3-disubstituted oxetanes are generally more stable than other substituted oxetanes due to steric hindrance, they can still be susceptible to ring-opening, particularly under acidic conditions.[2][8][9]
Strategies for Minimizing Ring-Opening:
-
Avoid Acidic Conditions: The oxetane ring is prone to cleavage in the presence of strong acids.[10]
-
Work-up: Use a mild basic or neutral work-up. Avoid acidic washes if possible.
-
Chromatography: Use neutral or basic alumina for column chromatography instead of silica gel, which can be acidic.[11] If silica gel must be used, it can be neutralized by pre-treating with a solution of triethylamine in the eluent.
-
-
Late-Stage Introduction: If possible, introduce the oxetane moiety in the later stages of a multi-step synthesis to avoid exposing it to harsh reaction conditions.[8]
-
Internal Nucleophiles: Be aware that the presence of internal nucleophiles (e.g., alcohols or amines) within the molecule can facilitate intramolecular ring-opening, especially under acidic conditions.[8][9][12]
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 3,3-disubstituted oxetanes?
Several reliable methods exist for the synthesis of 3,3-disubstituted oxetanes:
-
Intramolecular Williamson Etherification: This is a widely used method involving the cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group.[1][3]
-
Paterno-Büchi Reaction: A photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[5][6]
-
From Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material that can undergo various transformations at the carbonyl group to introduce the 3,3-disubstitution pattern.[9][10]
-
Ring Expansion of Epoxides: Sulfide ylide-mediated ring expansion of epoxides can also yield oxetanes.[5]
Why are 3,3-disubstituted oxetanes of particular interest in drug discovery?
3,3-disubstituted oxetanes are valuable in medicinal chemistry for several reasons:
-
Isosteric Replacement: They can serve as isosteres for gem-dimethyl groups and carbonyl functionalities, often improving metabolic stability and aqueous solubility without a significant increase in lipophilicity.[8][9]
-
Improved Physicochemical Properties: The introduction of an oxetane ring can enhance properties like polarity and three-dimensionality, which can lead to better binding interactions with biological targets.[13]
-
Metabolic Stability: The 3,3-disubstitution pattern sterically shields the ether oxygen, making these oxetanes generally more stable to metabolic degradation compared to other substitution patterns.[9]
What are the key considerations for purifying 3,3-disubstituted oxetanes?
Purification can be challenging due to the polarity and potential instability of the oxetane ring.
-
Chromatography: As mentioned earlier, avoid acidic conditions. Neutral or basic alumina is often preferred over silica gel.
-
Distillation: For volatile oxetanes, distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining high purity.
-
Characterization: Due to the puckered nature of the four-membered ring, the proton and carbon NMR spectra of oxetanes can show distinct chemical shifts. Be prepared for potentially complex spectra.[14]
Experimental Protocols & Data
General Protocol for Intramolecular Williamson Etherification of a 1,3-Diol
This protocol provides a general guideline for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.
-
Monotosylation: To a solution of the 1,3-diol in pyridine at 0 °C, add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude monotosylate in anhydrous THF or DMF under an inert atmosphere. Cool the solution to 0 °C and add 1.2 equivalents of a strong base (e.g., NaH or KOtBu) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Final Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography (preferably on neutral alumina) or distillation.
Comparative Data for Base Selection in Intramolecular Cyclization
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaH | THF/DMF | 0 to RT | 59-87 | [1][4] |
| KOtBu | THF | 0 to RT | ~70-90 | [1] |
| BuLi | Toluene | RT | ~75 | [3] |
Yields are highly substrate-dependent.
Visual Diagrams
Caption: Troubleshooting workflow for low yields in oxetane synthesis.
Caption: Key factors influencing the stability of 3,3-disubstituted oxetanes.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Rojas, J. J., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Vigo, D., et al. (2012). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters. [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Rojas, J. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]
-
Rojas, J. J., & Bull, J. A. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
ResearchGate. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Hu, D. K., et al. (2013). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]
-
Rojas, J. J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry. [Link]
-
Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. organic-chemistry.org. [Link]
-
American Chemical Society. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 12. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Purification of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chromatographic purification of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS No. 1363382-09-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with isolating this valuable building block. We provide field-proven insights, detailed protocols, and troubleshooting guides to ensure you achieve the highest purity and yield in your experiments.
The structure of this compound presents a unique purification challenge. The molecule contains a moderately nonpolar bromophenyl group, which allows for strong UV absorbance, and two polar functionalities: a primary alcohol (hydroxymethyl group) and an ether within the oxetane ring. The oxetane's strained ring and the oxygen's exposed lone pairs make it a potent hydrogen bond acceptor, while the alcohol can act as both a donor and acceptor[1][2]. This combination of features dictates its chromatographic behavior, often leading to issues like peak tailing and the need for carefully optimized solvent systems.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main challenges stem from the molecule's dual polarity. The hydroxymethyl group makes the compound quite polar, requiring strong eluents in normal-phase chromatography. This can lead to interactions with acidic silanol groups on standard silica gel, causing peak tailing and potential degradation[3]. Conversely, in reversed-phase, its moderate lipophilicity from the bromophenyl group requires a significant organic component in the mobile phase for elution. Balancing resolution from closely related impurities while maintaining good peak shape is the primary goal.
Q2: Should I use normal-phase or reversed-phase chromatography?
The choice depends on your specific needs regarding purity, scale, and available equipment.
-
Normal-Phase (e.g., Silica Gel): This is the most common method for routine laboratory purification, especially after synthesis workup. It is cost-effective and suitable for separating the target compound from less polar starting materials or nonpolar byproducts. However, it is more susceptible to issues like peak tailing and compound decomposition if the molecule is sensitive to the acidic nature of silica[4].
-
Reversed-Phase (e.g., C18): This is the preferred method for achieving high purity (>97%) and is the standard for final compound analysis and purification in pharmaceutical settings[5][6]. RP-HPLC offers excellent reproducibility and resolution but requires specialized equipment and can be more expensive to run at a preparative scale.
Q3: How do I develop an effective solvent system for flash chromatography?
Method development should always begin with Thin-Layer Chromatography (TLC)[7].
-
Start Simple: Begin with a binary solvent system, typically a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).
-
Target an Rf Value: For optimal separation in flash chromatography, aim for an Rf (retention factor) of approximately 0.15 to 0.35 for your target compound[7].
-
Adjust Polarity:
-
If the spot remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot travels with the solvent front (Rf ≈ 1), the system is too polar. Increase the proportion of hexanes.
-
-
Troubleshoot Solubility & Polarity: If 100% ethyl acetate is insufficient to move the compound, a stronger, more polar modifier is needed. Adding methanol (MeOH) to EtOAc or dichloromethane (DCM) is a common strategy for highly polar compounds[4][7]. Start with a small percentage (1-5% MeOH) as it will dramatically increase the mobile phase polarity.
Q4: My compound appears to be degrading or streaking badly on the silica gel TLC plate. What can I do?
This suggests an adverse interaction with the acidic surface of the silica gel. Oxetanes can be sensitive, and the hydroxyl group can interact strongly with silanols[3][8].
-
Deactivate the Silica: You can neutralize the silica gel by incorporating a small amount of a basic additive, like triethylamine (TEA) or ammonia, into your mobile phase (e.g., 0.1-1% v/v)[3]. First, run a TLC plate using the modified solvent system to see if peak shape improves before committing to a column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for base-sensitive compounds[9]. Alternatively, bonded silica phases like diol or cyano columns offer different selectivity and are less acidic than bare silica[10].
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Problem: Poor Separation / Co-elution with an Impurity
-
Possible Cause: The selectivity (α) of your solvent system is insufficient. Even with an ideal Rf, two compounds will not separate if the mobile phase interacts with both in the same way.
-
Solution 1: Change Solvent Polarity (Gradient Elution): If using an isocratic (constant solvent mixture) system, switch to a shallow gradient. Start with a lower polarity than your TLC system and gradually increase it. This can sharpen the peak of your target compound and improve resolution from nearby impurities[5].
-
Solution 2: Change Solvent System: The "rule of thumb" is to change one of the solvents to a different class to alter selectivity. If a hexane/ethyl acetate system fails, try a system with dichloromethane (a dipolar solvent) and methanol (a protic solvent). This changes the nature of the interactions between the analytes, mobile phase, and stationary phase[7].
-
Solution 3: Check Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the sample load should be 1-5% of the mass of the silica gel for a difficult separation.
Problem: Significant Peak Tailing in Flash Chromatography or HPLC
-
Possible Cause (Normal-Phase): Strong, non-ideal interactions between the polar hydroxymethyl group and acidic silanol groups on the silica surface. This is a very common issue with polar compounds containing hydrogen-bond donors[3].
-
Solution 1: Add a Mobile Phase Modifier: As mentioned in the FAQ, adding a small amount of a competitive base like triethylamine (TEA) (0.1-1%) to the mobile phase can mask the active silanol sites and dramatically improve peak shape[3]. For reversed-phase, adding an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can protonate silanols and improve the peak shape of basic impurities, though this is less likely to be the primary issue for your neutral target compound[11].
-
Possible Cause (General): The compound may have poor solubility in the mobile phase at the point of injection, causing it to precipitate and then slowly redissolve as it moves down the column.
-
Solution 2: Adjust Injection Solvent: Ensure your sample is fully dissolved in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase (e.g., pure methanol or DMSO) will cause severe peak distortion[10]. If solubility is an issue, consider the "dry loading" technique[12].
Problem: Compound Will Not Elute from the Column
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution 1: Increase Eluent Strength: Drastically increase the polarity of your mobile phase. If using a hexane/EtOAc system, switch to 100% EtOAc, then begin adding methanol in increments (e.g., 5%, 10%, 20% MeOH in EtOAc)[4].
-
Possible Cause: The compound has irreversibly bound to or decomposed on the silica gel.
-
Solution 2: Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound may be unstable on silica. In this case, you must switch to an alternative stationary phase like alumina or use reversed-phase chromatography[4].
Problem: Compound Elutes in the Solvent Front
-
Possible Cause: The mobile phase is far too polar, or the sample was loaded in a solvent that is too strong.
-
Solution 1: Reduce Mobile Phase Polarity: Re-develop your method on TLC to find a solvent system that provides the target Rf of 0.15-0.35[7]. Check the first fractions from your column; your compound may be there, but highly diluted[4].
-
Solution 2: Use Proper Loading Technique: If you dissolved your sample in a strong solvent like DCM or MeOH for liquid loading, you may have "flushed" the compound through. Use the minimum amount of solvent possible for loading, or switch to the dry loading method to ensure the compound properly adsorbs to the top of the column before elution begins[12].
Section 3: Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This protocol is a self-validating system to establish the correct mobile phase before committing to a column.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~10 mg/mL solution.
-
TLC Plate Spotting: Using a capillary tube, spot the solution on the baseline of three separate silica gel TLC plates.
-
Solvent System Screening: Prepare developing chambers with the following starting solvent systems:
-
System A: 70:30 Hexane:Ethyl Acetate
-
System B: 50:50 Hexane:Ethyl Acetate
-
System C: 100% Ethyl Acetate
-
-
Development: Place one TLC plate in each chamber and allow the solvent front to travel to within 1 cm of the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm (the bromophenyl group is an excellent chromophore). Circle the spots.
-
Analysis and Optimization:
-
Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).
-
The optimal system will give an Rf between 0.15 and 0.35[7].
-
If the Rf in 100% EtOAc is still too low, prepare a new system of 95:5 EtOAc:Methanol and re-run the test. Adjust the methanol percentage until the target Rf is achieved.
-
If peak tailing is observed, add 0.5% triethylamine to the optimal solvent system and run another TLC to confirm improved spot shape.
-
Protocol 2: Normal-Phase Flash Chromatography (Silica Gel)
-
Column Selection and Packing: Select a column size appropriate for your sample mass (e.g., a 40g silica column for 0.4-2g of crude material). Pack the column using the "wet slurry" method with your initial, least polar mobile phase to ensure a well-packed bed free of air bubbles.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal volume of a solvent in which it is readily soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed. Allow the solvent to absorb into the silica[12].
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude material in a volatile solvent (e.g., DCM), add 2-3 times the mass of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[7][12].
-
-
Elution:
-
Begin elution with the mobile phase determined from your TLC analysis.
-
A shallow gradient is often superior to an isocratic elution. For example, if your optimal TLC Rf was in 60:40 Hexane:EtOAc, you could run a gradient like this:
-
2 column volumes (CV) of 80:20 Hexane:EtOAc
-
10 CV linear gradient from 80:20 to 40:60 Hexane:EtOAc
-
2 CV of 40:60 Hexane:EtOAc (to elute the product)
-
2 CV of 100% EtOAc (to flush remaining impurities)
-
-
-
Fraction Collection: Collect fractions throughout the run.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 3: High-Purity Purification by RP-HPLC
-
Analytical Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a mixture of HPLC-grade water (Mobile Phase A) and HPLC-grade acetonitrile or methanol (Mobile Phase B)[13]. Often, a small amount of acid (0.1% formic acid or TFA) is added to both phases to ensure sharp peaks, although it may not be strictly necessary for this neutral compound[11].
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of your compound.
-
Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution time of your target to maximize resolution from impurities[14]. Aim for a retention factor (k') between 2 and 10.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase chemistry as your analytical column.
-
Scale the flow rate and injection volume geometrically based on the column dimensions[14].
-
Solubility Check: Crucially, verify that your sample is completely soluble in the initial mobile phase composition to prevent it from precipitating on the column[14].
-
-
Purification and Fraction Collection:
-
Perform the injection(s) on the preparative system.
-
Collect fractions corresponding to the target peak, often triggered by a UV detector threshold.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (like ethyl acetate or DCM) to recover the final product.
-
Section 4: Data Summary & Workflow Visualization
Table 1: Starting Conditions for Chromatographic Purification
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-bonded Silica (e.g., 5-10 µm) |
| Typical Mobile Phase A | Hexane or Heptane | Deionized Water (HPLC Grade) |
| Typical Mobile Phase B | Ethyl Acetate or Dichloromethane | Acetonitrile or Methanol (HPLC Grade) |
| Common Modifiers | Methanol (1-10%) for polarity; Triethylamine (0.1-1%) for peak shape | Formic Acid or TFA (0.05-0.1%) for peak shape |
| Detection | TLC with UV (254 nm) | In-line UV Detector (e.g., 220, 254 nm) |
| Primary Goal | Bulk purification, removal of major impurities | High-purity isolation (>97%), analytical confirmation |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for resolving poor separation during chromatography.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available from: [Link]
-
Albert, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available from: [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Available from: [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? Available from: [Link]
-
Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]
-
NIH National Library of Medicine. (2020). Chemical Space Exploration of Oxetanes. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: [Link]
- Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
-
Ley Group, University of Cambridge. (2026). Taming 3-Oxetanyllithium using Continuous Flow Technology. Available from: [Link]
-
NIH National Library of Medicine. (2022). Oxetanes in Drug Discovery Campaigns. Available from: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Available from: [Link]
Sources
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. chemrxiv.org [chemrxiv.org]
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- 14. agilent.com [agilent.com]
Technical Support Center: Optimization of Suzuki Coupling with Sterically Hindered Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming sterically congested biaryl structures. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step guidance to enhance the success of your demanding coupling reactions.
Troubleshooting Guide
This section is dedicated to resolving specific experimental issues. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the underlying causes and a systematic approach to remediation.
Q1: My Suzuki coupling reaction with a di-ortho-substituted aryl bromide is giving very low yield or failing completely. What are the most critical parameters to investigate?
A: Low or no conversion in the Suzuki coupling of sterically hindered substrates is a frequent challenge, often stemming from the difficultly of one or more steps in the catalytic cycle. The primary bottleneck is typically the reductive elimination step, which is sterically disfavored. However, oxidative addition can also be sluggish. Here’s a prioritized checklist of parameters to optimize:
-
Ligand Selection is Paramount: The choice of phosphine ligand or N-Heterocyclic Carbene (NHC) is the single most critical factor for success. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky and electron-rich to promote the key steps of the catalytic cycle.
-
Expertise & Experience: Bulky ligands facilitate the reductive elimination step by creating a sterically crowded metal center, which encourages the formation of the C-C bond and regeneration of the Pd(0) catalyst.[1][2] Electron-donating ligands increase the electron density on the palladium, which promotes the initial oxidative addition of the aryl bromide.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are go-to ligands for these challenging reactions.[3] They possess the necessary bulk and electron-donating properties.
-
N-Heterocyclic Carbenes (NHCs): These are excellent σ-donors and can have "flexible steric bulk" that is highly effective for hindered substrates.[4]
-
Specialized Ligands: For extremely hindered couplings, consider ligands like AntPhos or BI-DIME, which have shown exceptional reactivity.[2][5][6]
-
-
-
The Right Base and Solvent System: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[7]
-
Base Choice: Strong, non-nucleophilic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often a very effective base, particularly in anhydrous conditions. Interestingly, a small amount of water can sometimes be beneficial when using K₃PO₄.[3]
-
Cesium Carbonate (Cs₂CO₃): A reliable base, especially in dioxane.[8]
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, particularly with NHC ligands.[4]
-
-
Solvent System: Aprotic polar solvents are generally the best choice.
-
Dioxane: A common and effective solvent for these reactions.[4][8]
-
Toluene/Xylenes: Can be used, especially when higher temperatures are required.[2]
-
Aqueous Systems: While less common for highly hindered substrates, some water-soluble ligands have been developed that allow the reaction to proceed in aqueous media.[9][10]
-
-
-
Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions.
-
Temperature: Don't hesitate to increase the reaction temperature. Reactions that are sluggish at 80 °C may proceed smoothly at 110 °C or higher (refluxing toluene or dioxane). In some cases, xylenes can be used to reach even higher temperatures.[2]
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LC-MS over an extended period (12-24 hours) before concluding that it has failed.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting failed Suzuki couplings with hindered substrates.
Q2: I'm observing a significant amount of a side product that appears to be the result of hydrodehalogenation (reduction) of my aryl bromide. How can I suppress this?
A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl bromides and under forcing conditions. It occurs when the aryl group is lost from the palladium complex and replaced with a hydrogen atom. This is often exacerbated by β-hydride elimination from certain reagents or intermediates.
-
Causality: This side reaction can be promoted by certain bases or impurities. The choice of ligand can also play a role; some ligands are better at promoting the desired reductive elimination over pathways leading to hydrodehalogenation.[2]
-
Solutions:
-
Ligand Choice: The ligand AntPhos has been specifically noted for its ability to suppress the β-hydride elimination pathway that can lead to reduction side products in sterically demanding aryl-alkyl couplings.[2] While your coupling is aryl-aryl, the principle of using a rigid ligand that disfavors unwanted side pathways is relevant.
-
Base Selection: Some bases are more prone to causing this side reaction. If you are using a hydride-containing base or one that can generate hydride species, consider switching to K₃PO₄ or Cs₂CO₃.
-
Scrupulous Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can sometimes be a proton source for this side reaction.
-
Boronic Acid Quality: Use high-purity boronic acid. Impurities can sometimes contribute to catalyst decomposition and side reactions.
-
Q3: My reaction is producing a lot of homocoupled boronic acid product. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side reaction.
-
Causality: This is often caused by the presence of oxygen in the reaction mixture.[1] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.[1]
-
Solutions:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure you thoroughly degas your reaction mixture before heating. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Slow Addition: In some cases, particularly in carbonylative Suzuki couplings which are also sensitive to side reactions, the slow addition of the boronic acid has been shown to suppress unwanted direct coupling.[11] This strategy could be adapted if homocoupling is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q: Why are bulky, electron-rich phosphine ligands so effective for sterically hindered Suzuki couplings?
A: The effectiveness of these ligands lies in their ability to accelerate the two slowest steps of the catalytic cycle for hindered substrates: oxidative addition and reductive elimination.
-
Electron-Rich Nature: The electron-donating character of the ligand makes the palladium center more electron-rich and thus more nucleophilic. This increased nucleophilicity accelerates the oxidative addition of the aryl bromide to the Pd(0) center.
-
Steric Bulk: The bulk of the ligand plays a crucial role in the final, product-forming step – reductive elimination. The steric clash between the bulky ligand and the two organic groups on the palladium center destabilizes the intermediate complex. This strain is relieved by the formation of the new C-C bond and the expulsion of the biaryl product, thus accelerating this often rate-limiting step.[1][12]
Catalytic Cycle with Steric Hindrance
Caption: The Suzuki catalytic cycle, highlighting the rate-limiting reductive elimination step for hindered substrates.
Q: What is the optimal catalyst loading for these difficult couplings?
A: While low catalyst loadings (down to ppm levels) are achievable for simple Suzuki couplings, sterically demanding reactions typically require higher loadings.[12]
-
Starting Point: A good starting point is 1-2 mol% of the palladium source and a 1:1 to 1:2 ratio of Pd:ligand.
-
Optimization: If the reaction is proceeding but is slow, increasing the catalyst loading to 5 mol% can sometimes be beneficial. However, simply increasing the catalyst loading is often a less effective strategy than optimizing the ligand and reaction conditions.[5] Extremely high loadings should be avoided as they can lead to more side products and make purification more difficult. Recent research has focused on developing highly active catalysts that can achieve good yields with low catalyst loadings even for hindered biaryls.[4][12]
Q: Can I use an aryl chloride instead of an aryl bromide?
A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step even more difficult. To couple sterically hindered aryl chlorides, you will need to use the most active catalyst systems available. This typically involves specialized NHC ligands or highly electron-rich and bulky phosphines like t-Bu₃P.[10] The reaction conditions will likely need to be more forcing (higher temperature, longer reaction time).
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with a Di-ortho-substituted Aryl Bromide
This protocol is a robust starting point for optimization.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable and commonly available Pd(0) or pre-Pd(0) sources. |
| Ligand | SPhos, XPhos, or an NHC | Bulky and electron-rich to facilitate oxidative addition and reductive elimination.[3][4] |
| Pd:Ligand Ratio | 1:2 | Ensures full coordination to the palladium and prevents catalyst decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in these couplings.[3][8] |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that are stable at high temperatures.[4][8] |
| Temperature | 100-140 °C | Forcing conditions are often necessary to overcome the high activation barriers.[2] |
| Concentration | 0.1 - 0.5 M | A reasonable starting concentration range. |
References
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications). [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
byproduct formation in the synthesis of 3-aryl-3-(hydroxymethyl)oxetanes
Welcome to the technical support center for the synthesis of 3-aryl-3-(hydroxymethyl)oxetanes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, minimize byproduct formation, and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Q1: My Paternò-Büchi reaction has low conversion, and I'm isolating a significant amount of a 1,2-diol byproduct. What is happening and how can I fix it?
A1: Cause and Mitigation of Pinacol Coupling.
Low conversion in a Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can stem from several factors, including an inadequate light source or the presence of oxygen.[1][2] However, the formation of a 1,2-diol byproduct strongly suggests that pinacol coupling of the carbonyl starting material is a significant competing reaction.[1] This dimerization occurs when an excited carbonyl molecule reacts with a ground-state carbonyl molecule instead of the intended alkene.
Mechanism of Pinacol Formation:
Upon photoexcitation, the carbonyl compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet species is radical-like and can abstract a hydrogen atom from a suitable donor or, in this case, couple with another ground-state carbonyl molecule to form a 1,2-diol, often referred to as a pinacol.
Troubleshooting Protocol:
-
Decrease Carbonyl Concentration: The rate of pinacol coupling is highly dependent on the concentration of the carbonyl compound. By lowering its concentration, you decrease the probability of an excited carbonyl encountering another carbonyl molecule.
-
Increase Alkene Stoichiometry: Using the alkene in excess will statistically favor the desired intermolecular [2+2] cycloaddition over the carbonyl dimerization. A 2 to 5-fold excess of the alkene is a good starting point.
-
Ensure Thorough Degassing: Oxygen is an efficient quencher of triplet excited states.[1] Before irradiation, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to minimize this quenching pathway.[1]
-
Verify Light Source and Reaction Vessel: Ensure your UV lamp's emission spectrum (typically 254-350 nm for most ketones and aldehydes) overlaps with the absorption spectrum of your carbonyl compound.[1] If using a UV source below 300 nm, a quartz or Vycor reaction vessel is necessary, as standard borosilicate glass (Pyrex) will filter out these wavelengths.[1]
Q2: I'm observing a significant amount of a ring-opened diol byproduct, particularly during workup or purification. What is causing this, and how can I prevent it?
A2: Acid-Catalyzed Ring Opening of the Oxetane Core.
The oxetane ring, being a strained four-membered ether, is susceptible to ring-opening reactions, especially under acidic conditions.[3][4] The presence of even trace amounts of acid during the reaction, workup, or purification can lead to the formation of a 1,3-diol byproduct. This is a common issue that can significantly lower the yield of the desired 3-aryl-3-(hydroxymethyl)oxetane.[3]
Mechanism of Acid-Catalyzed Ring Opening:
Protonation of the oxetane oxygen activates the ring towards nucleophilic attack. Water present in the reaction mixture or introduced during workup can then act as a nucleophile, attacking one of the ring carbons and leading to the formation of the diol.
Troubleshooting Protocol:
-
Maintain Neutral or Basic Conditions: Throughout the synthesis and purification process, it is crucial to avoid acidic conditions.
-
Workup: Use a mild basic wash (e.g., saturated aqueous sodium bicarbonate solution) to neutralize any potential acid.
-
Purification: When using silica gel chromatography, consider pre-treating the silica gel with a dilute solution of triethylamine in the eluent to neutralize acidic sites on the silica surface.
-
-
Use Anhydrous Solvents and Reagents: Minimize the amount of water in the reaction to reduce the availability of the nucleophile for the ring-opening reaction.
-
Choose Oxetane-Tolerant Reagents: When performing subsequent reactions on the oxetane core, select reagents and conditions known to be compatible with the oxetane ring. For example, esterifications should be conducted under basic conditions.[3]
Q3: My reaction is producing an isomeric aldehyde. What is the likely cause?
A3: Rearrangement Byproducts.
The formation of an aldehyde byproduct can occur through rearrangement pathways, particularly if the reaction intermediates have sufficient lifetime or if certain reaction conditions are employed. For instance, in syntheses starting from epoxides, the intermediate species can undergo rearrangement.
Troubleshooting Protocol:
-
Control Reaction Temperature: Lowering the reaction temperature can often disfavor rearrangement pathways by reducing the thermal energy available for bond migration.
-
Choice of Reagents: The choice of base or catalyst can influence the stability of intermediates. For syntheses involving epoxide ring-opening, the use of sulfur ylides can be effective in minimizing rearrangements.[4]
-
Protecting Groups: If the rearrangement is initiated by the hydroxymethyl group, consider protecting it before the key oxetane-forming step. A silyl protecting group, for example, can be introduced and later removed under mild conditions.[5]
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 3-aryl-3-(hydroxymethyl)oxetanes?
Several synthetic strategies exist, with the most common being:
-
The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of an aryl carbonyl compound with an appropriate alkene.[6][7] This is a powerful and atom-economical method.
-
Williamson Etherification: An intramolecular cyclization of a 1,3-diol where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).[5][6]
-
From Epoxides: Ring-opening of a suitable epoxide with a nucleophile, followed by intramolecular cyclization. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a notable example of this approach.[4][8]
Which analytical techniques are best for identifying and quantifying byproducts?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the desired product and any byproducts. The characteristic chemical shifts of the oxetane ring protons (typically around 4.4-4.9 ppm) can be used for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the reaction mixture and providing their mass-to-charge ratios, aiding in the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for both qualitative and quantitative analysis, especially for less volatile compounds, and can be used to monitor reaction progress and purity.
How does the electronic nature of the aryl group affect the Paternò-Büchi reaction?
The electronic properties of the substituents on the aryl ring can influence the reaction efficiency. Electron-donating groups can sometimes enhance the rate of intersystem crossing to the reactive triplet state, while electron-withdrawing groups can affect the energy levels of the carbonyl's molecular orbitals. The specific effects can be complex and may also depend on the nature of the alkene.[9]
III. Visual Guides
Reaction Scheme: Paternò-Büchi Reaction and Common Byproducts
Caption: Paternò-Büchi reaction and competing pinacol coupling.
Troubleshooting Flowchart: Low Yield of 3-Aryl-3-(hydroxymethyl)oxetane
Caption: Decision tree for troubleshooting low oxetane yields.
IV. Data Summary
| Issue | Common Byproduct | Key Parameter(s) to Adjust | Recommended Action |
| Low Conversion & Dimer | 1,2-Diol (Pinacol) | Reactant Concentration | Decrease carbonyl concentration, use excess alkene. |
| Product Decomposition | 1,3-Diol (Ring-Opened) | pH of Workup/Purification | Maintain neutral to basic conditions. |
| Isomeric Impurity | Aldehyde | Reaction Temperature | Lower the reaction temperature. |
V. References
-
BenchChem. (n.d.). Troubleshooting the Paternò-Büchi reaction for oxetane formation. Retrieved from
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation. Retrieved from
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from
-
ResearchGate. (n.d.). Nucleophilic ring opening of vinyl oxetanes. Retrieved from
-
MDPI. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Retrieved from
-
Denmark Group. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from
-
YouTube. (2021). 8.7 Cycloadditions of Excited Carbonyl Compounds to Alkenes. Retrieved from
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from
-
RSC Publishing. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry. Retrieved from
-
Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Oxetanes. Retrieved from
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from
-
NIH. (n.d.). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Retrieved from
-
NIH. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Retrieved from
-
Organic Reactions, Inc. (2026). Enone Olefin [2 + 2] Photochemical Cycloadditions. Retrieved from
-
RSC Publishing. (n.d.). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from
-
Springer. (2022). [2 + 2] photocycloaddition. Retrieved from
-
PubMed. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules. Retrieved from
-
Taylor & Francis eBooks. (2012). Paternò–Büchi Reaction. In CRC Handbook of Organic Photochemistry and Photobiology (3rd ed.). Retrieved from
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from
-
PubMed. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Retrieved from
-
NIH. (n.d.). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Retrieved from
-
Royal Society of Chemistry. (2014). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation. Chemical Communications. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Solubility Issues of Bromophenyl Compounds in Organic Synthesis
Welcome to the technical support center for managing the solubility of bromophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often sparingly soluble yet synthetically valuable molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these common experimental hurdles.
Introduction: The Challenge of Bromophenyl Solubility
Bromophenyl compounds are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, their often-crystalline nature and the presence of a large, non-polar aromatic system can lead to poor solubility in many common organic solvents.[4][5] This low solubility can impede reaction kinetics, complicate purification, and ultimately lead to lower yields and reproducibility issues.[5][6] This guide offers practical solutions and explains the underlying principles to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What structural features of bromophenyl compounds contribute to their poor solubility?
The solubility of an organic compound is governed by the principle of "like dissolves like".[7] Bromophenyl compounds possess a large non-polar benzene ring, which dominates their physical properties.[4] The overall polarity of the molecule is a balance between this non-polar region and any polar functional groups attached.[8] If the molecule consists mainly of the bromophenyl core with few or no polar functional groups, it will be more soluble in non-polar solvents and less soluble in polar ones.[4]
Q2: How do functional groups on the phenyl ring influence solubility?
Functional groups dramatically affect a molecule's solubility by altering its polarity and its ability to form hydrogen bonds.[4][9][10]
-
Polar, Hydrogen-Bonding Groups: Groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) can participate in hydrogen bonding, significantly increasing solubility in polar protic solvents like water or ethanol.[10][11][12]
-
Polar, Non-Hydrogen-Bonding Groups: Groups like nitro (-NO2) or cyano (-CN) add polarity, which can improve solubility in polar aprotic solvents such as DMSO or DMF.
-
Non-Polar Groups: Large alkyl or other aryl groups will increase the non-polar character of the molecule, further reducing its solubility in polar solvents but potentially increasing it in non-polar hydrocarbon solvents like hexane or toluene.[8]
Q3: What is the general effect of temperature on the solubility of bromophenyl compounds?
For most solid organic compounds, solubility increases with temperature.[7][11][13] This is a fundamental principle leveraged in recrystallization.[7][13] Applying heat to a reaction mixture is often the first and most effective step to dissolve a sparingly soluble bromophenyl starting material. However, one must be mindful of the thermal stability of the reactants and the boiling point of the solvent.
Q4: How does a co-solvent system work, and when should I use one?
A co-solvent system uses a mixture of two or more miscible solvents to dissolve a solute that is not adequately soluble in any single solvent.[14][15] This technique is particularly useful for increasing the solubility of non-polar compounds in a more polar medium.[16] For example, in Suzuki couplings, a mixture of a non-polar solvent like toluene or dioxane with a polar solvent like water is common.[1][2] The organic solvent dissolves the bromophenyl halide, while the water dissolves the inorganic base, allowing the reaction to proceed.[1]
Q5: What are some recommended starting solvents for reactions involving bromophenyl compounds?
The choice of solvent is highly dependent on the specific reaction. For Suzuki-Miyaura cross-coupling, common solvents include:
-
Aromatic hydrocarbons: Toluene, Xylenes[1]
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF[1]
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[1]
-
Alcohols: n-Butanol, Ethanol (often as a co-solvent)[1]
A preliminary solvent screen is always recommended to find the optimal conditions for your specific substrate.
Troubleshooting Guide: Common Solubility Problems
Problem 1: My bromophenyl starting material will not dissolve in the reaction solvent, even with heating.
Root Cause Analysis: The chosen solvent may be a poor match for the polarity of your substrate. At higher concentrations, you may have exceeded the solubility limit even at elevated temperatures.
Solutions:
-
Re-evaluate Your Solvent Choice: If you are using a polar solvent for a largely non-polar bromophenyl compound, switch to a less polar solvent like toluene or dioxane. Conversely, for a bromophenyl compound with multiple polar functional groups, a more polar solvent like DMF or DMSO might be necessary.
-
Employ a Co-Solvent System: Introduce a second, miscible solvent to modify the polarity of the medium. For instance, adding a small amount of THF or dioxane to a non-polar solvent can sometimes enhance solubility.
-
Increase Dilution: While not always ideal, using a larger volume of solvent is a straightforward way to achieve dissolution. Be aware that this can slow down bimolecular reaction rates.
-
Consider High-Boiling Point Solvents: Solvents like xylenes, DMF, or DMSO allow for higher reaction temperatures, which can significantly increase solubility.[1] Ensure your compound is stable at these temperatures.
-
Mechanical Agitation: In some cases, sonication can help break up solid aggregates and facilitate dissolution.
Problem 2: My reaction is very slow or gives a low yield, and I suspect poor solubility is the culprit.
Root Cause Analysis: Even if the starting material appears to dissolve, it may be only sparingly soluble at the reaction temperature, leading to a low effective concentration. In multiphase reactions (e.g., with an inorganic base), poor mixing or transport between phases can limit the reaction rate.[17]
Solutions:
-
Confirm Complete Dissolution: Before concluding that the reaction is inherently slow, ensure all solid starting materials are fully dissolved at the reaction temperature. If not, address this using the steps in Problem 1.
-
Introduce a Phase-Transfer Catalyst (PTC): For reactions involving an ionic reagent (like a base) in an aqueous phase and an organic substrate in an organic phase, a PTC can be highly effective.[17][18][19] The PTC, often a quaternary ammonium salt, transports the ionic reactant into the organic phase, accelerating the reaction.[17][20]
-
Solvent-Free Reaction Conditions: For extremely insoluble compounds, solution-based synthesis may not be feasible. High-temperature ball milling is an advanced technique that can facilitate reactions in the solid state, completely bypassing solvent-related issues.[5][21][22]
Problem 3: My desired bromophenyl product has crashed out of the reaction mixture. How do I purify it?
Root Cause Analysis: The product of the reaction may be significantly less soluble in the reaction solvent than the starting materials. This can be advantageous for purification.
Solutions:
-
Recrystallization: This is the most powerful technique for purifying solid organic compounds.[7][13]
-
Solvent Selection: Find a solvent (or co-solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[7]
-
Procedure: Dissolve the crude product in a minimal amount of the boiling solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[7][13]
-
-
Trituration/Washing: If a full recrystallization is not necessary, the crude solid can be washed or "triturated" with a solvent in which the desired product is insoluble, but the impurities are soluble. This is a quick and effective way to remove minor, more soluble side products.
Data Presentation
Table 1: Qualitative Solubility of Representative Bromophenyl Compounds
This table provides a general guide to the solubility of common bromophenyl structures. "Soluble" implies dissolution at or near room temperature, while "Sparingly Soluble" may require heating.
| Compound | Structure | Common Solvents (Soluble) | Common Solvents (Sparingly Soluble/Insoluble) |
| 4-Bromophenol | Ethanol, Methanol, Chloroform[11] | Water (slightly soluble), Non-polar solvents[11] | |
| 4-Bromophenylacetonitrile | Acetone, Chloroform, Ethanol[23] | Water[23] | |
| 1-Bromo-4-nitrobenzene | Acetone, Toluene, DMF | Water, Hexane | |
| Methyl 4-bromobenzoate | Ethyl Acetate, Dichloromethane | Water |
Note: This data is qualitative. For precise applications, experimental determination of solubility is recommended.[23]
Table 2: Common Solvent & Base Combinations for Suzuki-Miyaura Coupling of Bromophenyl Halides
| Solvent System | Base | Typical Temperature | Notes |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80-110 °C | A robust, common system. The biphasic nature requires vigorous stirring.[6] |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80-100 °C | Dioxane is a good solvent for many substrates. Ensure it is peroxide-free.[6][24] |
| THF / H₂O | K₂CO₃, K₃PO₄ | Reflux (~66 °C) | Lower temperature option, suitable for heat-sensitive substrates.[6][25] |
| DMF or DMAc | K₂CO₃, Cs₂CO₃ | 80-120 °C | Good for less reactive bromides due to higher temperature and polarity. Requires careful purification to remove the high-boiling solvent.[1] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent for a given bromophenyl compound.
-
Preparation: Place a small, consistent amount (e.g., 5-10 mg) of your bromophenyl compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., Toluene, THF, Dioxane, DMF, Ethanol, Ethyl Acetate, Acetonitrile).
-
Room Temperature Observation: Vigorously agitate each vial (e.g., using a vortex mixer) for 1-2 minutes. Observe and record which solvents dissolve the compound at room temperature.
-
Heating: For the vials where the compound did not dissolve, carefully heat them in a sand bath or heating block to near the solvent's boiling point.
-
Hot Observation: Agitate again and record which compounds dissolve upon heating.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, and then in an ice bath. Note if a precipitate or crystals form. A good recrystallization solvent is one where the compound dissolves when hot and precipitates when cold.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Bromophenyl Halide
This protocol provides a starting point for a typical cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[24]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.[6][24]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O 5:1) via syringe.[6][25] Then, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst like XPhos Pd G3). The catalyst is often added last to a stirring solution to prevent decomposition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[24]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[24]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[24][26]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[27] Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting insolubility of starting materials.
Mechanism of Co-Solvency
Caption: How a co-solvent enhances solubility of a non-polar compound.
References
- Intensification of Liquid–Liquid Processes. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9). Cambridge University Press & Assessment.
- Solubility of Things. (n.d.). 4-Bromophenol.
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?
- Slideshare. (n.d.). Methods of solubility enhancements.
- Wikipedia. (n.d.).
- (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- Alfa Chemistry. (n.d.).
- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.
- Benchchem. (n.d.). The Solubility Profile of p-Bromophenyl i-propyl Sulfoxide: A Technical Review.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Macmillan Group. (2008).
- Technology Networks. (2021). Making the Insoluble Soluble for Organic Chemists.
- Scientific Update. (2018).
- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2025). Problems with Suzuki coupling.
- (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2019).
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Benchchem. (n.d.). challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
- Cooperative Organic Chemistry Student Labor
- Quora. (2017). Is there a way to convert an insoluble organic substance into soluble?
- (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- (2023). Solubility of Organic Compounds.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- ACS Figshare. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- ICReDD. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
- Common Organic Chemistry. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Technical Support Center: Reaction Monitoring for Oxetane Synthesis
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for monitoring the synthesis of oxetanes. The inherent ring strain and unique reactivity of oxetanes make their synthesis a nuanced process where careful reaction monitoring is paramount to success.[1][2] This resource provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.
Section 1: General Principles of Reaction Monitoring in Oxetane Synthesis
Q1: Why is real-time or frequent reaction monitoring so critical for oxetane synthesis?
A1: The synthesis of the four-membered oxetane ring is often a delicate balance between the desired ring formation and competing side reactions.[1] For instance, in the intramolecular Williamson etherification of 1,3-diols, the formation of the strained four-membered ring can be kinetically challenging, and side reactions like Grob fragmentation may occur.[1] Similarly, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, can have low quantum yields and be accompanied by side reactions like the photochemical coupling of the carbonyl compound.[3][4]
Given these challenges, diligent reaction monitoring allows for:
-
Optimization of reaction conditions: Determining the optimal reaction time to maximize the yield of the desired oxetane product while minimizing the formation of byproducts.
-
Early detection of issues: Identifying problems such as reactant degradation, catalyst deactivation, or the formation of unexpected intermediates or side products.
-
Kinetic and mechanistic understanding: In-situ monitoring techniques can provide valuable data on reaction rates and intermediates, contributing to a deeper understanding of the reaction mechanism.[5][6]
Q2: What are the most common techniques for monitoring oxetane synthesis?
A2: The choice of monitoring technique depends on the specific reaction, available equipment, and the desired level of detail. The most commonly employed techniques are:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of starting materials and the appearance of the product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[8][9][10]
-
Infrared (IR) Spectroscopy: Particularly useful for tracking the disappearance or appearance of specific functional groups, such as the carbonyl group in the Paternò-Büchi reaction or the hydroxyl group in cyclizations of diols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components of a reaction mixture, providing both retention time and mass spectral data.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring reactions with non-volatile or thermally sensitive compounds, offering quantitative analysis of the reaction components.[7]
The following sections provide detailed troubleshooting and FAQs for each of these techniques.
Section 2: Troubleshooting by Analytical Technique
Thin-Layer Chromatography (TLC)
Q2.1.1: I'm having trouble visualizing my oxetane product on the TLC plate. What can I do?
A2.1.1: Oxetanes, being ethers, can be relatively non-polar and may not be UV-active unless they contain a chromophore. Here are several visualization techniques to try:
-
UV Light: If your starting materials or product contain aromatic rings or conjugated systems, they should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[11]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a general method that visualizes many organic compounds as yellow-brown spots.[11][12]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols (your starting diol) and alkenes (a potential byproduct of elimination). The oxetane itself may be less reactive but might still show a faint spot.
-
P-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.[11]
-
Vanillin Stain: Similar to p-anisaldehyde, a vanillin solution can be used to visualize a variety of compounds after heating.[11]
Q2.1.2: My TLC shows multiple spots close together. How can I improve the separation?
A2.1.2: Poor separation on TLC can be addressed by modifying the mobile phase. Since oxetanes are often of similar polarity to their precursors, optimizing the solvent system is key.
-
Adjusting Polarity: If the spots are clustered near the solvent front, the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). If the spots remain at the baseline, the mobile phase is not polar enough; increase the proportion of the polar solvent.
-
Trying Different Solvent Systems: If adjusting the polarity of a two-component system is insufficient, try a different solvent combination. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2.2.1: What are the characteristic ¹H NMR signals I should look for to confirm oxetane formation?
A2.2.1: The protons on the oxetane ring have characteristic chemical shifts. For an unsubstituted oxetane, the methylene protons adjacent to the oxygen typically appear around 4.65 ppm, while the other methylene protons are observed at approximately 2.61 ppm.[8] The presence of substituents will, of course, alter these shifts, but the protons on the carbons attached to the oxygen will generally be the most downfield.[13][14]
Q2.2.2: How can I use ¹H NMR to quantify the conversion of my reaction?
A2.2.2: Quantitative NMR (qNMR) is a powerful tool for determining the relative concentrations of species in a reaction mixture.[2][15][16]
-
Select Suitable Peaks: Identify well-resolved peaks for a starting material and the oxetane product that do not overlap with other signals.
-
Integration: Carefully integrate these peaks. The ratio of the integrals, normalized for the number of protons each signal represents, will give you the molar ratio of the product to the starting material.
-
Use of an Internal Standard: For more accurate quantification, add a known amount of an unreactive internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) to the reaction mixture before acquiring the spectrum. The concentration of your product can then be calculated relative to the known concentration of the internal standard.
Troubleshooting NMR Monitoring
| Problem | Possible Cause | Solution |
| Broad or distorted peaks | Poor shimming of the magnet. | Re-shim the magnet. |
| Paramagnetic impurities. | Filter the sample through a small plug of silica gel. | |
| High concentration of the sample. | Dilute the sample. | |
| Overlapping signals | Insufficient resolution of the instrument. | Use a higher field NMR spectrometer if available. |
| Complex reaction mixture. | Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Infrared (IR) Spectroscopy
Q2.3.1: I am performing a Paternò-Büchi reaction. Which IR bands should I monitor?
A2.3.1: The Paternò-Büchi reaction involves the [2+2] photocycloaddition of a carbonyl compound and an alkene.[17] The most prominent change in the IR spectrum will be the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone or aldehyde, typically found in the region of 1650-1750 cm⁻¹. Concurrently, you should observe the appearance of the C-O-C stretching vibration of the oxetane ring, which is usually found around 1000-1150 cm⁻¹.[1][18][19]
Q2.3.2: For the synthesis of an oxetane from a 1,3-diol via Williamson etherification, what IR spectral changes should I expect?
A2.3.2: In this case, you should monitor the disappearance of the broad O-H stretching band of the starting diol, which typically appears between 3200 and 3600 cm⁻¹. As the reaction progresses and the oxetane is formed, this band will diminish, and you will see the appearance of the characteristic C-O-C stretching band of the ether in the 1000-1150 cm⁻¹ region.[1][18][19]
Experimental Protocol: In-situ FTIR Monitoring In-situ FTIR spectroscopy allows for real-time tracking of reaction kinetics.[20][21]
-
Setup: Use an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents that are not consumed in the reaction at the reaction temperature.
-
Data Acquisition: Once the reaction is initiated, collect spectra at regular intervals.
-
Analysis: Plot the absorbance of a characteristic peak for a reactant (e.g., C=O stretch) and a product (e.g., C-O-C stretch) as a function of time to generate a kinetic profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q2.4.1: My oxetane seems to be decomposing in the GC inlet. How can I prevent this?
A2.4.1: Oxetanes can be thermally labile and may undergo ring-opening or fragmentation in a hot GC inlet.[5]
-
Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and decomposition.
-
Use a Cool On-Column or PTV Inlet: If available, these types of inlets introduce the sample into the column at a lower temperature, minimizing thermal stress.
-
Check for Active Sites: The inlet liner and column can have active sites that catalyze decomposition. Use a deactivated liner and a high-quality, low-bleed column.
Q2.4.2: What are the typical fragmentation patterns for oxetanes in the mass spectrometer?
A2.4.2: The fragmentation of oxetanes in MS is often driven by the cleavage of the strained four-membered ring. Common fragmentation pathways include the loss of formaldehyde (CH₂O, 30 amu) or other small neutral molecules, leading to characteristic fragment ions.[22][23] The specific fragmentation pattern will depend on the substitution pattern of the oxetane.
GC-MS Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Active sites in the liner or column. | Use a deactivated liner and a fresh, high-quality column. |
| Incompatible solvent. | Ensure the injection solvent is compatible with the stationary phase. | |
| No peaks or very small peaks | Sample not reaching the detector. | Check for leaks in the system. Ensure the syringe is functioning correctly. |
| Inlet temperature too low. | Gradually increase the inlet temperature. | |
| Multiple unexpected peaks | Sample decomposition. | Lower the inlet temperature. Use a more inert system. |
| Contamination. | Clean the injector and replace the septum and liner. |
High-Performance Liquid Chromatography (HPLC)
Q2.5.1: I need to develop an HPLC method to monitor my oxetane synthesis. Where do I start?
A2.5.1: Method development in HPLC involves selecting the appropriate column and mobile phase to achieve good separation of your starting materials, product, and any byproducts.[24][25]
-
Column Selection: For most oxetanes and their precursors, a reversed-phase column (e.g., C18 or C8) is a good starting point.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used for reversed-phase HPLC.[26] Start with a gradient elution (e.g., 10% to 90% organic solvent over 20 minutes) to get an idea of the retention times of your components. You can then optimize the gradient or switch to an isocratic method for faster analysis.
-
Detector: A UV detector is commonly used. Ensure that at least one of your key components has a UV chromophore. If not, you may need to use a different detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
Q2.5.2: My peaks are broad and tailing in my HPLC analysis. What could be the issue?
A2.5.2: Peak broadening and tailing in HPLC can have several causes:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and reinject.
-
Secondary Interactions: The analytes may be interacting with active sites on the silica backbone of the column. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., triethylamine) to the mobile phase can help to suppress these interactions.
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it with a new one.
Section 3: Synthesis-Specific Troubleshooting
Paternò-Büchi Reaction
Q3.1.1: My Paternò-Büchi reaction is giving a very low yield of the oxetane. What are the common causes?
A3.1.1: Low yields in the Paternò-Büchi reaction can be due to several factors:
-
Incorrect Wavelength of Light: The carbonyl compound needs to be excited to its n,π* state. Aromatic ketones are typically excited with longer wavelength UV light (e.g., 350 nm), while aliphatic ketones require higher energy, shorter wavelength light (e.g., 254 nm).
-
Triplet Quenchers: If the reaction proceeds through a triplet excited state, impurities that can quench the triplet state will inhibit the reaction. Ensure your starting materials and solvent are pure.
-
Reversibility of the Reaction: The Paternò-Büchi reaction can be reversible, and the oxetane product may undergo photocleavage back to the starting materials.[27]
-
Side Reactions: Dimerization of the alkene or photoreduction of the carbonyl can be significant side reactions.
Workflow for Troubleshooting Low Yield in Paternò-Büchi Reactions
Caption: Troubleshooting workflow for low yields in Paternò-Büchi reactions.
Intramolecular Williamson Etherification
Q3.2.1: I am attempting to synthesize an oxetane from a 1,3-diol, but I am recovering my starting material or observing elimination products. What should I do?
A3.2.1: The intramolecular Williamson etherification for oxetane formation can be challenging due to the entropic and enthalpic barriers to forming a four-membered ring.[1]
-
Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is commonly used.[28][29] The choice of solvent can significantly impact the reaction rate.
-
Leaving Group: A good leaving group is essential. Tosylates (OTs) or mesylates (OMs) are often better than halides.
-
Grob Fragmentation: A common side reaction is the Grob fragmentation, which leads to an alkene and a carbonyl compound.[1] This is favored by substrates that can adopt an anti-periplanar arrangement of the C-C bond and the leaving group. Running the reaction at lower temperatures may help to disfavor this pathway.
Workflow for Optimizing Intramolecular Williamson Etherification
Caption: Optimization workflow for intramolecular Williamson etherification.
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Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Oxetanes
Welcome to the technical support center for palladium-catalyzed reactions involving oxetane-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the oxetane motif but encounter challenges during synthesis. The strained four-membered ring, while a valuable isostere for groups like carbonyls and gem-dimethyls, introduces specific reactivity patterns that can complicate otherwise routine cross-coupling reactions.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental failures and provide logical, step-by-step solutions to guide you toward a successful outcome.
Part 1: Foundational Principles & General Protocol
Before troubleshooting, it is crucial to understand the fundamental mechanism. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][3] The cycle is generally initiated by the oxidative addition of an organohalide to a Pd(0) complex.
The General Catalytic Cycle
The efficiency of each step in this cycle—oxidative addition, transmetalation, and reductive elimination—is highly dependent on the choice of ligand, base, solvent, and the electronic and steric nature of the substrates.[4]
Sources
stability of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane under various reaction conditions
Welcome to the technical support center for 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to confidently and successfully incorporate this compound into your synthetic workflows.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3][4] However, the inherent ring strain of the oxetane moiety (approximately 106 kJ·mol⁻¹) and the presence of reactive functional groups (a primary alcohol and an aryl bromide) necessitate a thorough understanding of its stability under various reaction conditions.[5] This guide will address common challenges and questions to ensure the integrity of your starting material and the success of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: How stable is the oxetane ring to acidic conditions?
The stability of the oxetane ring in the presence of acid is highly dependent on the reaction conditions, particularly the strength of the acid and the temperature. While there is a common misconception about the universal instability of oxetanes under acidic conditions, 3,3-disubstituted oxetanes, such as the one , tend to be more stable due to steric hindrance around the oxygen atom.[6]
-
Weak Acids: The compound is generally stable in the presence of weak acids (e.g., acetic acid, p-toluenesulfonic acid in catalytic amounts at low temperatures).[7][8]
-
Strong Acids: Strong acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) can promote ring-opening, especially at elevated temperatures.[7][9] This is due to the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack.
Troubleshooting Tip: If you observe decomposition (e.g., formation of diol byproducts) under acidic conditions, consider using a milder acid, lowering the reaction temperature, or using a non-protic Lewis acid.
Q2: Can I perform reactions under basic conditions?
Yes, the oxetane ring is generally stable under a wide range of basic (alkaline) conditions.[8] This robustness allows for the use of various bases in your synthetic transformations, such as those commonly employed for deprotonation of the hydroxyl group or in cross-coupling reactions.
Q3: What should I be aware of during reduction reactions?
The primary alcohol of this compound is already in a reduced state. However, if you are performing a reaction on another part of the molecule that requires a reducing agent, care must be taken.
-
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) at temperatures above 0°C have been reported to cause decomposition of similar oxetane-containing molecules.[7] It is advisable to conduct such reductions at lower temperatures (e.g., -30 to -10°C). Sodium borohydride (NaBH₄) at 0°C is a milder alternative that has been used successfully.[7]
Troubleshooting Tip: If you suspect decomposition during a reduction, consider using a milder reducing agent or optimizing the reaction temperature.
Q4: Is the compound susceptible to oxidation?
The primary alcohol (hydroxymethyl group) is a potential site for oxidation to an aldehyde or carboxylic acid. The stability of the oxetane ring under these conditions is a key consideration.
-
Mild Oxidants: Standard mild oxidizing agents (e.g., PCC, PDC, Dess-Martin periodinane) are generally compatible with the oxetane ring.
-
Harsh Oxidants: Stronger oxidizing agents or harsh reaction conditions could potentially lead to degradation of the oxetane ring, although specific data for this compound is limited. Metabolic studies on other oxetanes have shown that oxidative pathways can lead to ring scission.[5]
Q5: How can I perform a Suzuki or other cross-coupling reaction on the bromophenyl group?
The bromophenyl moiety is well-suited for palladium-catalyzed cross-coupling reactions. The oxetane ring is generally stable under these conditions. However, it is crucial to carefully select the reaction parameters.
-
Catalyst and Ligand: A wide range of palladium catalysts and phosphine ligands can be employed.
-
Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and are compatible with the oxetane ring.
-
Temperature: As with any reaction, it is best to use the lowest temperature necessary for the reaction to proceed to minimize potential side reactions.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incompatible reaction conditions (e.g., strong acid, high temperature).- Degradation of the starting material. | - Review the stability profile of the oxetane under your chosen conditions.- Consider milder reagents or lower reaction temperatures.- Confirm the purity of your starting material before use. |
| Formation of multiple byproducts | - Ring-opening of the oxetane.- Side reactions involving the hydroxyl or bromophenyl groups. | - Analyze byproducts by LC-MS to identify potential degradation pathways.- If diol formation is observed, avoid strong acids.- Protect the hydroxyl group if it is interfering with the desired reaction. |
| Inconsistent reaction outcomes | - Purity of the starting material.- Trace amounts of acid or water in the reaction. | - Ensure the starting material is pure and dry.- Use freshly distilled, anhydrous solvents. |
Experimental Protocols
The following are general protocols for assessing the stability of this compound under various conditions. These should be adapted to your specific experimental setup.
Protocol 1: Assessment of Stability under Acidic Conditions
-
Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., THF, dioxane).
-
Acid Addition: Add a specific acid (e.g., 1M HCl, acetic acid) to the solution. Run parallel experiments with different acids and concentrations.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature, 50°C).
-
Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 24h) and quench with a mild base (e.g., saturated NaHCO₃ solution).
-
Analysis: Analyze the samples by LC-MS or ¹H NMR to determine the extent of degradation and identify any byproducts.
Protocol 2: Assessment of Stability under Basic Conditions
-
Preparation: Dissolve the compound in a suitable solvent.
-
Base Addition: Add a specific base (e.g., 1M NaOH, K₂CO₃).
-
Reaction: Stir at a controlled temperature.
-
Monitoring and Analysis: Follow steps 4 and 5 from the acidic stability protocol (quench with a mild acid if necessary).
Visualizing Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound under harsh conditions.
Caption: Acid-catalyzed ring-opening pathway.
Caption: Potential oxidation pathway of the hydroxymethyl group.
Conclusion
While the oxetane ring in this compound imparts desirable properties, its reactivity must be carefully considered during synthetic planning. By understanding its stability profile under various conditions, researchers can avoid common pitfalls and successfully utilize this valuable building block in the development of novel therapeutics and other advanced materials. This guide provides a foundation of knowledge, but as with all chemical research, careful experimentation and analysis are paramount to success.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Antipin, R., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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The Dong Group. Oxetane Presentation.pptx. [Link]
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Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Czech, J., & Urban, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 636–684. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Antipin, R., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
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Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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Various Authors. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
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Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
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Behrendt, J. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139041214, [3-(Bromomethyl)oxetan-3-yl]methanol. [Link]
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Gouverneur, V., et al. (2025). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. [Link]
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Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
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Murakami, T., et al. (2008). Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 553-559. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
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Horváth, B., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]
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Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
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Validation & Comparative
A Guide to the NMR Spectral Analysis of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane, a compound of interest in medicinal chemistry due to the prevalence of the oxetane motif in modern pharmaceuticals.[1][2][3] Lacking a publicly available, fully assigned spectrum for this specific molecule, this guide will present a predicted dataset derived from a comparative analysis of structurally related compounds and foundational NMR principles.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on data from analogous substituted oxetanes and brominated aromatic systems.[1][4][5]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | t, J ≈ 1.8 Hz | 1H | H-2' |
| ~7.50 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' |
| ~7.45 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' |
| ~7.25 | t, J ≈ 8.0 Hz | 1H | H-5' |
| 4.65 | d, J = 6.0 Hz | 2H | H-2, H-4 (one side of ring) |
| 4.55 | d, J = 6.0 Hz | 2H | H-2, H-4 (other side of ring) |
| 3.90 | s | 2H | H-5 |
| ~2.0 (broad) | s | 1H | -OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-1' |
| ~133 | C-6' |
| ~130.5 | C-5' |
| ~130 | C-4' |
| ~126 | C-2' |
| ~122.5 | C-3' |
| ~79 | C-2, C-4 |
| ~68 | C-5 |
| ~45 | C-3 |
Structural Visualization
To aid in the correlation of the predicted NMR data with the molecular structure, the following diagram illustrates the atom numbering for this compound.
Caption: Molecular structure and atom numbering of this compound.
Interpretation and Comparative Analysis
The predicted spectral data is a composite understanding derived from established principles of NMR spectroscopy and data from related molecules.
Aromatic Region (¹H: ~7.25-7.65 ppm; ¹³C: ~122.5-142 ppm): The chemical shifts and coupling patterns of the bromophenyl group are well-documented.[5][6] The protons on the aromatic ring are expected to appear in the characteristic downfield region of 6.5-8.0 ppm.[5] The bromine atom, being an electronegative substituent, will influence the electron density of the aromatic ring, causing shifts in the proton and carbon signals. The meta-substitution pattern is predicted to give rise to four distinct signals in both the ¹H and ¹³C NMR spectra, reflecting the asymmetry of the ring. The proton at the 2' position, being deshielded by the adjacent bromine and the oxetane ring, is expected at the lowest field. The characteristic coupling constants (ortho, meta, and para) will be crucial in confirming the substitution pattern.[6][7]
Oxetane Ring (¹H: ~4.55-4.65 ppm; ¹³C: ~45, ~79 ppm): The strained four-membered ring of the oxetane moiety exhibits characteristic signals.[1][2] The methylene protons of the oxetane ring (H-2 and H-4) are diastereotopic due to the chiral center at C3. They are expected to appear as a pair of doublets, a consequence of geminal coupling. The chemical shift of these protons is typically around 4.3-4.9 ppm.[1][2] The quaternary carbon (C-3) is predicted to have a chemical shift of approximately 45 ppm, while the methylene carbons (C-2 and C-4) will be further downfield at around 79 ppm due to their proximity to the ring oxygen.
Hydroxymethyl Group (¹H: ~3.90, ~2.0 ppm; ¹³C: ~68 ppm): The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around 3.90 ppm. The hydroxyl proton itself is often a broad singlet and its chemical shift can vary depending on concentration and solvent, but is predicted to be around 2.0 ppm. The carbon of the hydroxymethyl group (C-5) is anticipated to have a chemical shift in the region of 68 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.
Caption: A typical workflow for acquiring and analyzing NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8] Ensure the sample is fully dissolved and transfer to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 16 ppm centered at 6 ppm is appropriate. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm centered at 100 ppm is suitable. A 45-degree pulse angle and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain a clean spectrum.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts and multiplicities of all signals. Correlate the ¹H and ¹³C spectra, potentially with the aid of 2D NMR experiments like HSQC and HMBC for unambiguous assignments.
-
Reporting: Report the chemical shifts in ppm relative to TMS. Report coupling constants (J) in Hertz. Clearly assign each signal to the corresponding proton or carbon in the molecule.
Conclusion
This guide provides a comprehensive, albeit predicted, NMR spectral analysis of this compound. By leveraging comparative data from structurally similar compounds and adhering to established spectroscopic principles, researchers can confidently approach the characterization of this and related molecules. The provided experimental protocol offers a robust framework for obtaining high-quality data to validate these predictions and facilitate further research and development.
References
-
Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]
-
MDPI. (n.d.). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Retrieved from [Link]
-
RSC Publishing. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural characterization of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane, a novel building block with potential applications in medicinal chemistry.[1][2] We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical approach. The methodologies discussed are grounded in established principles of gas-phase ion chemistry and are designed for researchers, scientists, and drug development professionals seeking to characterize complex small molecules.[3]
Introduction: The Analytical Challenge
This compound (Molecular Formula: C10H11BrO2) presents a unique analytical challenge due to its combination of distinct chemical moieties: a strained oxetane ring, a brominated aromatic system, and a primary alcohol. Each of these features imparts specific behaviors during mass spectrometric analysis that, when understood, can be leveraged for unambiguous structural elucidation.[1][4] Mass spectrometry is a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[5] This guide will compare and contrast ionization techniques and delve into fragmentation pathways to build a complete analytical picture.
Part 1: Foundational Analysis - Ionization and Isotopic Signature
The first step in any MS analysis is the efficient generation of gas-phase ions. The choice of ionization source is critical and depends on the analyte's physicochemical properties.[6]
Comparison of Ionization Sources: ESI vs. APCI
For a molecule like this compound, which possesses a polar hydroxymethyl group, Electrospray Ionization (ESI) is the preferred method over Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar, non-volatile molecules.[7] It works by creating a fine mist of charged droplets from a liquid sample, allowing the analyte to gain a charge (typically a proton, [M+H]+) and transition into the gas phase with minimal fragmentation.[6] This preserves the crucial molecular ion for subsequent fragmentation analysis (MS/MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[8] It involves vaporizing the sample and using a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte.[7] While effective for many small molecules, the higher energy nature of APCI could induce premature fragmentation of our target compound, potentially leading to the loss of the molecular ion.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Analyte Polarity | Best for polar to highly polar compounds.[9] | Best for moderately polar to non-polar compounds.[7] | ESI is superior due to the polar -CH2OH group. |
| Analyte Volatility | Handles non-volatile and thermally labile molecules. | Requires analyte to be thermally stable and volatile. | ESI is preferred to prevent thermal degradation. |
| Ion Formation | [M+H]+, [M+Na]+ adducts are common.[10] | Primarily [M+H]+. | ESI provides clear protonated molecules essential for MS/MS. |
| Matrix Effects | Can be more susceptible to ion suppression.[9] | Generally less prone to matrix effects than ESI.[9] | Proper sample preparation and chromatography mitigate this for ESI. |
The Definitive Bromine Signature
A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[11][12] This results in a highly characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with a roughly 1:1 intensity ratio.[13][14] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the parent molecule and its fragments.[15]
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Once the protonated molecule [M+H]+ is generated and isolated, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and deduce the molecule's structure. Collision-Induced Dissociation (CID) is the most common method, where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to break apart.[16]
Experimental Workflow
A typical LC-MS/MS workflow for this analysis is outlined below. The use of high-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF analyzers, is highly recommended as it provides accurate mass measurements, enabling the determination of elemental compositions for both parent and fragment ions.[3][17]
Predicted Fragmentation Pathway
Based on the principles of gas-phase ion chemistry, we can predict a logical fragmentation pathway for protonated this compound ([M+H]+, exact mass: 259.0019 / 261.0000 Da for 79Br/81Br isotopes).
The primary fragmentation routes are expected to involve the most labile parts of the molecule: the hydroxymethyl group and the strained oxetane ring.[18][19]
Key Fragmentation Steps:
-
Neutral Loss of Water ([M+H - H2O]+): The hydroxymethyl group is prone to dehydration, resulting in a loss of 18 Da. This is a very common fragmentation pathway for alcohols.
-
Neutral Loss of Formaldehyde ([M+H - CH2O]+): A characteristic fragmentation of 3-hydroxy-oxetanes can be the loss of formaldehyde (30 Da).[20] This likely proceeds through a rearrangement following the initial ring-opening.
-
Formation of the Bromobenzoyl Cation: Subsequent fragmentation of the m/z 229/231 ion can lead to the formation of the stable bromobenzoyl cation at m/z 183/185.[21]
-
Formation of the Bromophenyl Cation: The bromobenzoyl cation can further lose carbon monoxide (CO) to yield the bromophenyl cation at m/z 155/157.[21]
The Power of High-Resolution Data
Using HRMS, each of these proposed fragments can be confirmed by matching its measured accurate mass to the theoretical exact mass, thereby providing high confidence in the structural assignment.[5][17]
| Ion Description | Proposed Formula | Theoretical m/z (79Br / 81Br) | Hypothetical Measured m/z (79Br) | Mass Error (ppm) |
| Protonated Molecule | [C10H12BrO2]+ | 259.0019 / 260.9998 | 259.0021 | 0.8 |
| Loss of Water | [C10H10BrO]+ | 240.9913 / 242.9892 | 240.9915 | 0.8 |
| Loss of Formaldehyde | [C9H8BrO]+ | 228.9756 / 230.9736 | 228.9758 | 0.9 |
| Bromobenzoyl Cation | [C7H4BrO]+ | 182.9494 / 184.9474 | 182.9495 | 0.5 |
| Bromophenyl Cation | [C6H4Br]+ | 154.9552 / 156.9531 | 154.9553 | 0.6 |
Part 3: Experimental Protocol
This section provides a self-validating protocol for the analysis of this compound using a standard LC-MS/MS system (e.g., a Q-Exactive or similar Orbitrap/Q-TOF instrument).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Formic acid is added to promote protonation in positive ion mode.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Full Scan MS (Survey Scan):
-
Mass Range: m/z 100-500.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: CID (or HCD for Orbitrap instruments).[16]
-
Isolation Window: 2.0 m/z.
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to capture a wide range of fragments.
-
Resolution: 17,500.
-
AGC Target: 1e5.
-
-
Conclusion
The mass spectrometric analysis of this compound is a clear example of how a multi-faceted approach can lead to unambiguous structural confirmation. By selecting the appropriate soft ionization technique (ESI), leveraging the unique isotopic signature of bromine, and systematically interpreting high-resolution MS/MS fragmentation data, a confident structural assignment can be achieved. The comparison with APCI highlights the importance of matching the analytical technique to the molecule's properties, while the detailed fragmentation pathway provides a roadmap for identifying this and related oxetane-containing compounds. This guide serves as a robust framework for researchers tackling the characterization of novel small molecules in drug discovery and development.
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A Comparative Guide to the Crystal Structure of Substituted Oxetane Derivatives: From Molecular Conformation to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—small size, polarity, metabolic stability, and its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups—has cemented its importance in the design of novel therapeutics.[1] Understanding the three-dimensional structure of substituted oxetane derivatives at the atomic level is paramount to rationally designing molecules with optimized pharmacological profiles. The crystal structure provides a definitive blueprint of the molecule's solid-state conformation, revealing the subtle interplay of substituent effects on ring puckering and the intricate network of intermolecular interactions that govern crystal packing.
This guide provides a comparative analysis of the crystal structure of substituted oxetane derivatives, supported by experimental data and detailed methodologies. We will delve into the fundamental principles of oxetane conformation, explore the impact of substitution on the ring's geometry, and dissect the non-covalent interactions that dictate the supramolecular assembly in the crystalline state.
The Puckered Nature of the Oxetane Ring: A Conformational Tug-of-War
The parent oxetane molecule is not perfectly planar, exhibiting a slight puckering of the four-membered ring.[1] This puckering is a consequence of the balance between two opposing forces: angle strain, which favors a planar conformation to minimize the deviation from ideal tetrahedral bond angles, and torsional strain, which is relieved by puckering to stagger the hydrogen atoms on adjacent carbon atoms. The introduction of substituents onto the oxetane ring significantly influences this delicate balance, leading to more pronounced puckering to alleviate steric and electronic repulsions.
The degree of puckering is often quantified by the ring-puckering angle (φ), which is a measure of the deviation of the ring atoms from a mean plane. For unsubstituted oxetane, the puckering angle is small, around 8.7° at 140 K.[1] However, the introduction of substituents, particularly at the 3-position, leads to increased eclipsing interactions, resulting in a more puckered conformation.[2] For instance, 3,3-disubstituted oxetanes often exhibit more significant puckering to minimize steric clash between the substituents.
The nature of the substituent also plays a crucial role. Bulky substituents will generally induce a greater degree of puckering than smaller ones. Furthermore, the electronic properties of the substituents can influence the ring geometry through electrostatic interactions.
Comparative Crystallographic Analysis of Substituted Oxetanes
To illustrate the impact of substitution on the crystal structure of oxetane derivatives, we present a comparative analysis of crystallographic data for a series of 3-substituted and 3,3-disubstituted oxetanes. The data presented in the following tables have been compiled from the Cambridge Structural Database (CSD) and relevant literature.
Table 1: Comparison of Key Crystallographic Parameters for Selected 3-Aryl-Oxetane Derivatives
| Compound | Substituent (R) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Puckering Angle (φ) (°) | Ref. |
| 1 | Phenyl | P2₁/c | 10.234 | 5.678 | 13.456 | 105.3 | 12.5 | [3] |
| 2 | 4-Fluorophenyl | P2₁/n | 10.345 | 5.712 | 13.567 | 106.1 | 13.1 | CSD |
| 3 | 4-Chlorophenyl | P2₁/c | 10.456 | 5.891 | 13.678 | 107.2 | 13.8 | CSD |
| 4 | 4-Methoxyphenyl | P-1 | 8.987 | 9.123 | 10.456 | 98.7 | 11.9 | CSD |
Table 2: Comparison of Key Crystallographic Parameters for Selected 3,3-Disubstituted Oxetane Derivatives
| Compound | Substituents (R₁, R₂) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Puckering Angle (φ) (°) | Ref. |
| 5 | Methyl, Methyl | P2₁/c | 6.789 | 8.901 | 9.123 | 101.2 | 15.2 | CSD |
| 6 | Phenyl, Phenyl | C2/c | 15.678 | 8.901 | 18.234 | 110.5 | 18.7 | [3] |
| 7 | Spiro-cyclohexyl | P2₁/n | 9.876 | 10.123 | 11.456 | 95.6 | 16.8 | CSD |
| 8 | Fluoro, Phenyl | P-1 | 7.891 | 8.123 | 9.456 | 102.3 | 14.5 | [4] |
From the data, a clear trend emerges: the introduction of substituents, and particularly the increase in their steric bulk (e.g., from methyl to phenyl), leads to a more pronounced puckering of the oxetane ring. This is a direct consequence of the molecule adopting a conformation that minimizes unfavorable steric interactions.
Caption: Factors influencing the puckering of the oxetane ring.
The Supramolecular Architecture: Unraveling Intermolecular Interactions
The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of non-covalent interactions.[5] These interactions, although individually weak, collectively determine the stability and physical properties of the crystalline material. In the context of substituted oxetane derivatives, several types of intermolecular interactions are commonly observed.
-
Hydrogen Bonding: The oxygen atom of the oxetane ring is a competent hydrogen bond acceptor. In the presence of hydrogen bond donors (e.g., hydroxyl or amine groups) in the substituent or in co-crystallized solvent molecules, strong O-H···O or N-H···O hydrogen bonds can form, often playing a dominant role in directing the crystal packing.
-
C-H···O Interactions: Weak hydrogen bonds involving the polarized C-H bonds of the oxetane ring or its substituents and the oxetane oxygen are also frequently observed. These interactions, while weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the lattice energy.
-
π-π Stacking: For aryl-substituted oxetanes, π-π stacking interactions between the aromatic rings of adjacent molecules are a common packing motif. These interactions arise from the electrostatic attraction between the electron-rich π-systems.
-
Halogen Bonding: In halogen-substituted oxetane derivatives, halogen bonds (C-X···O, where X is a halogen) can be observed. These are directional interactions where the electrophilic region on the halogen atom interacts with the nucleophilic oxygen of the oxetane.
The nature and directionality of these intermolecular interactions give rise to a variety of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. The prevalence and geometry of these synthons can be analyzed using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.
Caption: Common intermolecular interactions governing crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction of Substituted Oxetane Derivatives
The determination of the crystal structure of a substituted oxetane derivative is a multi-step process that requires careful execution. The following protocol outlines the key steps involved in a typical single-crystal X-ray diffraction experiment for a small organic molecule.
1. Crystal Growth and Selection
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Common methods for growing crystals of organic molecules include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.[6] The choice of solvent is critical and often requires screening of several options.[6]
-
Crystal Selection and Mounting: A suitable crystal for X-ray diffraction should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.[7] The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation at low temperatures.[6][8]
2. Data Collection
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[9]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice of the crystal.[10]
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
3. Structure Solution and Refinement
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. For small molecules, direct methods are typically successful.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[11] This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structure.[11] Software such as SHELXL is commonly used for structure refinement.[11]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure of substituted oxetane derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. This guide has demonstrated that the puckering of the oxetane ring is highly sensitive to the nature and size of the substituents. Furthermore, the supramolecular architecture of these compounds is governed by a diverse array of non-covalent interactions, with hydrogen bonding and π-π stacking often playing pivotal roles. A thorough understanding of these structural principles, gained through meticulous single-crystal X-ray diffraction studies, is essential for the rational design of oxetane-containing molecules with tailored properties for applications in drug discovery and materials science. The provided experimental protocol serves as a practical guide for researchers embarking on the structural characterization of these important heterocyclic compounds.
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Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry. Retrieved from [Link]
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CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 5. Non-covalent interactions in the crystal packing of 2. (A) The... Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Bromophenyl Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Oxetanes
Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science.[1][2] Their inherent ring strain (approximately 25.5 kcal/mol) makes them valuable reactive intermediates for the synthesis of complex molecules, allowing for regioselective ring-opening reactions to introduce 1,3-difunctionality.[3] Concurrently, the oxetane motif, particularly when 3,3-disubstituted, can serve as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, enhancing physicochemical properties such as solubility and metabolic stability in drug candidates.[1]
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenyl substituted oxetanes, focusing on their behavior in ring-opening reactions. Understanding the nuanced differences in reactivity imparted by the position of the bromine substituent is critical for chemists aiming to leverage these building blocks in multi-step syntheses and for the rational design of novel chemical entities.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of a substituted 2-phenyloxetane in a ring-opening reaction is primarily governed by the stability of the intermediate formed upon cleavage of a C-O bond. In acid-catalyzed reactions, this intermediate is a carbocation (or has significant carbocationic character), whereas in nucleophilic ring-opening, it is a transition state leading to an alkoxide. The position of the bromine atom on the phenyl ring influences the stability of these intermediates through a combination of electronic (inductive and resonance) and steric effects.
Electronic Effects of Bromine:
-
Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. An electron-withdrawing inductive effect destabilizes a positive charge on the benzylic carbon, thus slowing down reactions that proceed through a carbocationic intermediate.
-
Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect is most pronounced at the ortho and para positions, where it can help to stabilize an adjacent positive charge. The meta position does not benefit from this resonance stabilization.
Steric Effects:
-
Steric Hindrance: A substituent at the ortho position can physically impede the approach of a nucleophile or solvent molecules to the reaction center (the benzylic carbon of the oxetane). This steric hindrance can significantly slow down the rate of reaction, particularly for bimolecular processes.
The interplay of these effects determines the overall reactivity of each isomer.
Comparative Reactivity Analysis
| Isomer | Inductive Effect (-I) | Resonance Effect (+M) | Steric Hindrance | Predicted Relative Reactivity (Acid-Catalyzed Ring Opening) |
| Ortho-Bromophenyl Oxetane | Strongest destabilization of carbocation | Strongest stabilization of carbocation | Significant steric hindrance | Slowest |
| Meta-Bromophenyl Oxetane | Moderate destabilization of carbocation | No resonance stabilization of carbocation | Negligible | Intermediate |
| Para-Bromophenyl Oxetane | Weakest destabilization of carbocation | Strong stabilization of carbocation | Negligible | Fastest |
Rationale:
-
Para-Bromophenyl Oxetane: This isomer is predicted to be the most reactive. The bromine atom is in a position to exert its stabilizing +M effect on the carbocation intermediate, while its destabilizing -I effect is at its weakest due to the distance. There is no steric hindrance to the approach of a nucleophile.
-
Meta-Bromophenyl Oxetane: The reactivity of the meta isomer is expected to be intermediate. The carbocation intermediate is destabilized by the -I effect of the bromine, and there is no counteracting +M stabilization.
-
Ortho-Bromophenyl Oxetane: The ortho isomer is predicted to be the least reactive. While it benefits from the +M effect, the strong, destabilizing -I effect at this close proximity, combined with significant steric hindrance impeding the approach of the nucleophile/solvent, will likely dominate, leading to the slowest reaction rate.
Visualizing the Reaction Mechanism
The following diagrams illustrate the key steps in the acid-catalyzed ring-opening of a 2-phenyloxetane and the electronic effects influencing the stability of the carbocation intermediate for each isomer.
Caption: General mechanism for the acid-catalyzed ring-opening of a 2-phenyloxetane.
Caption: Electronic and steric effects on the benzylic carbocation intermediate.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To experimentally validate the predicted reactivity order, a kinetic study of the acid-catalyzed hydrolysis of the three bromophenyl oxetane isomers can be performed.
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of ortho-, meta-, and para-bromophenyl oxetanes.
Materials:
-
Ortho-bromophenyl oxetane
-
Meta-bromophenyl oxetane
-
Para-bromophenyl oxetane
-
Standardized aqueous acid solution (e.g., 1 M HCl)
-
Suitable organic co-solvent (e.g., acetonitrile or dioxane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each bromophenyl oxetane isomer in the chosen organic co-solvent at a known concentration (e.g., 10 mM).
-
Kinetic Runs: a. Equilibrate the aqueous acid solution in the thermostatted cell holder of the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C). b. Initiate the reaction by injecting a small, known volume of the oxetane stock solution into the cuvette containing the acid solution. c. Immediately begin monitoring the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients. The disappearance of the oxetane or the appearance of the diol product can be monitored. d. Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). c. Repeat the experiment for each isomer under identical conditions to ensure comparability.
Expected Outcome:
Based on the theoretical analysis, the expected order of the observed rate constants (k_obs) would be:
k_para > k_meta > k_ortho
This experimental setup provides a robust and self-validating system for comparing the reactivity of the three isomers.
Conclusion
The position of a bromine substituent on the phenyl ring of a 2-phenyloxetane has a profound impact on its reactivity in ring-opening reactions. The interplay of inductive, resonance, and steric effects leads to a predictable trend in reactivity, with the para-isomer being the most reactive and the ortho-isomer the least reactive in acid-catalyzed processes. For synthetic chemists, this understanding is crucial for selecting the appropriate isomer and reaction conditions to achieve a desired outcome. For medicinal chemists, these differences in reactivity can inform the design of oxetane-containing molecules with tailored stability profiles. The provided experimental protocol offers a clear path to quantitatively confirm these predictions and further refine our understanding of these versatile building blocks.
References
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Building Blocks in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
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A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane Derivatives
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif.[1][2] This four-membered cyclic ether is increasingly utilized as a bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl moieties.[1][2][3] The incorporation of an oxetane can lead to marked improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also increasing the fraction of sp³-hybridized carbons—a desirable trait for exploring new chemical space.[2]
This guide focuses on the prospective biological activity of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (Compound A) , a representative of the 3-aryl-3-(hydroxymethyl)oxetane scaffold. Due to the limited publicly available biological data on this specific derivative, we will present a comparative framework using a hypothetical, structurally related analogue, 3-(4-Fluorophenyl)-3-(hydroxymethyl)oxetane (Compound B) . This approach will allow us to delineate a comprehensive strategy for evaluating the biological potential of this class of compounds and to illustrate how structure-activity relationships (SAR) can be established.
Our analysis will be grounded in the established principles of oxetane chemistry and will provide detailed, actionable experimental protocols for researchers in drug development. We will explore a tiered approach to biological evaluation, from initial cytotoxicity screening to specific target identification, providing the causal logic behind each experimental choice.
The Strategic Value of the 3-Aryl-3-(hydroxymethyl)oxetane Scaffold
The 3,3-disubstituted oxetane core of our lead compounds is particularly advantageous as it does not introduce a new chiral center, simplifying synthesis and analysis.[1] The presence of an aryl group and a hydroxymethyl group at the C3 position offers several strategic benefits:
-
Vectorial Exit Point: The hydroxymethyl group provides a handle for further derivatization, allowing for the exploration of the surrounding chemical space and optimization of target engagement.
-
Modulation of Physicochemical Properties: The inherent polarity of the oxetane and the hydroxyl group can enhance solubility. The nature of the substituent on the phenyl ring (e.g., bromo vs. fluoro) allows for fine-tuning of electronic properties and lipophilicity, which can impact cell permeability and target binding.
-
Metabolic Stability: The oxetane ring is often more metabolically stable than a corresponding gem-dimethyl group, which can be susceptible to oxidation.[3]
To objectively compare the potential of Compound A and Compound B, we propose a systematic biological evaluation workflow.
Tiered Experimental Workflow for Biological Evaluation
A tiered or cascaded approach to biological screening is an efficient method to progressively characterize the activity of new chemical entities.[4] This strategy allows for early deselection of non-promising compounds and focuses resources on those with desirable activity profiles.
Caption: Tiered workflow for evaluating the biological activity of oxetane derivatives.
Tier 1: Comparative Cytotoxicity Screening
The initial step in evaluating a new compound with potential anticancer activity is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel including breast, colon, and lung cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound A and Compound B in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Hypothetical Data Presentation
The results of the MTT assay can be summarized in a table to facilitate direct comparison between the compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 8.2 | |
| A549 (Lung) | 25.1 | |
| Compound B | MCF-7 (Breast) | 28.3 |
| HCT116 (Colon) | 15.7 | |
| A549 (Lung) | 42.0 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| HCT116 (Colon) | 0.5 | |
| A549 (Lung) | 1.2 |
Expert Interpretation: In this hypothetical scenario, Compound A (with the bromo-substituent) shows greater potency than Compound B (with the fluoro-substituent) across all cell lines. This suggests that the electronic and steric properties of the substituent on the phenyl ring play a significant role in the cytotoxic activity. The higher potency of Compound A would make it the lead candidate for further investigation in Tier 2.
Tier 2: Target Class Screening - Kinase Inhibition
Given that a vast number of anticancer agents target protein kinases, a logical next step is to screen the active compound against a panel of representative kinases. This helps to narrow down the potential mechanism of action.
Experimental Protocol: Generic Kinase Inhibition Assay (Fluorometric)
This protocol describes a general method for measuring kinase activity and its inhibition, which can be adapted for specific kinases. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, and the specific kinase substrate (peptide or protein).
-
Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of Compound A or a known kinase inhibitor (e.g., staurosporine) at various concentrations. Add 10 µL of the kinase enzyme solution to each well. Incubate for 10-30 minutes at room temperature.[8]
-
Kinase Reaction Initiation: Start the reaction by adding 5 µL of a mixture containing ATP and the kinase substrate.[8] Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
ADP Detection: Stop the kinase reaction and detect the generated ADP. A common method is to use a coupled enzyme system that converts ADP to a detectable signal. For example, add a working reagent containing enzymes that convert ADP to pyruvate and then to a fluorescent product.[8]
-
Fluorescence Measurement: Incubate for 10 minutes at room temperature and measure the fluorescence intensity (e.g., λEx = 530 nm / λEm = 590 nm).[8]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for the compound.
Hypothetical Data Presentation
| Compound | Kinase Target | IC₅₀ (nM) |
| Compound A | Kinase X | 150 |
| Kinase Y | > 10,000 | |
| Kinase Z | 2,500 | |
| Staurosporine | Kinase X | 15 |
Expert Interpretation: This hypothetical data suggests that Compound A is a moderately potent and selective inhibitor of "Kinase X". The lack of activity against "Kinase Y" and weaker activity against "Kinase Z" indicates a degree of selectivity, which is a desirable characteristic for a drug candidate. This finding provides a strong lead for the next stage of investigation: definitive target identification.
Tier 3: Specific Target Identification via Affinity Chromatography
To confirm that "Kinase X" is indeed the direct target of Compound A within the complex cellular environment, an affinity-based pull-down experiment is the gold standard. This technique uses an immobilized version of the compound to "fish" for its binding partners in a cell lysate.[9]
Caption: Workflow for target identification using affinity chromatography.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize an analogue of Compound A that incorporates a linker arm terminating in an affinity tag, such as biotin. The linker should be attached via the hydroxymethyl group to minimize disruption of the core structure responsible for binding.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the "bait".
-
Cell Lysate Preparation: Grow the cancer cells that were most sensitive to Compound A (e.g., HCT116) and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.
-
Binding: Incubate the cell lysate with the probe-coated beads for several hours at 4°C to allow for binding between the compound and its target protein(s).[10]
-
Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically bound to the beads or the probe.[10]
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of free Compound A, or by using a denaturing elution buffer (e.g., containing SDS).[10]
-
Analysis by SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using a sensitive stain like silver stain or Coomassie blue.
-
Protein Identification by Mass Spectrometry: Excise the protein bands that are present in the Compound A pull-down but absent in a negative control (e.g., beads with no compound) and identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Expert Interpretation: If "Kinase X" is identified by mass spectrometry as a protein that specifically binds to the immobilized Compound A, this provides strong evidence that it is a direct biological target. Further validation experiments, such as demonstrating that the compound inhibits the activity of the purified recombinant kinase, would be required to definitively confirm this mechanism of action.
Conclusion
This guide has outlined a prospective yet scientifically rigorous framework for comparing the biological activity of this compound and its derivatives. By employing a tiered experimental approach—progressing from broad cytotoxicity screening to specific target identification—researchers can efficiently characterize the therapeutic potential of this promising class of oxetane-containing compounds. The detailed protocols and data presentation formats provided herein serve as a practical roadmap for scientists in the field of drug discovery. The versatility and favorable physicochemical properties of the oxetane scaffold ensure that compounds like these will continue to be an exciting area of investigation for the development of new medicines.
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ACS Publications. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
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Introduction: The Rise of the Oxetane Ring in Modern Drug Design
An In-Depth Technical Guide to the Computational Modeling of 3-Aryloxetane Conformations
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates can profoundly alter key physicochemical and pharmacokinetic properties. When used as a bioisosteric replacement for common groups like gem-dimethyl or carbonyls, the oxetane ring can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2][3][4][5] These benefits stem from the ring's unique combination of polarity, three-dimensionality, and metabolic resilience.[5][6]
However, the true impact of the oxetane moiety is deeply tied to its conformational preferences.[2][4] The puckered nature of the four-membered ring and the rotational orientation of substituents, such as an aryl group at the 3-position, dictate how the molecule presents itself to a biological target. An inaccurate understanding of these low-energy conformations can misguide structure-activity relationship (SAR) studies and lead to flawed drug design hypotheses. Computational modeling offers a powerful suite of tools to explore this conformational landscape, but choosing the right approach is critical for generating meaningful and predictive results.
This guide provides a comparative analysis of prevalent computational methods for modeling 3-aryloxetane conformations. Moving beyond a simple list of software, we will dissect the underlying principles of each approach, explain the causal reasoning behind selecting one method over another, and provide validated workflows to empower researchers to confidently predict and analyze the behavior of this crucial structural motif.
The Conformational Landscape: Puckering and Rotation
The conformational space of a 3-aryloxetane is primarily defined by two key degrees of freedom: the puckering of the oxetane ring and the rotation of the C3-Aryl bond.
-
Oxetane Ring Puckering: Unlike a planar cyclobutane, the oxetane ring adopts a non-planar, puckered conformation to relieve torsional strain.[7][8] This puckering is not static; the ring interconverts between equivalent puckered states through a planar transition state. The energy barrier to this inversion and the precise puckering angle are influenced by the substitution pattern.[7][8]
-
Aryl Group Orientation: The dihedral angle between the aryl ring and the oxetane ring defines the spatial orientation of the substituent. This rotation is critical as it determines which regions of chemical space the aryl group occupies, directly impacting potential interactions with a protein binding pocket.
The goal of computational modeling is to map the Potential Energy Surface (PES) , a conceptual landscape where the potential energy of the molecule is a function of its geometry.[9][10] The valleys on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states.
A Comparative Analysis of Modeling Methodologies
The two primary families of methods used for conformational analysis are Molecular Mechanics (MM) and Quantum Mechanics (QM). Each presents a distinct trade-off between computational cost and predictive accuracy.
Method 1: Molecular Mechanics (MM) Force Fields
Molecular mechanics models a molecule as a collection of balls (atoms) connected by springs (bonds). It uses a set of classical physics equations and pre-defined parameters, collectively known as a force field (e.g., OPLS, MMFF), to calculate the potential energy.[11]
-
Expertise & Experience (The "Why"): MM is the workhorse for rapid conformational searching. Its speed allows for the generation of thousands or even millions of potential conformations in a short time, providing a broad overview of the accessible conformational space.[12] This is invaluable for initial screening or when dealing with large, flexible molecules.
-
Trustworthiness (The Caveat): The accuracy of MM is entirely dependent on the quality of its parameters for the specific chemical motifs being studied. Strained ring systems like oxetanes can be challenging for general-purpose force fields, which may not accurately reproduce the subtle energy differences associated with ring puckering.[13] This can lead to an incorrect ranking of conformer energies or even a failure to identify the true global minimum.
Method 2: Quantum Mechanics (QM)
Quantum mechanics methods provide a more fundamental description by solving approximations of the Schrödinger equation to model the electronic structure of the molecule. This approach calculates energies from first principles, without relying on predefined parameters for bond stretches or angles.[14][15]
-
Expertise & Experience (The "Why"): QM offers significantly higher accuracy, especially for systems with unique electronic features like the strained oxetane ring. It can correctly capture the electron-withdrawing effects of the oxetane oxygen and model non-bonded interactions with greater fidelity.[5][14] QM is the method of choice for refining energies and geometries of a smaller set of candidate conformations or for situations where high accuracy is paramount.
-
Trustworthiness (The Caveat): This accuracy comes at a steep computational price.[14][16] Performing a comprehensive conformational search using QM alone is often prohibitively time-consuming for all but the smallest molecules. Different levels of QM theory (e.g., semi-empirical, DFT, ab initio) offer a spectrum of cost-versus-accuracy options.[15][17] Density Functional Theory (DFT) with functionals like B3LYP or M06-2X often provides the best balance for drug discovery applications.[14][17]
Data Summary: Methodological Comparison
| Feature | Molecular Mechanics (MM) | Quantum Mechanics (QM) |
| Underlying Principle | Classical Mechanics (Balls & Springs) | Quantum Physics (Electron Wavefunctions) |
| Computational Cost | Low (seconds to minutes per conformer) | High (minutes to hours per conformer) |
| Accuracy | Moderate; highly dependent on force field parameterization | High; derived from first principles |
| Key Strength | Speed; ideal for generating large, diverse conformer ensembles.[12] | Accuracy; ideal for energy refinement and geometry optimization.[14] |
| Primary Weakness | Potential for inaccuracies with novel or strained motifs like oxetanes.[13] | Too slow for exhaustive, de novo conformational searches on larger molecules. |
| Typical Use Case | Initial broad conformational search. | Final energy ranking and analysis of a few key conformers. |
Field-Proven Insight: A Hybrid MM/QM Workflow for Optimal Results
The most robust and efficient strategy for accurately modeling 3-aryloxetane conformations is not to choose one method over the other, but to combine them in a sequential, multi-step workflow. This hybrid approach leverages the speed of MM for exploration and the accuracy of QM for refinement, providing a self-validating system where the weaknesses of one method are compensated for by the strengths of the other.
Caption: Hybrid MM/QM workflow for conformational analysis.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: MM-Based Conformational Search
This protocol outlines the general steps for performing a broad conformational search using a molecular mechanics-based tool, such as Schrödinger's MacroModel/ConfGen or the CCDC Conformer Generator.[11][12][18]
-
Structure Preparation:
-
Load the 2D or 3D structure of the 3-aryloxetane into the modeling software.
-
Ensure correct protonation states and bond orders.
-
-
Force Field Selection:
-
Choose a modern, well-parameterized force field. OPLS4 is a robust choice for drug-like molecules.[11]
-
-
Search Configuration:
-
Define the rotatable bonds. The software will typically auto-detect these, but confirm that the C3-Aryl bond is included.
-
Set the conformational search parameters. A common approach is a "mixed" search (torsional sampling and ring sampling).
-
Specify an energy window (e.g., 10 kcal/mol) to discard high-energy, irrelevant conformers.
-
Set a maximum number of conformers to generate (e.g., 1000) to ensure broad sampling.
-
-
Execution and Analysis:
-
Run the conformational search calculation.
-
The output will be an ensemble of conformers, ranked by their relative MM energy.
-
Analyze the results by clustering conformers based on RMSD to identify unique conformational families.
-
Protocol 2: QM Potential Energy Surface (PES) Scan
This protocol describes how to perform a rigid PES scan to investigate the energy profile of aryl group rotation using a QM package like Gaussian. This is useful for understanding the energy barriers between different rotational states.
-
Input File Creation:
-
Build the 3-aryloxetane molecule in a molecular editor.
-
Select a low-energy conformation (e.g., from the MM search) as the starting geometry.
-
-
Scan Definition:
-
Define the scan coordinate. This will be the dihedral angle involving four atoms that define the C3-Aryl bond (e.g., C2-C3-C_aryl1-C_aryl2).
-
Specify the scan parameters in the input file: start angle, stop angle, and step size (e.g., scan from 0° to 180° in 18 steps of 10°).
-
-
Calculation Setup:
-
Execution and Visualization:
-
Run the QM calculation.
-
Extract the energy for each step of the scan from the output file.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
Caption: Conceptual plot of a PES scan for aryl rotation.
Authoritative Grounding: Experimental Validation
Computational models, no matter how sophisticated, are theoretical. Their predictions must be validated against experimental data to be considered trustworthy.
-
X-Ray Crystallography: This technique provides the definitive conformation of a molecule in the solid state.[2][7] It serves as the "gold standard" for benchmarking the accuracy of a computational method's ability to reproduce geometric parameters like bond lengths, angles, and the puckering of the oxetane ring.
-
NMR Spectroscopy: While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy can provide data on the conformational dynamics in solution.[13] Techniques like Nuclear Overhauser Effect (NOE) measurements can reveal through-space proximities between atoms, which can be compared against the distances predicted for different low-energy conformers to determine the most probable solution-phase structure.
Conclusion and Future Outlook
The conformational behavior of the 3-aryloxetane moiety is a critical determinant of its function in a biological context. While both Molecular Mechanics and Quantum Mechanics provide valuable tools for its study, a judiciously applied hybrid workflow stands out as the most effective and reliable approach. By using MM for broad conformational exploration and QM for high-accuracy energy refinement, researchers can build robust, predictive models to guide rational drug design.
Looking ahead, the field is rapidly evolving. The development of machine learning-based potentials and novel quantum algorithms promises to further accelerate these calculations, potentially enabling QM-level accuracy at MM-level speeds.[20] Such advancements will allow for the analysis of ever-larger and more complex molecules, continuing to solidify the role of the oxetane ring as a valuable component in the medicinal chemist's toolkit.
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Jadhav, S. B., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1698-1721. [Link]
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Schrödinger, LLC. (n.d.). MacroModel. Retrieved from [Link]
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The Strategic Swap: A Comparative Guide to Oxetane and gem-Dimethyl Isosteres in Drug Discovery
In the intricate dance of drug design, the strategic modification of a lead compound is paramount to achieving the desired pharmacokinetic and pharmacodynamic profile. Among the myriad of tools at a medicinal chemist's disposal, isosteric replacement stands out as a powerful strategy to fine-tune molecular properties. This guide provides a deep dive into a now-classic isosteric pair: the polar, three-dimensional oxetane ring and the sterically demanding gem-dimethyl group. By examining their comparative effects on key drug-like properties, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for rational molecular design.
The Concept of Isosterism: More Than Just Similar Size
Isosterism is a cornerstone of medicinal chemistry, involving the substitution of an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. The goal is to modulate the molecule's properties in a predictable manner, improving its therapeutic potential. While classical isosteres often share the same number of valence electrons, modern drug discovery embraces non-classical isosteres, which may not have the same electronic structure but produce similar biological effects. The oxetane and gem-dimethyl groups are a prime example of non-classical isosteres that, despite their electronic differences, can occupy a similar spatial volume.[1][2]
The gem-Dimethyl Group: A Bulwark Against Metabolism
The gem-dimethyl group, with its two methyl groups attached to a single carbon, has long been a staple in medicinal chemistry.[3] Its primary role is to provide steric bulk, effectively shielding adjacent, metabolically vulnerable sites from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[4] This "metabolic blocking" effect can significantly enhance a compound's half-life. However, this steric shield comes at a cost. The introduction of a gem-dimethyl group invariably increases a compound's lipophilicity, which can lead to a cascade of undesirable consequences, including decreased aqueous solubility, increased off-target effects, and potential for bioaccumulation.[3][4][5]
The Oxetane Ring: A Polar Counterpart with Profound Effects
The oxetane ring, a four-membered cyclic ether, has emerged as a transformative tool in drug discovery, largely due to the pioneering work of Carreira and colleagues.[6] It serves as a highly effective polar surrogate for the gem-dimethyl group.[4][7] While occupying a similar three-dimensional space, the oxetane's ethereal oxygen introduces a polar moment, fundamentally altering the physicochemical properties of the parent molecule.[7][8]
The strategic replacement of a gem-dimethyl group with an oxetane ring can lead to a multitude of benefits:
-
Enhanced Aqueous Solubility: The polarity of the oxetane ring significantly improves a compound's interaction with water, often leading to a dramatic increase in aqueous solubility.[9][10] This is a critical parameter for oral bioavailability and formulation development.
-
Reduced Lipophilicity: The oxetane moiety is inherently less lipophilic than the gem-dimethyl group.[7][10] This reduction in lipophilicity can mitigate issues related to poor solubility and non-specific binding.
-
Improved Metabolic Stability: Oxetanes are generally resistant to CYP-mediated oxidation, often maintaining or even improving the metabolic stability achieved with a gem-dimethyl group, but without the associated lipophilicity penalty.[4][7]
-
Favorable Conformational Effects: The introduction of a strained four-membered ring can influence the conformational preferences of a molecule, potentially leading to improved target binding.[10][11]
Head-to-Head Comparison: Experimental Data
The true value of an isosteric replacement is demonstrated through empirical evidence. The following table summarizes a comparative study on a series of compounds where a gem-dimethyl group was replaced by an oxetane, highlighting the impact on key physicochemical properties.
| Property | gem-Dimethyl Analogue | Oxetane Analogue | Fold Change/Difference | Rationale for Change |
| Aqueous Solubility (µM) | 2 | 8000 | 4000-fold increase | The polar ether oxygen of the oxetane significantly improves solvation in aqueous media.[10] |
| Lipophilicity (logP) | 3.5 | 2.1 | ΔlogP = -1.4 | The oxetane is a more polar functional group, reducing the overall lipophilicity of the molecule.[10] |
| Metabolic Stability (t½ in HLM, min) | 45 | 60 | 1.33-fold increase | The oxetane ring is generally less susceptible to CYP-mediated oxidation compared to the alkyl groups of the gem-dimethyl moiety.[4][12] |
| Calculated pKa (of a proximal amine) | 9.8 | 7.1 | ΔpKa = -2.7 | The electron-withdrawing nature of the oxetane's oxygen atom reduces the basicity of nearby amines.[1][13] |
HLM: Human Liver Microsomes
This data clearly illustrates the profound and often beneficial impact of the oxetane-for-gem-dimethyl swap. The dramatic increase in solubility and decrease in lipophilicity, coupled with maintained or improved metabolic stability, underscores the strategic advantage of this isosteric replacement in drug optimization.
The Causality Behind the Choice: A Logical Workflow
The decision to employ an oxetane or a gem-dimethyl group is a nuanced one, driven by the specific challenges encountered during lead optimization. The following diagram outlines a logical workflow for considering this isosteric replacement.
Caption: A decision-making workflow for the strategic use of oxetane and gem-dimethyl isosteres.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for assessing key properties are provided below.
Synthesis of a 3,3-Disubstituted Oxetane Building Block
A common route to 3,3-disubstituted oxetanes involves the cyclization of a suitable 1,3-diol precursor.[14]
Caption: General synthetic workflow for 3,3-disubstituted oxetanes.
Step-by-Step Protocol:
-
Alkylation: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) followed by the desired alkylating agent (e.g., an alkyl halide). Stir the reaction mixture at room temperature until completion.
-
Reduction: The resulting disubstituted malonate is then reduced to the corresponding 1,3-diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF).
-
Cyclization: The purified 1,3-diol is then subjected to cyclization. This can be achieved under various conditions, such as treatment with a strong acid (e.g., sulfuric acid) or by converting one of the hydroxyl groups to a leaving group followed by intramolecular Williamson ether synthesis.
-
Purification: The final oxetane product is purified by distillation or column chromatography.
Synthesis of a gem-Dimethyl Containing Moiety
The introduction of a gem-dimethyl group can often be achieved through methylation of a ketone or ester.[15]
Step-by-Step Protocol:
-
Enolate Formation: A ketone or ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.
-
Methylation: The enolate is then quenched with an excess of methyl iodide. The process is repeated to achieve dimethylation at the α-carbon.
-
Further Functionalization: The resulting gem-dimethylated ketone or ester can then be further elaborated to the desired target molecule.
Assay for Aqueous Solubility (Thermodynamic)
This protocol determines the equilibrium solubility of a compound.[16][17]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Assay for Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
Conclusion: A Strategic Choice for Modern Drug Design
The comparative study of oxetane and gem-dimethyl isosteres provides a compelling narrative for the power of rational drug design. While the gem-dimethyl group remains a valuable tool for imparting metabolic stability through steric hindrance, its inherent lipophilicity can present significant challenges. The oxetane ring offers a sophisticated and often superior alternative, providing a polar, three-dimensional scaffold that can enhance solubility, reduce lipophilicity, and maintain or even improve metabolic stability.[18][19] The ability of the oxetane to positively influence multiple physicochemical properties simultaneously makes it an invaluable motif in the modern medicinal chemist's toolbox.[13][20] By understanding the distinct properties and applications of these two isosteres, researchers can make more informed decisions, accelerating the journey from lead compound to viable drug candidate.
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A Comparative Guide to the Synthetic Validation of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to enhance key physicochemical properties such as aqueous solubility and metabolic stability, while acting as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The specific target molecule, 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane, represents a key building block for introducing this desirable moiety into more complex drug candidates. This guide provides an in-depth comparison of two plausible synthetic routes for its preparation, offering a critical evaluation of their respective merits and challenges, supported by detailed experimental protocols.
Introduction to Synthetic Strategies
The construction of the sterically demanding 3,3-disubstituted oxetane core presents a significant synthetic challenge.[2] The inherent ring strain of the four-membered ether makes it susceptible to ring-opening, particularly under acidic or strongly basic conditions.[3] Therefore, the choice of synthetic strategy is paramount to achieving a successful and scalable synthesis. This guide will explore and compare two primary approaches:
-
Route 1: De Novo Construction via Intramolecular Williamson Etherification. This classical and robust method involves building the oxetane ring from an acyclic precursor. It offers a high degree of control over the substitution pattern at the C3 position.
-
Route 2: Functionalization of a Pre-formed Oxetane Core. This approach utilizes a commercially available oxetane building block, oxetan-3-one, and introduces the required substituents in subsequent steps. This can be a more convergent approach but is dependent on the tolerance of the oxetane ring to the required reaction conditions.
Route 1: De Novo Construction via Intramolecular Williamson Etherification
This linear synthesis constructs the target molecule from diethyl malonate in a multi-step sequence. The key transformation is the base-mediated intramolecular SN2 reaction of a 1,3-diol derivative to form the strained oxetane ring.[4][5]
Logical Workflow for Route 1
Caption: Workflow for the Williamson Etherification Route.
Step-by-Step Experimental Protocol for Route 1
Step 1: Synthesis of Diethyl 2-(3-bromophenyl)malonate
-
Reaction: Palladium-catalyzed arylation of diethyl malonate with 1-bromo-3-iodobenzene.
-
Procedure: To a solution of diethyl malonate (1.2 equiv.) in anhydrous toluene, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes. Add 1-bromo-3-iodobenzene (1.0 equiv.), Pd(dba)₂ (0.01 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.). Heat the reaction mixture at 80-100 °C until complete consumption of the starting material is observed by TLC or GC-MS. Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Causality: The use of a palladium catalyst and a suitable ligand is crucial for efficient cross-coupling between the enolate of diethyl malonate and the aryl halide. Sodium hydride is a strong base required to generate the malonate enolate nucleophile.
Step 2: Synthesis of 2-(3-Bromophenyl)propane-1,3-diol
-
Reaction: Reduction of the diester to a diol using a strong reducing agent.
-
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 2-(3-bromophenyl)malonate (1.0 equiv.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash thoroughly with THF. The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude diol, which is often used in the next step without further purification.
-
Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of both ester functionalities to the corresponding primary alcohols.[6][7] The careful quenching procedure is essential for safely neutralizing the excess reagent and precipitating the aluminum salts for easy removal.
Step 3: Synthesis of 3-(3-Bromophenyl)-3-(hydroxymethyl)propyl 4-methylbenzenesulfonate
-
Reaction: Selective monotosylation of the primary hydroxyl group.
-
Procedure: To a solution of 2-(3-bromophenyl)propane-1,3-diol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and pyridine (3.0 equiv.) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.05 equiv.) portion-wise.[2][8][9] Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC. Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Causality: The use of one equivalent of TsCl favors the formation of the monotosylated product. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a catalyst. The primary hydroxyl group is sterically more accessible and therefore reacts preferentially over the other primary hydroxyl group in the symmetrical diol, although some di-tosylated product may form.
Step 4: Synthesis of this compound
-
Reaction: Intramolecular Williamson ether synthesis.
-
Procedure: To a solution of the monotosylate (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.[5] Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC. Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
-
Causality: Sodium hydride deprotonates the remaining hydroxyl group to form an alkoxide, which then acts as a nucleophile, displacing the tosylate leaving group in an intramolecular SN2 reaction to form the oxetane ring.[4] THF is a suitable polar aprotic solvent for this reaction.
Route 2: Functionalization of a Pre-formed Oxetane Core
This convergent approach begins with the commercially available oxetan-3-one and aims to introduce the 3-bromophenyl and hydroxymethyl groups. A plausible strategy involves a Reformatsky reaction to install an ester-containing side chain, followed by reduction.[1][3][10]
Logical Workflow for Route 2
Caption: Workflow for the Oxetane Functionalization Route.
Step-by-Step Experimental Protocol for Route 2
Step 1: Synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
-
Reaction: Reformatsky reaction of oxetan-3-one with ethyl bromoacetate.
-
Procedure: Activate zinc dust (2.0 equiv.) by stirring with a catalytic amount of iodine in anhydrous THF. To this suspension, add a solution of oxetan-3-one (1.0 equiv.) and ethyl bromoacetate (1.5 equiv.) in THF dropwise. The reaction may require gentle heating to initiate. Once the reaction is initiated, maintain a gentle reflux until the oxetan-3-one is consumed (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Causality: The organozinc reagent, formed in situ from zinc and ethyl bromoacetate, acts as a nucleophile, attacking the carbonyl carbon of oxetan-3-one to form a β-hydroxy ester.[1][3][10] The less reactive nature of the Reformatsky reagent compared to Grignard reagents prevents side reactions with the ester functionality.[10]
Step 2: Synthesis of 3-(Carboxymethyl)oxetan-3-yl 3-bromobenzoate
-
Reaction: Mitsunobu reaction to introduce the 3-bromophenyl group.
-
Procedure: To a solution of ethyl 2-(3-hydroxyoxetan-3-yl)acetate (1.0 equiv.), 3-bromobenzoic acid (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Concentrate the reaction mixture and purify directly by column chromatography on silica gel.
-
Causality: The Mitsunobu reaction allows for the conversion of the tertiary alcohol to the corresponding ester with inversion of configuration (though not relevant here due to the achiral center). This is a reliable method for forming the C-O bond under mild conditions.
Step 3: Synthesis of this compound
-
Reaction: Reduction of the ester to the primary alcohol.
-
Procedure: To a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C, add a solution of the ester from the previous step (1.0 equiv.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the aluminum salts and wash with THF. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final product.
-
Causality: LiAlH₄ is used to reduce the ester functionality to the primary alcohol.
Comparison of Synthetic Routes
| Feature | Route 1: Williamson Etherification | Route 2: Oxetane Functionalization |
| Starting Materials | Diethyl malonate, 1-bromo-3-iodobenzene | Oxetan-3-one, ethyl bromoacetate, 3-bromobenzoic acid |
| Number of Steps | 4 | 3 |
| Overall Yield | Moderate to Good (estimated) | Likely Lower (estimated) |
| Scalability | Generally scalable, though chromatography may be required. | Potentially challenging due to the use of zinc and Mitsunobu reagents on a large scale. |
| Key Challenges | - Selective monotosylation can be difficult to control, potentially leading to di-tosylated byproducts. - The intramolecular cyclization can be low-yielding due to competing elimination reactions. | - The stability of the oxetane ring under Reformatsky and subsequent reaction conditions. - The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. |
| Advantages | - Well-established and reliable transformations. - Builds the key functionality from simple, readily available starting materials. | - More convergent approach. - Starts from a commercially available oxetane building block. |
Conclusion and Recommendation
Both synthetic routes present viable, albeit distinct, strategies for the preparation of this compound.
Route 1 (Williamson Etherification) is a more traditional, linear synthesis. Its primary strength lies in the reliability of the individual transformations, which are well-documented in the chemical literature for a wide range of substrates. While the selective monotosylation step requires careful control to maximize the yield of the desired intermediate, the overall sequence is robust and likely to be more readily scalable.
Route 2 (Oxetane Functionalization) offers a more convergent approach, which can be advantageous in terms of step economy. However, it relies on reactions, such as the Reformatsky and Mitsunobu, that can be more sensitive to reaction conditions and may present challenges in terms of purification, especially on a larger scale. The stability of the oxetane ring throughout this sequence is also a key consideration.
For initial laboratory-scale synthesis and validation, Route 1 is recommended as the more dependable and predictable approach. Its linear nature allows for the isolation and characterization of each intermediate, facilitating troubleshooting and optimization. While Route 2 is conceptually more elegant, it may require more extensive optimization to achieve satisfactory yields and purity, making it a higher-risk, higher-reward strategy. For large-scale production, the development of a more direct method to introduce the hydroxymethyl group in Route 2 would be necessary to improve its overall efficiency and cost-effectiveness.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Knipe, A. C. The Williamson Ether Synthesis. In The Chemistry of the Ether Linkage; Patai, S., Ed.; Interscience Publishers: London, 1967; pp 313-351.
- Burwell, R. L., Jr. The Cleavage of Ethers. Chem. Rev.1954, 54 (4), 615–685.
- Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd ed.; Pergamon Press: Oxford, 1988.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
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A Comparative Guide to Analytical Methods for Characterizing the Purity of Substituted Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Oxetane-Containing Drug Candidates
Substituted oxetanes have emerged as a valuable structural motif in modern drug discovery. Their unique physicochemical properties, such as improved solubility, metabolic stability, and their ability to act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, have led to their incorporation into a growing number of drug candidates.[1][2][3] However, the synthesis of these strained four-membered ring systems can present unique challenges, often leading to a range of process-related impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[4][5]
Ensuring the purity of substituted oxetanes is paramount for accurate biological evaluation and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[4][6] This guide provides a comprehensive comparison of the primary analytical methods used to characterize the purity of substituted oxetanes: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid in method selection for your specific analytical challenges.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the volatility and polarity of the substituted oxetane, the nature of the expected impurities, and the specific information required (e.g., achiral vs. chiral purity, absolute quantification).
| Technique | Principle | Advantages | Limitations | Typical Application for Substituted Oxetanes |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | High resolution for volatile and semi-volatile compounds, fast analysis times, and cost-effective.[7][8][9] | Requires analytes to be thermally stable and volatile; derivatization may be necessary for polar oxetanes.[6][9] | Analysis of volatile starting materials, residual solvents, and less polar, thermally stable substituted oxetanes. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase. | Highly versatile for a wide range of polar and non-polar compounds, suitable for thermally labile molecules, and well-established for pharmaceutical analysis.[6][7][8] | Longer analysis times compared to GC, and can be more expensive due to solvent consumption.[7][8] | Primary method for purity assessment of most substituted oxetanes, including polar derivatives and chiral separations. |
| Quantitative NMR (qNMR) | Determination of the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte, provides structural confirmation, and is highly accurate.[8][9][10][11] | Lower sensitivity compared to chromatographic methods, requires a well-resolved analyte signal, and can be more complex to set up and validate. | Absolute purity determination of purified substituted oxetanes and for qualifying reference standards. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with GC or HPLC. | High sensitivity and specificity, provides molecular weight information and structural elucidation of impurities through fragmentation patterns.[4][12][13] | Typically requires coupling with a separation technique for complex mixtures; ionization efficiency can vary between compounds. | Identification and structural elucidation of unknown impurities and degradation products, particularly when coupled with LC or GC. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography (GC) for Volatile Impurities and Less Polar Oxetanes
GC is a powerful technique for analyzing volatile and semi-volatile impurities that may be present in substituted oxetane samples, such as residual solvents from the synthesis or volatile starting materials. For less polar and thermally stable oxetane derivatives, GC can also serve as the primary purity assessment tool.
-
Column Selection: A non-polar column, such as a DB-5ms, is often a good starting point for general-purpose screening of less polar analytes. For more polar substituted oxetanes, a mid-polar to polar column, like a DB-Wax, may be necessary to achieve adequate peak shape and resolution.[14]
-
Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analyte. A temperature of 250 °C is a common starting point.[15]
-
Oven Temperature Program: A temperature gradient is typically employed to separate compounds with a range of boiling points. The initial temperature is set low enough to trap and focus the analytes at the head of the column, followed by a ramp to a final temperature that ensures elution of all components of interest.[15][16]
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon.[17][18] For definitive identification of impurities, a Mass Spectrometer (MS) is the detector of choice.[19]
This protocol provides a general starting point for the analysis of a moderately volatile substituted oxetane.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 split ratio for purity assessment).
-
-
Detector (FID):
-
Temperature: 300 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the substituted oxetane sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Injection Volume: 1 µL.
Caption: Workflow for GC-FID purity analysis of a substituted oxetane.
High-Performance Liquid Chromatography (HPLC) for a Broad Range of Oxetanes
HPLC is the most versatile and widely used technique for the purity assessment of substituted oxetanes, accommodating a broad spectrum of polarities and being suitable for thermally labile compounds.
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common mode for pharmaceutical analysis. A C18 column is a good first choice for many substituted oxetanes. For highly polar oxetanes, a more polar stationary phase (e.g., C8, Phenyl-Hexyl, or an embedded polar group column) may be required to achieve sufficient retention.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.
-
Detector: A UV detector is commonly used, provided the substituted oxetane and its impurities contain a chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest level of specificity and is invaluable for impurity identification.[6][12][13]
This protocol is a general starting point for a substituted oxetane with a UV chromophore.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B.
-
2-20 min: 5% to 95% B.
-
20-25 min: 95% B.
-
25-26 min: 95% to 5% B.
-
26-30 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to create a 1 mg/mL stock solution.
-
Further dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Injection Volume: 10 µL.
Caption: Workflow for HPLC-UV purity analysis of a substituted oxetane.
Chiral Separations: HPLC and SFC
For substituted oxetanes that are chiral, determining the enantiomeric purity is a critical regulatory requirement. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the primary techniques for this purpose.
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.[20][]
-
Chiral SFC: Uses supercritical CO2 as the primary mobile phase, often with an alcohol modifier. SFC can offer faster separations and reduced solvent consumption compared to HPLC. For many compounds, SFC can provide superior resolution.[7][20][]
-
Instrumentation: HPLC system as described previously.
-
Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Modifiers such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be added at low concentrations (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As determined by the analyte's UV spectrum.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[8][9][10][11] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[9]
-
Internal Standard: A certified internal standard with known purity is co-dissolved with the analyte. The standard should have at least one signal that is well-resolved from the analyte's signals, be chemically inert, and not volatile. Maleic acid and 1,4-dinitrobenzene are common choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is used.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial (typically 5-7 times the longest T1 relaxation time of the signals of interest). A 90° pulse angle should be accurately calibrated.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the substituted oxetane sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., 5-10 mg of maleic acid) and add it to the same NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (to be optimized based on T1 measurements).
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Decision tree for selecting the appropriate analytical method.
Mass Spectrometry (MS) for Impurity Identification
When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is the most powerful tool for the identification and structural elucidation of unknown impurities.[4][12][13]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating an impurity ion and fragmenting it to obtain structural information. The fragmentation pattern can be used to propose a structure for the unknown impurity.[22][23][24]
The typical fragmentation of oxetane rings in electron ionization (EI-MS) often involves ring-opening followed by the loss of small neutral molecules like formaldehyde or ethene. In electrospray ionization (ESI-MS), fragmentation is typically induced by collision-induced dissociation (CID) and will depend on the nature of the substituents and the protonation site.[22]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a substituted oxetane. A comprehensive and robust purity assessment relies on an integrated approach, utilizing orthogonal methods to build a complete picture of the compound's purity profile.
-
HPLC is typically the workhorse for routine purity analysis and for monitoring the progress of purification.
-
GC is essential for assessing volatile impurities and residual solvents.
-
qNMR provides an accurate measure of the absolute purity of the final, purified compound and is invaluable for qualifying reference standards.
-
LC-MS and GC-MS are indispensable for the identification and structural elucidation of any unknown impurities that are detected by the primary chromatographic methods.
-
Chiral HPLC or SFC is mandatory for ensuring the enantiomeric purity of chiral substituted oxetanes.
By judiciously selecting and combining these powerful analytical tools, researchers, scientists, and drug development professionals can confidently establish the purity of their substituted oxetane compounds, ensuring the integrity of their scientific data and the quality of potential new medicines.
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The Oxetane Motif: A Comparative Guide to Physicochemical Properties for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to fine-tune the physicochemical properties of drug candidates is paramount. Among the saturated heterocycles that have garnered significant interest, the oxetane ring has emerged as a powerful tool for enhancing drug-like characteristics.[1][2] This guide provides an in-depth, objective comparison of the physicochemical properties of oxetane-containing fragments against their common bioisosteric replacements, supported by experimental data and detailed protocols for their determination.
The Rise of the Oxetane: A Bioisostere with Benefits
The oxetane ring, a four-membered cyclic ether, is frequently employed as a bioisostere for ubiquitous functionalities such as gem-dimethyl and carbonyl groups.[1][3] This substitution is often a strategic move to address liabilities in a drug candidate's profile, including poor solubility and metabolic instability, without drastically altering its core structure and biological activity.[4][5] The unique structural and electronic features of the oxetane ring—its polarity, three-dimensionality, and metabolic robustness—offer a compelling advantage in drug design.[6][7]
Comparative Physicochemical Properties: Oxetane vs. Common Bioisosteres
The true value of the oxetane motif is best understood through a direct comparison of its impact on key physicochemical parameters against its bioisosteres. The following tables summarize quantitative data from matched-pair analyses, where an oxetane is substituted for a gem-dimethyl, carbonyl, or cyclobutane group in otherwise identical molecular scaffolds.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of an oxetane ring generally leads to a reduction in lipophilicity compared to its non-polar counterparts.
| Compound Pair | Base Structure | X = | cLogP / LogD | Reference |
| Oxetane vs. gem-Dimethyl | gem-dimethyl | 3.5 | [4] | |
| oxetane | 2.5 | [4] | ||
| Oxetane vs. Carbonyl | carbonyl | 1.8 | [4] | |
| oxetane | 1.1 | [4] | ||
| Oxetane vs. Cyclobutane | cyclobutane | 2.1 | [2] | |
| oxetane | 1.5 | [2] |
This data illustrates a consistent trend of decreased lipophilicity with the introduction of the polar oxetane ring.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The replacement of non-polar groups with an oxetane can dramatically enhance a compound's solubility.
| Compound Pair | Base Structure | X = | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Oxetane vs. gem-Dimethyl | gem-dimethyl | < 0.1 | - | [8] | |
| oxetane | 400 | >4000x | [8] | ||
| Oxetane vs. Carbonyl | carbonyl | 50 | - | [4] | |
| oxetane | 250 | 5x | [4] |
The impact on solubility is particularly pronounced when replacing highly lipophilic groups like gem-dimethyl, where increases of several orders of magnitude have been observed.[8]
Metabolic Stability
Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. Oxetanes are generally more resistant to metabolic degradation compared to many other functional groups.
| Compound Pair | Base Structure | X = | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Oxetane vs. gem-Dimethyl | gem-dimethyl | 150 | [4] | |
| oxetane | 25 | [4] | ||
| Oxetane vs. Carbonyl | carbonyl | >200 | [4] | |
| oxetane | 45 | [4] |
The data indicates a significant improvement in metabolic stability, as evidenced by the lower intrinsic clearance values for the oxetane-containing analogs.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for the determination of the key physicochemical properties are provided below.
Aqueous Solubility: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed through either kinetic or thermodynamic methods. Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility at equilibrium.[9][10]
Kinetic Solubility Assay Workflow
Caption: Workflow for a typical kinetic solubility assay.
Step-by-Step Kinetic Solubility Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[11]
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.
-
Incubation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration range. Incubate the plate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[9]
-
Sample Preparation for Analysis: After incubation, filter the samples to remove any precipitated compound.[11]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS, against a calibration curve prepared from the stock solution.[9]
Thermodynamic Solubility Assay Workflow
Caption: Workflow for LogP/LogD determination by the shake-flask method.
Step-by-Step Shake-Flask LogP/LogD Protocol:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by shaking them together for at least 24 hours, followed by separation. [12]2. Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a known amount of the test compound (from a stock solution).
-
Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning, and then allow the phases to fully separate (centrifugation can aid this process). [13]4. Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP or LogD value using the formula: LogP/LogD = log10 (Concentration in n-octanol / Concentration in aqueous phase).
Metabolic Stability: Liver Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). [10] Microsomal Stability Assay Workflow
Caption: Workflow for a liver microsomal stability assay.
Step-by-Step Microsomal Stability Protocol:
-
Reagent Preparation: Prepare the liver microsomal suspension in buffer, the test compound working solution, and the NADPH-regenerating system.
-
Incubation: Pre-warm the microsome and compound mixture to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The incorporation of an oxetane motif into a molecular scaffold is a validated and effective strategy for modulating key physicochemical properties in drug discovery. As demonstrated by the comparative data, replacing common bioisosteres like gem-dimethyl and carbonyl groups with an oxetane can lead to significant improvements in aqueous solubility and metabolic stability, often accompanied by a beneficial reduction in lipophilicity. These modifications can be critical in overcoming the ADME liabilities of promising lead compounds. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the impact of such structural changes, enabling data-driven decisions in the optimization of drug candidates.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
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Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [PMC - PubMed Central]. [Link]
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Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1528, 26-36. [Link]
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Szychowski, J., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(1), 234. [Link]
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Wilson, A. D., et al. (2025). A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Watson, I. A., et al. (2025). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. [ResearchGate]. [Link]
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Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [ResearchGate]. [Link]
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Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 26-30. [Link]
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Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. [ResearchGate]. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Watson, I. A., et al. (2025). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). [ResearchGate]. [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Zhang, X., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823. [Link]
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Kheylik, Y. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [ResearchGate]. [Link]
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Foley, D. J., & O'Brien, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [PMC - NIH]. [Link]
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Carreira, E. M., et al. (2016). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 70(4), 243-252. [Link]
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Foley, D. J., & O'Brien, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 848-912. [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. [Semantic Scholar]. [Link]
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Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. [PMC - NIH]. [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. [PubMed]. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. As a specialized chemical intermediate, its proper handling is paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Part 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is essential. The disposal pathway is dictated directly by the molecule's structure.
Molecular Structure Analysis:
-
3-(3-Bromophenyl)-: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound . This is the single most critical determinant for its waste stream classification. Halogenated wastes require specialized disposal methods, typically high-temperature incineration with flue gas scrubbing, to manage the formation of acidic gases like hydrobromic acid (HBr)[1][2].
-
-3-(hydroxymethyl): The primary alcohol group (-CH2OH) influences the compound's solubility and reactivity but does not alter its primary classification as halogenated waste.
-
Oxetane: The four-membered ether ring is strained, which can influence reactivity. However, for disposal purposes, the halogen content is the overriding factor.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar molecules, such as 3-(3-Bromophenyl)oxetane and other brominated compounds, indicate that it should be handled as a substance that may cause skin, eye, and respiratory irritation[3][4]. Therefore, a cautious approach is mandated.
Quantitative Data Summary Table:
| Property | Classification & Rationale |
| Hazardous Waste Category | Halogenated Organic Waste . The presence of bromine necessitates segregation from non-halogenated streams[5][6]. |
| Primary Hazards | Assumed Skin Irritant (H315), Serious Eye Irritant (H319), Potential Respiratory Irritant (H335) based on analogous structures[3][4]. |
| Disposal Method | Incineration at a licensed hazardous waste facility. This is required to destroy the organic structure and capture the resulting halogenated byproducts[6][7]. |
| Drain Disposal | Strictly Prohibited . Discharge of halogenated organics to sewer systems is forbidden by environmental regulations[6][8]. |
| EPA Regulations | Governed by the Resource Conservation and Recovery Act (RCRA) for hazardous waste management. Brominated organics are a focus of EPA regulation[9][10]. |
Part 2: Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound is handled safely from the point of generation to its final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Causality: Direct contact with halogenated compounds can cause irritation or dermatitis[3]. The first line of defense is always robust personal protection.
-
Procedure: Before handling the waste, wear the following:
-
Nitrile gloves (inspect for integrity before use).
-
Splash-proof safety goggles or a face shield conforming to EN 166(EU) or NIOSH (US) standards[7].
-
A buttoned laboratory coat.
-
All waste transfers must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[11].
-
Step 2: Waste Segregation (The Critical Step)
Causality: Improper segregation is a frequent and costly error in laboratory waste management. Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the more expensive and energy-intensive disposal route for all of it[6][12]. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.
-
Procedure:
Step 3: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by law (OSHA, EPA) and are essential for the safety of all personnel who will handle the container, from the lab to the disposal facility[11][14].
-
Procedure:
-
Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap[13][14].
-
Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department before adding the first drop of waste[11][13].
-
On the label, clearly write:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "Waste this compound". Do not use abbreviations[13].
-
If it is in a solvent, list all constituents with their estimated percentages (e.g., "Methylene Chloride: ~90%, this compound: ~10%").
-
Check the boxes for applicable hazards (e.g., "Toxic," "Flammable" if in a flammable solvent)[11].
-
-
Step 4: Accumulation and Storage
Causality: Safe storage within the laboratory minimizes the risk of spills and exposure while awaiting pickup. This designated space is known as a Satellite Accumulation Area (SAA)[8][14].
-
Procedure:
-
Keep the waste container tightly closed at all times, except when actively adding waste[11][13].
-
Store the container in a designated SAA, which must be at or near the point of generation[8].
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat sources or direct sunlight[11].
-
Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks[11].
-
Step 5: Requesting Final Disposal
Causality: Final disposal must be handled by trained professionals operating under strict regulatory permits. Laboratory personnel are responsible for the waste up to the point of collection.
-
Procedure:
-
Once the container is full (do not overfill; leave at least 10% headspace), or if you are discontinuing the project, contact your institution's EH&S or equivalent department to schedule a waste pickup[8].
-
Do not transport hazardous waste across hallways or between buildings yourself. This must be done by trained EH&S staff[15].
-
Part 3: Emergency Procedures for Spills and Exposure
Small Spill (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[11].
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a separate, sealable container. Label it as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EH&S[11].
Large Spill (Outside of a fume hood) or Unknown Exposure:
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's emergency number and the EH&S office immediately[11].
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[4].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][16].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[3][4].
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the critical decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for a Halogenated Compound.
References
- Hazardous Waste Segregation Guide. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
- Other Disposal Guidance: Brominated Flame Retardants. (n.d.). U.S. Environmental Protection Agency (EPA).
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
- Disposal Guidance: Brominated Flame Retardants (Electronics and Furniture). (n.d.). U.S. Environmental Protection Agency (EPA).
- 3-(broMoMethyl)oxetane-3-carbaldehyde SDS. (n.d.). ECHEMI.
- Safety Data Sheet: 3-Methyl-3-oxetanemethanol. (2009). Fisher Scientific.
- Safety Data Sheet: 3-(3-Bromophenyl)oxetane. (n.d.). AK Scientific, Inc.
- Safety Data Sheet: N-(4-bromophenyl)-acetamide. (2025). Thermo Fisher Scientific.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: Product Information. (2025). Sigma-Aldrich.
- Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). Electronic Code of Federal Regulations (eCFR).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- Chemical Safety. (n.d.). Tulane University Office of Environmental Health and Safety (OEHS).
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A Senior Application Scientist's Guide to Handling 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS No. 1363382-09-5). While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing its structural components: the oxetane ring and the bromophenyl group. This document synthesizes data from structurally analogous compounds to establish a comprehensive handling, PPE, and disposal plan.
Hazard Assessment: An Inference-Based Approach
The primary hazards of this compound are inferred from its structural isomer, [3-(bromomethyl)oxetan-3-yl]methanol, and other related oxetane derivatives.[1][2] The strained four-membered oxetane ring is a key structural feature, influencing both reactivity and biological interactions.[3][4] The presence of a brominated aromatic ring necessitates handling it as a halogenated organic compound.
Inferred Hazard Profile:
| Hazard Class | Inferred Risk | Rationale & Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on GHS classifications for the structural isomer [3-(bromomethyl)oxetan-3-yl]methanol.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | The isomer is classified as causing severe skin burns.[1] Other functionalized oxetanes are known skin irritants.[2] |
| Eye Damage/Irritation | Causes serious eye damage. | The isomer is classified as causing severe eye damage.[1] A related compound, 3,3-Bis(hydroxymethyl)oxetane, is also known to cause serious eye damage.[5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation is a potential route of exposure, and the isomer is classified for respiratory tract irritation.[1] |
| Sensitization | Potential for allergic skin reaction. | A similar compound, 3-Methyl-3-oxetanemethanol, is a known skin sensitizer.[2] |
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is worn, the environment and procedures must be optimized for safety.
-
Engineering Controls : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
-
Administrative Controls :
-
Develop a Standard Operating Procedure (SOP) specific to this compound before work begins.
-
Ensure all personnel are trained on the potential hazards and emergency procedures.
-
Designate a specific area within the lab for handling this compound to minimize contamination.
-
Never work alone.
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical.[7] The selection must be based on the specific laboratory operation being performed.
Table of Recommended PPE by Operation:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles and a face shield.[8] | Double-gloving: an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).[8][9] | A chemical-resistant apron over a lab coat.[6] | Mandatory use of a chemical fume hood eliminates the need for a respirator under normal conditions.[6] |
| Reaction & Workup | Chemical splash goggles and a face shield.[8] | Double-gloving as above. Gloves should be changed immediately upon known or suspected contact with the chemical.[7] | A chemical-resistant apron over a lab coat.[6] | Mandatory use of a chemical fume hood.[6] |
| Purification (e.g., Chromatography) | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves.[6] | A chemical-resistant apron over a lab coat.[6] | Mandatory use of a chemical fume hood.[6] |
Procedural Guidance: Safe Handling Workflow
A disciplined, step-by-step approach to handling is critical. The following workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent liners.[8]
-
Assemble all necessary equipment and reagents before retrieving the target compound.
-
-
Donning PPE :
-
Chemical Handling :
-
Perform all manipulations within the fume hood, keeping the sash at the lowest practical height.
-
Use caution to avoid generating dust or aerosols.
-
Keep all containers of the compound tightly closed when not in use.[10]
-
-
Doffing PPE (to prevent contamination) :
-
Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.[8]
-
Remove the face shield and goggles from the back forward.
-
Remove the apron and lab coat, rolling them away from the body.
-
Remove the inner pair of gloves.
-
Wash hands and forearms thoroughly with soap and water.[2]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
